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2-Methyl-2-(4-methylphenoxy)propanoyl chloride Documentation Hub

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  • Product: 2-Methyl-2-(4-methylphenoxy)propanoyl chloride
  • CAS: 116762-24-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

Introduction 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a reactive acyl chloride intermediate of significant interest in medicinal and synthetic chemistry. Its structure is closely related to the core of several f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a reactive acyl chloride intermediate of significant interest in medicinal and synthetic chemistry. Its structure is closely related to the core of several fibrate drugs, such as Gemfibrozil, which are used to manage hyperlipidemia. The presence of the highly electrophilic acyl chloride group makes this compound a versatile building block for the synthesis of various esters and amides, enabling the exploration of new chemical entities in drug discovery programs.

This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. It is intended for researchers and professionals in organic synthesis and drug development, offering not just procedural steps but also the underlying chemical principles and practical insights essential for successful execution. We will delve into a reliable two-step synthetic pathway, rigorous analytical characterization, and critical safety considerations for handling these reactive molecules.

Section 1: Synthetic Strategy and Mechanism

The synthesis of the target acyl chloride is most efficiently achieved via a two-step process, beginning with the formation of its precursor, 2-Methyl-2-(4-methylphenoxy)propanoic acid. This carboxylic acid is then converted to the final product using a standard chlorinating agent.

Step 1: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic acid

The formation of the precursor acid is typically accomplished through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this case, the sodium salt of p-cresol (sodium p-methylphenoxide) serves as the nucleophile, attacking an ethyl 2-bromo-2-methylpropionate. The resulting ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid. This method is analogous to syntheses reported for similar phenoxy-isobutyric acids[1].

Step 2: Conversion to 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a preferred method for this conversion due to its efficiency and the nature of its byproducts[2].

Causality of Reagent Choice: Thionyl chloride is particularly effective because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases[2]. Their evolution from the reaction mixture shifts the equilibrium to favor the product, in accordance with Le Châtelier's principle, driving the reaction to completion. This eliminates the need for complex purification steps to remove reaction byproducts.

The reaction mechanism proceeds via an initial nucleophilic attack by the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and a proton to form a reactive chlorosulfite intermediate. In the final step, the chloride ion acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride, with the concurrent release of SO₂ and HCl[3].

Section 2: Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Thionyl chloride and acyl chlorides are corrosive and react violently with water[4][5]. All glassware must be thoroughly oven-dried before use.

Protocol 2.1: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic acid
  • Preparation of Sodium p-methylphenoxide : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq.) in methanol. To this solution, add p-cresol (1.0 eq.) and stir until a clear solution of the sodium salt is formed.

  • Ether Synthesis : To the freshly prepared phenoxide solution, add ethyl 2-bromo-2-methylpropionate (1.05 eq.) dropwise at room temperature.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Ester Hydrolysis : After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 eq.) in water. Heat the mixture to reflux for an additional 2-3 hours to ensure complete hydrolysis of the ester.

  • Work-up : Cool the mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials.

  • Isolation : Carefully acidify the aqueous layer with cold concentrated hydrochloric acid until the pH is ~1-2. The carboxylic acid will precipitate as a white solid.

  • Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.

Protocol 2.2: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride
  • Reaction Setup : In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride guard tube, and a dropping funnel, place the dry 2-Methyl-2-(4-methylphenoxy)propanoic acid (1.0 eq.).

  • Reagent Addition : Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq.) to the dropping funnel and add it dropwise to the carboxylic acid at room temperature over 30 minutes. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Reaction : Upon completion of the addition, gently heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours[6]. The evolution of SO₂ and HCl gas will be observed. The reaction is complete when gas evolution ceases.

  • Purification : The excess thionyl chloride can be removed by distillation under atmospheric pressure. The crude 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, a high-boiling liquid, is then purified by vacuum distillation to yield the final product[6].

Section 3: Characterization of the Final Product

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Physical Properties
PropertyExpected Value
Appearance Colorless to pale yellow liquid
Odor Pungent, sharp
Molecular Formula C₁₁H₁₃ClO₂
Molecular Weight 212.67 g/mol
Spectroscopic and Analytical Data

The following table summarizes the expected data from standard analytical techniques. These predictions are based on the analysis of similar chemical structures and functional groups[7][8][9][10].

TechniqueFunctional Group / Proton EnvironmentExpected Observation
FTIR C=O (Acyl Chloride)Strong, sharp absorption at ~1800 cm⁻¹
C-O (Aryl Ether)Strong absorption at ~1240 cm⁻¹ and ~1050 cm⁻¹
C-ClAbsorption in the 600-800 cm⁻¹ region
¹H NMR -C(CH₃)₂ (gem-dimethyl)Singlet, 6H, ~1.7 ppm
Ar-CH₃ (Aryl methyl)Singlet, 3H, ~2.3 ppm
Ar-H (Aromatic protons ortho to ether)Doublet, 2H, ~6.8 ppm
Ar-H (Aromatic protons meta to ether)Doublet, 2H, ~7.1 ppm
¹³C NMR -C (CH₃)₂~25 ppm
Ar-C H₃~21 ppm
C (CH₃)₂~85 ppm
Aromatic Carbons4 signals between ~115-155 ppm
C =O (Carbonyl)~175 ppm
Mass Spec (EI) Molecular Ion (M⁺)Peak at m/z 212 (for ³⁵Cl) and 214 (for ³⁷Cl) in ~3:1 ratio
FragmentationLoss of Cl• (m/z 177), Loss of COCl• (m/z 149)

Section 4: Visualized Workflows

Overall Synthetic Pathway

The following diagram illustrates the complete synthetic route from commercially available starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis & Hydrolysis cluster_step2 Step 2: Chlorination SM1 p-Cresol Intermediate 2-Methyl-2-(4-methylphenoxy)propanoic acid SM1->Intermediate 1. Form phenoxide 2. Add bromoester 3. Hydrolyze SM2 Ethyl 2-bromo-2-methylpropionate SM2->Intermediate SM3 NaOH SM3->Intermediate 1. Form phenoxide 2. Add bromoester 3. Hydrolyze Product 2-Methyl-2-(4-methylphenoxy)propanoyl chloride Intermediate->Product Reagent Thionyl Chloride (SOCl₂) Reagent->Product Reflux, cat. DMF Mechanism Mechanism: Carboxylic Acid to Acyl Chloride node_A Carboxylic Acid (R-COOH) node_C Nucleophilic Attack node_A->node_C 1. O attacks S node_B Thionyl Chloride (SOCl₂) node_B->node_C node_D Chlorosulfite Intermediate (R-CO-O-SOCl) node_C->node_D 2. Intermediate formation node_E Chloride Ion Attack (from previous step) node_D->node_E 3. Rearrangement & Cl⁻ attack on Carbonyl node_F Acyl Chloride (R-COCl) + SO₂ (gas) + HCl (gas) node_E->node_F 4. Product Formation

Caption: Simplified mechanism for the thionyl chloride-mediated chlorination.

References

  • PubChem. (n.d.). Mecoprop. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of gemfibrozil.
  • PubChem. (n.d.). 2-(4-(Propan-2-yl)phenoxy)acetyl chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ResearchGate. (2015). An Improved New Path to Synthesize Gemfibrozil. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

  • PubMed. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. Retrieved from [Link]

  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

Sources

Exploratory

physical and chemical properties of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

Foreword for the Modern Researcher In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for novel building blocks with tailored reactivity and functionality is insatiable. It is within...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for novel building blocks with tailored reactivity and functionality is insatiable. It is within this context that we present this technical guide on 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. This document is not merely a datasheet; it is a holistic resource designed for the discerning researcher, scientist, and drug development professional. Our objective is to provide not only the fundamental physicochemical properties of this acyl chloride but also to illuminate the causality behind its synthesis and reactivity. By understanding the "why" behind the "how," we empower you to leverage this molecule to its fullest potential in your research endeavors. This guide is structured to be a self-validating system of information, grounded in established chemical principles and supported by authoritative references, ensuring the highest level of scientific integrity.

Chemical Identity and Molecular Architecture

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a specialized acyl chloride derivative. Its molecular structure integrates a reactive propanoyl chloride moiety with a phenoxy group bearing a para-methyl substituent. This unique combination of a sterically hindered acyl chloride and an electron-donating group on the aromatic ring dictates its specific reactivity profile.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name 2-Methyl-2-(4-methylphenoxy)propanoyl chlorideN/A
Synonyms 2-Methyl-2-(p-tolyloxy)propanoyl chlorideN/A
CAS Number Not assignedN/A
Molecular Formula C₁₁H₁₃ClO₂
Molecular Weight 212.67 g/mol
Canonical SMILES CC1=CC=C(C=C1)OC(C)(C)C(=O)ClN/A
InChI Key InChIKey=ZVTAYKKOZNBZES-UHFFFAOYSA-N (for the meta isomer)

Physicochemical Characteristics: A Predictive Analysis

Direct experimental data for the physical properties of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride are not extensively reported in the literature. However, by leveraging our understanding of its constituent functional groups and data from analogous compounds, we can provide reliable estimations.

Table 2: Estimated Physical Properties

PropertyEstimated ValueRationale and Comparative Insights
Appearance Colorless to pale yellow liquidAcyl chlorides are typically colorless liquids. Any coloration may be due to impurities or degradation.
Melting Point < 25 °CThe related precursor, 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop), has a melting point of 94-95 °C.[1] The conversion to the more reactive and less polar acyl chloride is expected to significantly lower the melting point.
Boiling Point > 200 °C (with potential decomposition)The boiling point will be significantly higher than simpler acyl chlorides like propionyl chloride (80 °C) due to the increased molecular weight and aromatic ring.[2] However, acyl chlorides can be prone to decomposition at elevated temperatures.
Density ~1.1 - 1.2 g/mLThis estimation is based on the densities of similar aromatic compounds and acyl chlorides.
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane, THF, diethyl ether). Reacts with protic solvents (e.g., water, alcohols).The molecule's overall nonpolar character, apart from the reactive acyl chloride group, suggests good solubility in common organic solvents. Its high reactivity precludes solubility in protic solvents.

Synthesis Pathway: A Two-Step Strategic Approach

The synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is most logically achieved through a two-step process, commencing with the synthesis of its carboxylic acid precursor, 2-Methyl-2-(4-methylphenoxy)propanoic acid.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation p-Cresol p-Cresol Intermediate_Ester Ethyl 2-Methyl-2-(4-methylphenoxy)propanoate p-Cresol->Intermediate_Ester 1. Deprotonation Sodium_Hydride Sodium Hydride (NaH) or other suitable base Ethyl_2-bromo-2-methylpropanoate Ethyl 2-bromo-2-methylpropanoate Ethyl_2-bromo-2-methylpropanoate->Intermediate_Ester 2. Nucleophilic Substitution Carboxylic_Acid 2-Methyl-2-(4-methylphenoxy)propanoic Acid Intermediate_Ester->Carboxylic_Acid Saponification Hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) Carboxylic_Acid_2 2-Methyl-2-(4-methylphenoxy)propanoic Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Target_Molecule 2-Methyl-2-(4-methylphenoxy)propanoyl chloride Carboxylic_Acid_2->Target_Molecule Chlorination

Caption: A logical two-step synthesis of the target molecule.

Experimental Protocol: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic Acid

This protocol is based on the well-established Williamson ether synthesis followed by ester hydrolysis.

Materials:

  • p-Cresol

  • Sodium hydride (60% dispersion in mineral oil) or another suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl 2-bromo-2-methylpropanoate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation of p-Cresol: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-cresol dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath. Cautiously add sodium hydride portion-wise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases. This forms the sodium p-cresolate intermediate.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add ethyl 2-bromo-2-methylpropanoate dropwise via a syringe. Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of the Ester: After completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methyl-2-(4-methylphenoxy)propanoate. Purification can be achieved by column chromatography.

  • Saponification: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for 4-6 hours.

  • Acidification and Isolation of the Carboxylic Acid: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to a pH of ~2 with concentrated HCl. The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 2-Methyl-2-(4-methylphenoxy)propanoic acid.

Experimental Protocol: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

This protocol employs thionyl chloride for the conversion of the carboxylic acid to the acyl chloride.

Materials:

  • 2-Methyl-2-(4-methylphenoxy)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • A catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 2-Methyl-2-(4-methylphenoxy)propanoic acid and anhydrous DCM.

  • Addition of Thionyl Chloride: Add a catalytic amount of DMF. Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the stirred suspension at room temperature.

  • Reaction: Gently heat the reaction mixture to reflux (around 40 °C for DCM) for 2-4 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.

  • Isolation of the Acyl Chloride: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is obtained as an oil and can be used in the next step without further purification. If higher purity is required, distillation under reduced pressure can be performed, though care must be taken to avoid thermal decomposition.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is highly susceptible to nucleophilic attack.[3]

Caption: General mechanism of nucleophilic acyl substitution.

Key reactions include:

  • Hydrolysis: Vigorous reaction with water to form the parent carboxylic acid and hydrochloric acid.

  • Alcoholysis: Reaction with alcohols to form esters. This reaction is often carried out in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

  • Aminolysis: Reaction with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.

The steric hindrance provided by the two methyl groups alpha to the carbonyl may slow the rate of nucleophilic attack compared to unhindered acyl chlorides. Conversely, the electron-donating para-methyl group on the phenoxy ring can slightly activate the aromatic ring towards electrophilic substitution, although this effect is likely modest.

Safety, Handling, and Storage

As with all acyl chlorides, 2-Methyl-2-(4-methylphenoxy)propanoyl chloride must be handled with extreme care due to its corrosive and moisture-sensitive nature.

Table 3: Safety and Handling Precautions

AspectPrecautionRationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.To prevent skin and eye contact with the corrosive liquid and to avoid inhalation of its vapors.
Handling Handle under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and solvents.The compound reacts violently with moisture, releasing corrosive HCl gas.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.To prevent degradation and hazardous reactions.
Spill Response Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.To safely contain the spill without causing a violent reaction.
Disposal Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.To ensure environmental safety and compliance.

Potential Applications in Research and Development

The unique structure of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride makes it a valuable intermediate in several areas of chemical synthesis:

  • Pharmaceutical Synthesis: As a building block for introducing the 2-methyl-2-(4-methylphenoxy)propanoyl moiety into complex molecules. This group may impart specific steric and electronic properties to a drug candidate.

  • Agrochemical Research: The phenoxypropanoic acid scaffold is present in some herbicides.[4] This acyl chloride could be used to synthesize novel derivatives for screening.

  • Polymer Chemistry: As a monomer or functionalizing agent for polymers, introducing the phenoxy group can modify properties such as thermal stability and solubility.

Conclusion: A Versatile Reagent for Innovation

2-Methyl-2-(4-methylphenoxy)propanoyl chloride represents a potent and versatile tool for the synthetic chemist. Its predictable yet pronounced reactivity, coupled with its unique structural features, opens avenues for the creation of novel molecules with diverse applications. By understanding its synthesis, properties, and handling requirements as outlined in this guide, researchers can confidently and safely incorporate this valuable building block into their synthetic strategies, paving the way for future discoveries.

References

  • Mecoprop. In: Wikipedia. ; 2023. Accessed January 27, 2026. [Link].

  • Propionyl chloride. In: Wikipedia. ; 2023. Accessed January 27, 2026. [Link].

  • Mecoprop. PubChem. Accessed January 27, 2026. [Link].

  • Acyl Chlorides (A-Level). ChemistryStudent. Accessed January 27, 2026. [Link].

Sources

Foundational

The Chemical Reactivity and Biological Potential of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a reactive acyl chloride derivative of 2-methyl-2-(4-methylphenoxy)propanoic acid. While this...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a reactive acyl chloride derivative of 2-methyl-2-(4-methylphenoxy)propanoic acid. While this compound itself is primarily a chemical intermediate, its structural motif, the phenoxy-isobutyric acid core, is of significant interest in medicinal chemistry and drug development. This guide provides an in-depth analysis of the chemical behavior of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, rooted in the principles of acyl chloride reactivity, and explores its potential biological mechanism of action by drawing parallels with structurally related and well-characterized compounds.

Part 1: Chemical Synthesis and Reactivity

The defining feature of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is the acyl chloride functional group (-COCl). The high electronegativity of both the oxygen and chlorine atoms renders the carbonyl carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of its utility as a chemical building block.

Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

The most common and straightforward method for the synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is the reaction of the corresponding carboxylic acid, 2-methyl-2-(4-methylphenoxy)propanoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of an Acyl Chloride from a Carboxylic Acid

Disclaimer: This is a generalized protocol adapted from the synthesis of a similar compound, 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride[1]. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are mandatory.

Materials:

  • 2-methyl-2-(4-methylphenoxy)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or other inert solvent)

  • Distillation apparatus

Procedure:

  • To a solution of 2-methyl-2-(4-methylphenoxy)propanoic acid in anhydrous toluene, add an excess of thionyl chloride (typically 1.2-1.5 equivalents).

  • The reaction mixture is stirred under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Upon completion, the excess thionyl chloride and the solvent are removed under reduced pressure, typically using a rotary evaporator.

  • The resulting crude 2-Methyl-2-(4-methylphenoxy)propanoyl chloride can be used in subsequent steps without further purification or can be purified by vacuum distillation.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride in a chemical context is nucleophilic acyl substitution . This is a two-step addition-elimination mechanism.

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with Common Nucleophiles

The high reactivity of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride allows for the synthesis of a variety of derivatives.

Nucleophile (Nu-H)Product Class
Water (H₂O)Carboxylic Acid
Alcohol (R'-OH)Ester
Ammonia (NH₃)Primary Amide
Primary Amine (R'-NH₂)Secondary Amide
Secondary Amine (R'₂NH)Tertiary Amide

Reaction with Alcohols (Esterification): The reaction with an alcohol in the presence of a non-nucleophilic base like pyridine yields an ester. The base neutralizes the HCl byproduct.

Reaction with Amines (Amidation): The reaction with ammonia, a primary amine, or a secondary amine produces the corresponding amide. Typically, two equivalents of the amine are used; one acts as the nucleophile and the second as a base to sequester the HCl.

Part 2: Potential Biological Mechanism of Action

While 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is too reactive to be a drug itself, its corresponding carboxylic acid and other derivatives belong to the class of phenoxy-isobutyric acids. Compounds in this class, most notably Gemfibrozil, are known to exert their therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) .

PPARα Agonism: A Plausible Target

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. Fibrates, which share the phenoxy-isobutyric acid scaffold, are well-established PPARα agonists.

The proposed biological mechanism of action for derivatives of 2-Methyl-2-(4-methylphenoxy)propanoic acid is the activation of PPARα. This activation leads to a cascade of downstream effects, primarily impacting lipid metabolism.

PPARa Activation Pathway Ligand Phenoxy-isobutyric Acid Derivative PPARa PPARα Ligand->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Lipid_Metabolism Modulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Results in

Sources

Exploratory

Spectroscopic and Synthetic Elucidation of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride: A Technical Guide for Researchers

This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, a key intermediate in various chemical syntheses. Due to the limited availability...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectra for this specific acyl chloride, this document leverages foundational spectroscopic principles and comparative data from its carboxylic acid precursor, 2-Methyl-2-(4-methylphenoxy)propanoic acid, to provide a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's structural features.

Introduction and Molecular Structure

2-Methyl-2-(4-methylphenoxy)propanoyl chloride belongs to the class of acyl chlorides, which are highly reactive carboxylic acid derivatives. Its structure is characterized by a central quaternary carbon atom bonded to two methyl groups, a p-tolyloxy group (4-methylphenoxy), and a carbonyl chloride group. This unique arrangement of functional groups gives rise to distinct spectroscopic signatures.

Molecular Structure Diagram

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start 2-Methyl-2-(4-methylphenoxy)propanoic acid reaction Reflux start->reaction reagent Thionyl Chloride (SOCl₂) reagent->reaction workup Removal of Excess SOCl₂ reaction->workup purification Vacuum Distillation workup->purification product 2-Methyl-2-(4-methylphenoxy)propanoyl chloride purification->product

Caption: Synthesis workflow for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. These predictions are based on the analysis of its precursor, 2-Methyl-2-(4-methylphenoxy)propanoic acid,[1] and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show four distinct signals. The key difference from the carboxylic acid precursor will be the absence of the broad singlet corresponding to the acidic proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.10Doublet2HAr-H (ortho to -OCH₃)Aromatic protons ortho to the electron-donating methyl group.
~6.85Doublet2HAr-H (meta to -OCH₃)Aromatic protons meta to the methyl group and ortho to the ether linkage.
~2.30Singlet3HAr-CH₃ Protons of the methyl group attached to the aromatic ring.
~1.65Singlet6H-C(CH₃ )₂Protons of the two equivalent methyl groups on the quaternary carbon. The electronegative acyl chloride group will cause a slight downfield shift compared to the carboxylic acid.

The carbon NMR spectrum will be significantly influenced by the highly electronegative chlorine atom. The most notable change from the carboxylic acid will be the downfield shift of the carbonyl carbon.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175C =OThe carbonyl carbon in an acyl chloride is significantly deshielded and appears at a lower field than in a carboxylic acid.
~155Ar-C -OAromatic carbon attached to the ether oxygen.
~130Ar-C -CH₃Quaternary aromatic carbon attached to the methyl group.
~130Ar-C H (meta to -O)Aromatic carbons meta to the ether linkage.
~120Ar-C H (ortho to -O)Aromatic carbons ortho to the ether linkage.
~85-O-C (CH₃)₂Quaternary carbon of the isobutyryl group, shifted downfield by the adjacent oxygen.
~25-C(C H₃)₂Carbons of the two equivalent methyl groups.
~20Ar-C H₃Carbon of the aromatic methyl group.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a very strong absorption band characteristic of the C=O stretch in an acyl chloride.

Predicted Frequency (cm⁻¹)IntensityAssignment
~1800Strong, SharpC=O stretch (Acyl Chloride)
1610, 1500MediumC=C aromatic ring stretches
1250StrongC-O-C asymmetric stretch (Aryl ether)
~820StrongC-H out-of-plane bend (para-disubstituted aromatic)
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in isotopic peaks (M+ and M+2) with an approximate ratio of 3:1.

m/zPredicted FragmentRationale
212/214[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
177[M - Cl]⁺Loss of the chlorine radical.
149[M - COCl]⁺Loss of the chlorocarbonyl radical.
107[HOC₆H₄CH₃]⁺Cleavage of the ether bond, forming the cresol radical cation.
91[C₇H₇]⁺Tropylium ion, a common fragment from toluene derivatives.

Predicted Mass Spectrometry Fragmentation Pathway

G M [M]⁺˙ m/z 212/214 M_minus_Cl [M - Cl]⁺ m/z 177 M->M_minus_Cl - Cl• M_minus_COCl [M - COCl]⁺ m/z 149 M->M_minus_COCl - •COCl Cresol [HOC₆H₄CH₃]⁺˙ m/z 107 M_minus_COCl->Cresol Rearrangement Tropylium [C₇H₇]⁺ m/z 91 Cresol->Tropylium - OH•

Caption: Predicted fragmentation pathway for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. By leveraging data from its carboxylic acid precursor and fundamental chemical principles, we have outlined the expected NMR, IR, and MS characteristics, as well as a reliable synthetic protocol. This information serves as a valuable resource for researchers working with this compound, enabling a better understanding of its structure and reactivity, and facilitating its use in further scientific endeavors.

References

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride: Synthesis, Characterization, and Applications

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, a reactive acyl chlorid...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, a reactive acyl chloride with potential applications in organic synthesis and medicinal chemistry. While a dedicated CAS number for this specific compound is not prominently cataloged, its structural analog, 2-Methyl-2-(3-methylphenoxy)propanoyl chloride, is registered under CAS number 63294-13-3, validating the feasibility of this class of molecules. This document outlines a detailed, two-step synthetic pathway for the title compound, starting from readily available precursors. Furthermore, it delves into the expected spectroscopic characteristics for structural elucidation and provides critical safety and handling protocols based on the known reactivity of acyl chlorides. This guide is intended to be a valuable resource for researchers interested in the synthesis and utilization of novel aryloxy-isobutyryl chloride derivatives.

Compound Identification and Properties

  • Systematic IUPAC Name: 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

  • Molecular Formula: C₁₁H₁₃ClO₂

  • Molecular Weight: 212.67 g/mol

  • Structural Formula:

Predicted Physicochemical Properties:
PropertyPredicted Value
Boiling Point~250-270 °C (decomposes)
Density~1.15 g/cm³
SolubilitySoluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).
StabilityMoisture-sensitive, handle under inert atmosphere.

Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

The synthesis of the title compound is most effectively achieved through a two-step process. The first step involves the formation of the precursor carboxylic acid, 2-Methyl-2-(4-methylphenoxy)propanoic acid, via a Williamson ether synthesis. The subsequent step is the conversion of this carboxylic acid to the corresponding acyl chloride.

Step 1: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic acid

This synthesis is based on the well-established Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][2] In this case, p-cresol is deprotonated to its phenoxide, which then acts as a nucleophile, attacking 2-bromo-2-methylpropanoic acid.

Reaction Scheme:

Experimental Protocol:

  • Deprotonation of p-cresol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add a strong base, for instance, sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium p-cresolate.

  • Nucleophilic Substitution: Dissolve 2-bromo-2-methylpropanoic acid (1.05 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: After cooling to room temperature, quench the reaction by the slow addition of water. Acidify the aqueous solution with 2M HCl to a pH of approximately 2, which will precipitate the carboxylic acid product. The crude product can be collected by filtration and washed with cold water.

  • Purification: The crude 2-Methyl-2-(4-methylphenoxy)propanoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Conversion to 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis.[3] The use of thionyl chloride (SOCl₂) is a common and effective method, as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[4][5]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser (fitted with a drying tube or gas outlet to a scrubber) and a magnetic stirrer, place the dried 2-Methyl-2-(4-methylphenoxy)propanoic acid (1.0 eq).

  • Addition of Thionyl Chloride: Under an inert atmosphere, add an excess of thionyl chloride (SOCl₂, typically 2.0-3.0 eq), which can also serve as the solvent.[6] A few drops of DMF can be added as a catalyst.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 79 °C) for 2-4 hours. The evolution of SO₂ and HCl gas will be observed. The reaction can be monitored by the disappearance of the starting carboxylic acid using IR spectroscopy (disappearance of the broad O-H stretch).

  • Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Acyl Chloride Formation p_cresol p-Cresol reaction1 Nucleophilic Substitution p_cresol->reaction1 bromo_acid 2-Bromo-2-methylpropanoic acid bromo_acid->reaction1 base Base (e.g., NaH) in DMF base->reaction1 intermediate_acid 2-Methyl-2-(4-methylphenoxy)propanoic acid reaction2 Chlorination intermediate_acid->reaction2 Precursor reaction1->intermediate_acid thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction2 final_product 2-Methyl-2-(4-methylphenoxy)propanoyl chloride reaction2->final_product

Caption: Two-step synthesis of the title compound.

Spectroscopic Characterization

The structural confirmation of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride would rely on a combination of spectroscopic techniques. Below are the predicted key features based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1775-1810 cm⁻¹, which is characteristic of an acyl chloride.[7][8][9]

  • C-O Stretch: Aromatic ether C-O stretching bands are anticipated around 1230-1270 cm⁻¹ (asymmetric) and 1010-1050 cm⁻¹ (symmetric).

  • C-Cl Stretch: A band in the range of 650-800 cm⁻¹ is expected for the C-Cl bond.

  • Aromatic C-H and C=C Stretches: Standard absorptions for the aromatic ring will be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Methyl Protons (on the isobutyryl group): A singlet integrating to 6 protons is expected around δ 1.6-1.8 ppm.

    • Methyl Protons (on the phenyl ring): A singlet integrating to 3 protons is anticipated around δ 2.2-2.4 ppm.

    • Aromatic Protons: The para-substituted aromatic ring will show two doublets, each integrating to 2 protons, in the region of δ 6.8-7.2 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: The acyl chloride carbonyl carbon is expected to have a chemical shift in the range of δ 170-175 ppm.

    • Quaternary Carbon (isobutyryl): The carbon attached to the oxygen and the carbonyl group is predicted to be around δ 80-85 ppm.

    • Methyl Carbons (isobutyryl): The two equivalent methyl carbons are expected around δ 25-30 ppm.

    • Aromatic Carbons: Four distinct signals for the aromatic carbons are anticipated in the δ 115-160 ppm range.

    • Methyl Carbon (phenyl): The methyl carbon on the aromatic ring should appear around δ 20-22 ppm.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show the molecular ion peak. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

  • Fragmentation Pattern: A prominent fragmentation pathway for acyl chlorides is the loss of a chlorine radical to form a stable acylium ion.[10] Therefore, a significant peak corresponding to [M-Cl]⁺ is expected. Further fragmentation may involve the loss of carbon monoxide from the acylium ion.

Reactivity and Potential Applications

As an acyl chloride, 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a highly reactive electrophile. It is expected to undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, including:

  • Alcohols: to form esters.

  • Amines: to form amides.

  • Water: to hydrolyze back to the carboxylic acid.

  • Carboxylates: to form anhydrides.

This reactivity makes it a potentially valuable building block in the synthesis of more complex molecules. The 2-aryloxy-2-methylpropanoic acid motif is found in a class of drugs known as fibrates, which are used to lower blood lipid levels. Therefore, this compound could serve as a key intermediate in the development of novel therapeutic agents.

Reaction Pathway Diagram:

Reactivity main 2-Methyl-2-(4-methylphenoxy)propanoyl chloride alcohol Alcohol (R'-OH) amine Amine (R'₂NH) water Water (H₂O) carboxylate Carboxylate (R'COO⁻) ester Ester alcohol->ester amide Amide amine->amide acid Carboxylic Acid water->acid anhydride Anhydride carboxylate->anhydride

Sources

Exploratory

An In-depth Technical Guide to 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride: Synthesis, History, and Pharmacological Context

Introduction 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a highly reactive acyl chloride derived from its parent carboxylic acid, 2-Methyl-2-(4-methylphenoxy)propanoic acid. While not a therapeutic agent itself, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a highly reactive acyl chloride derived from its parent carboxylic acid, 2-Methyl-2-(4-methylphenoxy)propanoic acid. While not a therapeutic agent itself, this molecule represents a critical chemical intermediate. Its significance is rooted in the broader history and development of the fibrate class of lipid-lowering drugs and, to a lesser extent, the phenoxy herbicides. Understanding this compound requires an exploration of its synthesis, the historical impetus for creating such structures, and the pharmacological mechanism that drives the research and development of its derivatives. This guide provides an in-depth examination of these facets for researchers, scientists, and professionals in drug development.

Section 1: Synthesis and Chemical Profile

The generation of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a two-stage process: first, the synthesis of the parent carboxylic acid, followed by its conversion to the more reactive acyl chloride. The causality behind this two-step approach is fundamental to organic synthesis; the acyl chloride is an activated form of the carboxylic acid, enabling it to readily participate in subsequent reactions, such as ester or amide formation, which are often central to the synthesis of active pharmaceutical ingredients (APIs).

Part 1.1: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic Acid

The foundational structure is typically assembled via a Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide. In this specific case, the sodium salt of p-cresol (4-methylphenol) serves as the nucleophile, which attacks an ester of 2-bromo- or 2-chloroisobutyric acid. The resulting ester is then hydrolyzed to yield the target carboxylic acid.

Experimental Protocol: Synthesis of the Parent Carboxylic Acid

  • Phenoxide Formation: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol in a suitable solvent such as toluene or ethanol. Add an equimolar amount of a strong base, like sodium hydroxide or sodium ethoxide, and heat the mixture to facilitate the formation of the sodium p-cresolate salt.

  • Etherification: To the phenoxide solution, add ethyl 2-chloro-2-methylpropanoate dropwise. The reaction is typically heated to reflux for several hours to ensure complete conversion. The nucleophilic phenoxide displaces the chloride on the propanoate ester, forming the ether linkage.

  • Hydrolysis: After the etherification is complete (monitored by TLC or GC), the reaction mixture is cooled. An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux to saponify the ester group. This hydrolysis step converts the ethyl ester into the sodium salt of the carboxylic acid.

  • Acidification and Isolation: The mixture is cooled to room temperature, and the organic solvent may be removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, until the pH is approximately 2. This protonates the carboxylate salt, causing the 2-Methyl-2-(4-methylphenoxy)propanoic acid to precipitate as a solid.

  • Purification: The crude solid is collected by filtration, washed with cold water to remove inorganic salts, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) yields the purified carboxylic acid.

Part 1.2: Conversion to 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation that dramatically increases the electrophilicity of the carbonyl carbon. Thionyl chloride (SOCl₂) is the most common and efficient reagent for this purpose due to its reliability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[1][2] Alternative reagents include oxalyl chloride, phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅).[1][3][4]

Experimental Protocol: Acyl Chloride Formation

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂) with the dry 2-Methyl-2-(4-methylphenoxy)propanoic acid.

  • Reagent Addition: Add an excess of thionyl chloride (typically 2-3 molar equivalents) to the flask. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be added to accelerate the reaction.

  • Reaction Execution: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

  • Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The remaining crude 2-Methyl-2-(4-methylphenoxy)propanoyl chloride can be purified by vacuum distillation if necessary, although it is often used directly in the next synthetic step due to its high reactivity and sensitivity to moisture.

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_acid Part 1: Carboxylic Acid Synthesis cluster_chloride Part 2: Acyl Chloride Formation pCresol p-Cresol Phenoxide Sodium p-cresolate pCresol->Phenoxide Deprotonation Base NaOH (Base) Base->Phenoxide ChloroEster Ethyl 2-chloro-2-methylpropanoate PropanoateEster Intermediate Ester ChloroEster->PropanoateEster Williamson Ether Synthesis ThionylChloride SOCl₂ AcylChloride 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride ThionylChloride->AcylChloride Phenoxide->PropanoateEster Williamson Ether Synthesis CarboxylicAcid 2-Methyl-2-(4-methylphenoxy)propanoic Acid PropanoateEster->CarboxylicAcid Hydrolysis & Acidification CarboxylicAcid->AcylChloride Chlorination

Caption: Overall workflow for the synthesis of the target acyl chloride.

Part 1.3: Physicochemical Data
PropertyValue (for parent Carboxylic Acid)
Molecular Formula C₁₁H₁₄O₃
Molar Mass 194.23 g/mol
Appearance White to off-white solid
Melting Point Approx. 95-98 °C
Solubility Sparingly soluble in water, soluble in organic solvents

Note: Data for the acyl chloride is less common as it is a reactive intermediate. It would be a liquid or low-melting solid with a pungent odor, highly reactive with water.

Section 2: Historical Context and the Genesis of Fibrates

The scientific drive to synthesize molecules like 2-Methyl-2-(4-methylphenoxy)propanoic acid and its derivatives did not occur in a vacuum. It is deeply embedded in the mid-20th-century quest for lipid-lowering agents.

Part 2.1: The Dawn of Fibrates

The story begins with the discovery of clofibrate. In the 1950s, researchers observed that certain disubstituted acetic acids possessed hypocholesterolemic properties.[5] This line of inquiry led chemists at Imperial Chemical Industries (ICI) to screen various branched-chain fatty acids, culminating in the discovery of ethyl-α-4-chlorophenoxyisobutyrate, or clofibrate, in 1962.[5] Clofibrate became the progenitor of the fibrate class of drugs, establishing the core chemical scaffold—a phenoxyisobutyric acid moiety—as a pharmacologically active structure for lipid modification.

Part 2.2: The Development of Gemfibrozil

Building on the foundation laid by clofibrate, pharmaceutical companies sought to develop second-generation fibrates with improved efficacy and safety profiles. In the late 1970s, researchers at Parke-Davis (now part of Pfizer) synthesized and evaluated a series of related compounds designed to lower plasma lipid levels.[6][7] This research effort led to the selection of Gemfibrozil, which was patented in 1968 and approved for medical use in 1982.[6][8] Gemfibrozil's structure, while different from the topic compound, shares the critical feature of a substituted phenoxy ether linked to a carboxylic acid, reinforcing the importance of this chemical architecture in medicinal chemistry. The synthesis of analogues like 2-Methyl-2-(4-methylphenoxy)propanoic acid is a direct extension of this historical exploration.

Part 2.3: Parallel Discoveries in Agrochemicals

Interestingly, the phenoxyalkanoic acid structure was independently explored in a different field. In the 1940s, work at ICI and other institutions led to the discovery of selective herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) and Mecoprop (MCPP or (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid).[9][10][11][12] These compounds act as synthetic auxins, causing uncontrolled growth in broadleaf weeds.[9][12] This parallel history underscores the versatility of the phenoxyalkanoic acid scaffold, which can be modified to interact with distinct biological targets in both plants and mammals.

Section 3: Pharmacological Relevance and Mechanism of Action

The primary pharmacological target for fibrates and their analogues is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[6][13][14] PPARα is a nuclear receptor that functions as a transcription factor, playing a pivotal role in regulating the expression of genes involved in fatty acid and lipoprotein metabolism.[5][15]

Part 3.1: PPARα Activation

When a fibrate drug (the ligand) enters a cell, it binds to and activates PPARα. This activated receptor then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[15] This binding event initiates the transcription of a suite of genes that collectively remodel lipid metabolism.

Part 3.2: Downstream Effects on Lipid Metabolism

The activation of PPARα orchestrates a multi-pronged effect on plasma lipids:

  • Triglyceride Reduction: PPARα activation significantly increases the expression of the gene encoding for lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides in VLDL (very-low-density lipoprotein) and chylomicrons.[6][15] Simultaneously, it decreases the expression of Apolipoprotein C-III (ApoC-III), a protein that inhibits LPL activity.[15][16] This dual action—boosting LPL and removing its inhibitor—leads to a robust and efficient clearance of triglyceride-rich lipoproteins from the circulation.[16]

  • VLDL Reduction: Gemfibrozil and other fibrates inhibit the synthesis of VLDL in the liver and increase the clearance of its carrier molecule, Apolipoprotein B (ApoB).[6][8][17][18] This reduces the liver's output of triglyceride-rich particles.

  • HDL Increase: PPARα activation upregulates the expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the major protein components of HDL (high-density lipoprotein).[15][19][20] This stimulates the synthesis of new HDL particles, which are crucial for reverse cholesterol transport.

Diagram: PPARα Signaling Pathway

PPAR_Pathway cluster_cell Hepatocyte (Liver Cell) cluster_nucleus Nucleus cluster_effects Metabolic Outcomes Fibrate Fibrate Ligand (e.g., Gemfibrozil derivative) PPARa PPARα Fibrate->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to DNA Effect_VLDL ↓ VLDL Production Complex->Effect_VLDL Inhibits Synthesis Gene_LPL ↑ LPL Gene PPRE->Gene_LPL Transcription Gene_ApoA ↑ ApoA-I/A-II Genes PPRE->Gene_ApoA Transcription Gene_ApoC ↓ ApoC-III Gene PPRE->Gene_ApoC Repression Effect_TG ↓ Plasma Triglycerides Gene_LPL->Effect_TG Effect_HDL ↑ HDL Cholesterol Gene_ApoA->Effect_HDL Gene_ApoC->Effect_TG

Caption: Mechanism of action for fibrates via the PPARα pathway.

Conclusion

2-Methyl-2-(4-methylphenoxy)propanoyl chloride stands as a testament to the process of molecular design and optimization in medicinal chemistry. While a reactive intermediate, its structure is the product of a rich history of scientific discovery, from the early phenoxy herbicides to the development of the life-saving fibrate drugs. Its synthesis is a practical application of fundamental organic reactions, and its ultimate biological purpose is tied to the elegant and complex regulation of lipid metabolism through the PPARα nuclear receptor. For researchers in drug development, this compound and its parent acid are not merely chemicals, but representatives of a successful pharmacophore, offering a validated scaffold for the design of new therapeutic agents targeting metabolic diseases.

References

  • Gemfibrozil - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Shiddy, V. & Tsoris, A. (2023, February 13). Gemfibrozil. In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1998, July 20). NDA 75-034 for Gemfibrozil. Accessdata.fda.gov. Retrieved from [Link]

  • Staels, B., et al. (1998). The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates.
  • New Drug Approvals. (2016, August 2). Gemfibrozil. Retrieved from [Link]

  • Vu-Dac, N., et al. (1998). The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates. PubMed. Retrieved from [Link]

  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Staels, B., & Fruchart, J. C. (2010, May 1). Fibrates, Glitazones, and Peroxisome Proliferator–Activated Receptors. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. Retrieved from [Link]

  • MCPA - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Schoonjans, K., et al. (1997). [Molecular mechanism of action of the fibrates]. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gemfibrozil? Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Al-Bayati, M. A., et al. (2023, May 5). An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. MDPI. Retrieved from [Link]

  • Mecoprop - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Sacks, F. M., et al. (1984). Mechanism of action of gemfibrozil on lipoprotein metabolism. Journal of Clinical Investigation. Retrieved from [Link]

  • Diczfalusy, U., et al. (2001). Peroxisome proliferator-activated receptor alpha agonist, clofibrate, has profound influence on myocardial fatty acid composition. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Mecoprop-P. Retrieved from [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • Altmeyers Encyclopedia. (2025, July 10). Gemfibrozil. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Structural Analysis of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the structural analysis of 2-Methyl-2-(4-methylphen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analysis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, a key intermediate in various chemical syntheses. By delving into the core principles and practical applications of modern analytical techniques, this document serves as an essential resource for professionals in the fields of chemical research and drug development. We will explore the synthesis of this compound and elucidate its structure through a multi-faceted analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Purification: A Foundation of Purity

The reliable structural analysis of any compound begins with its synthesis and purification. 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is synthesized from its corresponding carboxylic acid, 2-Methyl-2-(4-methylphenoxy)propanoic acid, through reaction with thionyl chloride (SOCl₂).[1][2][3][4][5] This common and efficient method proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet leading to a trap (to neutralize the HCl and SO₂ byproducts), add 2-Methyl-2-(4-methylphenoxy)propanoic acid.

  • Reagent Addition: Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the carboxylic acid at room temperature with stirring.[6] The reaction is typically performed neat or in an inert solvent like dichloromethane or toluene.[7]

  • Reaction Progression: The mixture is then gently heated to reflux (around 80°C for neat thionyl chloride) and maintained at this temperature for 2-4 hours.[3] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.[6] The crude 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is obtained as the residue.

Synthesis Carboxylic_Acid 2-Methyl-2-(4-methylphenoxy)propanoic acid Reaction Reflux Carboxylic_Acid->Reaction Thionyl_Chloride SOCl₂ Thionyl_Chloride->Reaction Acyl_Chloride 2-Methyl-2-(4-methylphenoxy)propanoyl chloride Reaction->Acyl_Chloride Byproducts SO₂ (g) + HCl (g) Reaction->Byproducts

Caption: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Experimental Protocol: Purification

Purification of the newly synthesized acyl chloride is critical to obtain accurate analytical data. Fractional distillation under reduced pressure is the most effective method to purify liquid acyl chlorides.[1][5]

  • Apparatus: Assemble a fractional distillation apparatus suitable for vacuum distillation.

  • Distillation: Heat the crude product gently under reduced pressure. Collect the fraction that distills at the expected boiling point. The boiling point will be lower than at atmospheric pressure.

  • Handling and Storage: Acyl chlorides are moisture-sensitive and should be handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere).[8] Store the purified product in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

Spectroscopic Elucidation: Unveiling the Molecular Architecture

A combination of spectroscopic techniques is employed to confirm the structure of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. The spectral data of the starting material, 2-Methyl-2-(4-methylphenoxy)propanoic acid, serves as a crucial reference point.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is predicted to show distinct signals corresponding to the different proton environments in the molecule. By comparing the predicted spectrum with that of the starting carboxylic acid, the successful conversion can be confirmed.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-c, H-d)6.8 - 7.2Multiplet4H
Aromatic Methyl (H-a)2.2 - 2.4Singlet3H
Isopropyl Methyls (H-e)1.6 - 1.8Singlet6H

The most significant change from the carboxylic acid precursor is the disappearance of the broad singlet corresponding to the acidic proton of the carboxyl group, which typically appears far downfield (>10 ppm).

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 180
Aromatic (C-Ar)115 - 160
Quaternary (C-b)80 - 90
Aromatic Methyl (C-a)20 - 25
Isopropyl Methyls (C-e)25 - 30

The key diagnostic shift in the ¹³C NMR spectrum is the carbonyl carbon. In the acyl chloride, this carbon is expected to be significantly downfield compared to the carboxylic acid due to the electron-withdrawing effect of the chlorine atom.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis cluster_interpretation Data Interpretation Synthesis Synthesize Acyl Chloride Purification Purify by Vacuum Distillation Synthesis->Purification Sample_Prep Prepare NMR Sample (Anhydrous Solvent) Purification->Sample_Prep Acquire_1H Acquire ¹H NMR Spectrum Sample_Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Sample_Prep->Acquire_13C Analyze_Shifts Analyze Chemical Shifts Acquire_1H->Analyze_Shifts Analyze_Integration Analyze Integration Acquire_1H->Analyze_Integration Acquire_13C->Analyze_Shifts Structure_Confirmation Confirm Structure Analyze_Shifts->Structure_Confirmation Analyze_Integration->Structure_Confirmation Compare_Spectra Compare with Precursor Spectrum Compare_Spectra->Structure_Confirmation

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The conversion of the carboxylic acid to the acyl chloride is readily observed by the shift in the carbonyl stretching frequency.

Predicted IR Data:

Functional GroupPredicted Absorption (cm⁻¹)
C=O Stretch (Acyl Chloride)1780 - 1820 (strong)
C-O Stretch (Ether)1200 - 1300
C-H Stretch (Aromatic/Alkyl)2850 - 3100

The defining feature in the IR spectrum of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is the strong absorption band for the carbonyl group at a higher wavenumber compared to the carboxylic acid (typically 1700-1725 cm⁻¹). The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will be absent in the purified acyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of chlorine will be indicated by the M+2 isotopic peak with an intensity of about one-third that of the molecular ion peak.

Predicted Fragmentation Pattern:

  • Molecular Ion ([M]⁺): The peak corresponding to the molecular weight of the compound.

  • [M-Cl]⁺: Loss of a chlorine radical is a common fragmentation pathway for acyl chlorides, leading to a stable acylium ion. This is often a prominent peak.

  • [C₇H₇O]⁺ (m/z 107): Cleavage of the ether bond can lead to the formation of a cresol-derived fragment.

  • [C₄H₇O]⁺ (m/z 71): Formation of the isobutyryl cation.

MS_Fragmentation Molecule [2-Methyl-2-(4-methylphenoxy)propanoyl chloride]⁺˙ Acylium [M-Cl]⁺ (Acylium ion) Molecule->Acylium - Cl• Cresol_Fragment [C₇H₇O]⁺ (m/z 107) Molecule->Cresol_Fragment Ether cleavage Isobutyryl_Fragment [C₄H₇O]⁺ (m/z 71) Acylium->Isobutyryl_Fragment Further fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

X-ray Crystallography: The Definitive Structure (When Possible)

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details. Although no crystal structure for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is currently available in public databases, this technique remains the gold standard for structural determination should suitable crystals be obtained. The process would involve growing single crystals of the compound and analyzing the diffraction pattern of X-rays passing through the crystal.

Conclusion

The structural analysis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a systematic process that integrates synthesis, purification, and a suite of spectroscopic techniques. By carefully interpreting the data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and by comparing these with the data from its carboxylic acid precursor, a confident structural assignment can be made. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to successfully characterize this and similar molecules, ensuring the integrity and quality of their scientific endeavors.

References

  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra and Chemical Abundance of Methyl Propionate in Icy Astrochemical Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
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  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride. Retrieved from [Link]

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  • ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

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Exploratory

solubility of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride in different solvents

An In-Depth Technical Guide Solubility Profile of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride: A Predictive and Methodological Guide Abstract This technical guide provides a comprehensive analysis of the solubility of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. Due to the absence of extensive published quantitative data for this specific compound, this document emphasizes a predictive approach grounded in fundamental chemical principles and data from structurally analogous molecules. We will dissect the molecule's physicochemical characteristics to forecast its behavior in various common laboratory solvents. Crucially, this guide distinguishes between true solubility and chemical reactivity, particularly with protic solvents, a critical consideration for acyl chlorides. A detailed, self-validating experimental protocol for the quantitative determination of solubility via the shake-flask method is provided to empower researchers to generate precise data under controlled laboratory conditions. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solution behavior for synthesis, purification, and formulation.

Introduction: The Importance of a Solubility Profile

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a complex acyl chloride derivative. Acyl chlorides are highly valued in organic synthesis for their reactivity, serving as potent acylating agents in the formation of esters, amides, and other carbonyl compounds.[1] An accurate understanding of a reagent's solubility is a cornerstone of process chemistry. It directly influences:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of reactants in the solution phase.

  • Solvent Selection: Choosing an appropriate solvent is critical for ensuring reactants are sufficiently solvated while minimizing undesirable side reactions.

  • Purification Processes: Techniques such as crystallization and chromatography rely on differential solubility to isolate the target compound from impurities.

  • Safety and Handling: Proper solvent choice is integral to managing the reactivity and potential hazards of the compound.

This guide provides the foundational knowledge and practical methodology to effectively manage and utilize 2-Methyl-2-(4-methylphenoxy)propanoyl chloride in a laboratory setting.

Physicochemical Profile and Structural Analysis

To predict solubility, we must first understand the molecule's structure. 2-Methyl-2-(4-methylphenoxy)propanoyl chloride possesses distinct regions of varying polarity, which dictates its interaction with different solvents.

  • The Acyl Chloride Head (-COCl): This functional group is highly polar and electrophilic due to the strong electronegativity of both the oxygen and chlorine atoms, which pull electron density from the central carbon.[2] This makes the group susceptible to nucleophilic attack and the primary site of reactivity.

  • The Ether Linkage (-O-): The ether group introduces some polarity and potential for hydrogen bond acceptance.

  • The Aromatic and Alkyl Body: The 4-methylphenoxy group and the gem-dimethyl groups constitute a large, nonpolar, and sterically bulky region.

This amphiphilic nature—a polar, reactive head and a nonpolar, bulky tail—suggests that the molecule will not be soluble in highly polar protic solvents (with which it will react) or completely miscible with very nonpolar aliphatic solvents. Its ideal solvents are likely to be those of intermediate polarity or those capable of accommodating both polar and nonpolar characteristics.

A structurally similar compound, 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, has a computed XLogP3 value of 3.6, indicating a significant hydrophobic character and predicting low solubility in water.[3] Given the similar electronic properties of a methyl group and a chlorine atom on the aromatic ring, we can confidently infer a similar hydrophobic profile for the target compound.

Caption: Structural regions governing solubility behavior.

The Critical Distinction: Solubility vs. Reactivity

For acyl chlorides, the interaction with protic solvents is not a simple dissolution process. It is a rapid and often exothermic chemical reaction.[4]

  • With Water (Hydrolysis): Acyl chlorides react readily, often violently, with water to form the corresponding carboxylic acid (2-Methyl-2-(4-methylphenoxy)propanoic acid) and hydrogen chloride gas.[5][6] Therefore, the compound is not considered soluble in water but is instead decomposed by it.

  • With Alcohols (Alcoholysis): In the presence of alcohols, the acyl chloride undergoes alcoholysis to form an ester.[2] This reaction is a fundamental method for ester synthesis.

  • With Amines (Aminolysis): Ammonia, primary amines, and secondary amines will attack the acyl chloride to form amides.[1]

This reactivity profile is the single most important factor when considering solvent selection. Protic solvents should be avoided unless the intention is to perform a solvolysis reaction. All handling and solubility experiments must be conducted under strictly anhydrous conditions.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the analysis above, the following solubility behavior is predicted.[7] This profile is supported by data from simpler acyl chlorides, such as 2-Methylpropanoyl chloride, which is miscible with solvents like chloroform, ether, and toluene.[8]

Solvent ClassExample SolventsPredicted SolubilityRationale & Expert Insights
Protic Water, Methanol, EthanolREACTIVE The compound will undergo rapid solvolysis (hydrolysis or alcoholysis) rather than dissolving. Do not use for dissolution.[4]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateHigh / Miscible These solvents possess sufficient polarity to solvate the acyl chloride head without having a reactive proton, making them excellent choices for reaction media.
N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High / Miscible While likely highly soluble, these solvents can be difficult to remove and may promote side reactions due to their high boiling points and reactivity. Use with caution.
Nonpolar Toluene, Diethyl EtherGood to High The aromatic ring of toluene and the ether's polarity can effectively solvate the entire molecule. Toluene is often an excellent choice.
Hexane, CyclohexaneModerate to Low The large nonpolar body of the molecule allows for some solubility, but the highly polar acyl chloride group will limit miscibility in purely aliphatic hydrocarbons.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)High / Miscible These are versatile solvents that can effectively solvate a wide range of organic compounds, including those with mixed polarity like the target molecule. They are a reliable first choice.

Experimental Protocol: Quantitative Solubility Determination

The following protocol describes the Isothermal Shake-Flask Method , a gold-standard technique for determining equilibrium solubility.[9] This protocol is designed to be self-validating by ensuring that equilibrium is reached and accurately measured.

5.1. Critical Prerequisites

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: All operations should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

  • Calibrated Equipment: Ensure analytical balances and temperature control systems are accurately calibrated.

5.2. Step-by-Step Methodology

  • Preparation: To a series of oven-dried glass vials equipped with magnetic stir bars, add a precisely measured volume of the chosen anhydrous solvent (e.g., 5.0 mL).

  • Solute Addition: Add an excess amount of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride to each vial. "Excess" means enough solid will visibly remain undissolved at equilibrium.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or on a stirring plate in a water bath set to the desired temperature (e.g., 25 °C). Stir the suspensions vigorously for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for confirmation.[9]

  • Phase Separation: After equilibration, stop the stirring and allow the vials to stand undisturbed at the constant temperature for at least 12-24 hours to allow the excess solid to settle completely.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to prevent any undissolved solid from being collected. This step must be performed without disturbing the settled solid.

  • Quantification:

    • Transfer the filtered aliquot into a pre-weighed, sealed container.

    • Determine the mass of the solution.

    • Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature.

    • Weigh the remaining non-volatile solute.

    • Calculate the solubility in grams per 100 mL or other desired units.

  • Validation: Repeat the quantification for samples taken at different time points (e.g., 24h, 48h, 72h). The solubility value should be consistent once equilibrium has been reached.

G prep 1. Preparation Add anhydrous solvent to dried vial add 2. Solute Addition Add excess compound prep->add equilibrate 3. Equilibration Seal & stir at constant T (24-72 hours) add->equilibrate settle 4. Phase Separation Stand undisturbed (12-24 hours) equilibrate->settle sample 5. Sampling Filter supernatant settle->sample quantify 6. Quantification Evaporate solvent & weigh residue sample->quantify validate 7. Validation Confirm consistency over time quantify->validate

Caption: Experimental workflow for the Shake-Flask solubility method.

Safety and Handling Precautions

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a reactive and hazardous chemical. All handling should be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.[10]

  • Reactivity: The compound reacts violently with water, releasing toxic hydrogen chloride gas.[6] Keep away from moisture, bases, alcohols, and oxidizing agents. Store in a tightly sealed container under an inert atmosphere.

  • Toxicity: Acyl chlorides are corrosive and can cause severe skin burns and eye damage. They are harmful if swallowed and toxic if inhaled. Avoid all direct contact and inhalation of vapors.

  • Spills: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.

Conclusion

References

  • 2-Methylpropanoyl chloride. (2024). ChemBK. Available at: [Link]

  • 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2. (n.d.). PubChem. Available at: [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Available at: [Link]

  • Method for determining solubility of a chemical compound. (2005). Google Patents.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

  • Safety Data Sheet: 2-Methyl-2-propanol. (n.d.). Carl ROTH. Available at: [Link]

  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Available at: [Link]

  • 20.17: Reactions of Acid Chlorides. (2019). Chemistry LibreTexts. Available at: [Link]

  • How to Calculate Solubility. (2021). Study.com. Available at: [Link]

  • an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. Available at: [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides. (2025). Save My Exams. Available at: [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. Available at: [Link]

  • The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. (n.d.). Chemical Science (RSC Publishing). Available at: [Link]

  • Propionyl chloride. (n.d.). Wikipedia. Available at: [Link]

  • octyl (R)-2-(4-chloro-2-methylphenoxy)propionate (CHEM044743). (2016). ContaminantDB. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Methyl-2-(4-methylphenoxy)propanoyl chloride in Organic Synthesis

Introduction: A Versatile Building Block for Fibrate Analogs and Beyond 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of a variet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Fibrate Analogs and Beyond

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of a variety of organic molecules. Its structure, characterized by a sterically hindered propanoyl chloride moiety linked to a p-cresolyl ether, makes it a valuable reagent for introducing the 2-methyl-2-(4-methylphenoxy)propanoyl group into a range of substrates. This functional group is of particular interest in medicinal chemistry, as it forms the core of several fibrate drugs, a class of hypolipidemic agents used in the treatment of hypercholesterolemia and hypertriglyceridemia.[1][2] The high electrophilicity of the acyl chloride group allows for efficient reactions with a wide array of nucleophiles, including alcohols, phenols, amines, and water, making it a versatile tool for drug development professionals and organic synthesis researchers.[3][4]

This guide provides a comprehensive overview of the synthesis and applications of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, offering detailed protocols and insights into its use in the laboratory.

Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

The synthesis of the title compound is a two-step process, commencing with the preparation of the corresponding carboxylic acid, 2-Methyl-2-(4-methylphenoxy)propanoic acid, followed by its conversion to the acyl chloride.

Part 1: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic acid

The synthesis of the precursor carboxylic acid can be achieved via a Williamson ether synthesis, reacting p-cresol with a suitable 2-bromo or 2-chloro-2-methylpropanoic acid derivative under basic conditions. A well-established method for similar structures involves the reaction of a phenol with acetone and chloroform in the presence of a strong base.[5]

Reaction Scheme:

Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic acid cluster_reactants Reactants cluster_products Product p_cresol p-Cresol reaction_node + p_cresol->reaction_node acetone Acetone acetone->reaction_node chloroform Chloroform chloroform->reaction_node carboxylic_acid 2-Methyl-2-(4-methylphenoxy)propanoic acid reaction_node->carboxylic_acid NaOH

Figure 1: Synthesis of the precursor carboxylic acid.

Experimental Protocol: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve p-cresol (1.0 eq) in an excess of acetone.

  • Addition of Base: Slowly add a concentrated aqueous solution of sodium hydroxide (4.0 eq) to the stirred solution.

  • Addition of Chloroform: Add chloroform (1.5 eq) dropwise via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid until a pH of 1-2 is reached.

  • Extraction: Extract the product into a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Methyl-2-(4-methylphenoxy)propanoic acid. The product can be further purified by recrystallization.

Reactant Molar Eq. Purity Notes
p-Cresol1.0>98%
AcetoneExcessReagent GradeAlso acts as a solvent
Chloroform1.5>99%Stabilized with amylene
Sodium Hydroxide4.0>97%

Table 1: Reactants for the synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic acid.

Part 2: Conversion to 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, readily achieved using thionyl chloride (SOCl₂).[3]

Reaction Scheme:

Conversion to Acyl Chloride cluster_reactants Reactant cluster_products Product carboxylic_acid 2-Methyl-2-(4-methylphenoxy)propanoic acid reaction_node + SOCl₂ carboxylic_acid->reaction_node acyl_chloride 2-Methyl-2-(4-methylphenoxy)propanoyl chloride reaction_node->acyl_chloride Pyridine (cat.) G cluster_reactants Reactants & Reagents acyl_chloride 2-Methyl-2-(4-methylphenoxy)propanoyl chloride ester Fibrate Analog (Ester Product) acyl_chloride->ester Acylation alcohol Alcohol/Phenol (R-OH) alcohol->ester base Base (e.g., Pyridine, Triethylamine) base->ester solvent Anhydrous Solvent (e.g., DCM, THF) solvent->ester workup Aqueous Work-up & Purification ester->workup

Figure 3: Workflow for the synthesis of fibrate analogs.

Experimental Protocol: Synthesis of a Fibrate Analog

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol or phenol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (1.1 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Temperature0 °C to Room Temp.Controls the initial exothermic reaction and allows for completion at ambient temperature.
SolventAnhydrous DCM or THFInert solvent that dissolves reactants and does not react with the acyl chloride.
BaseTriethylamine or PyridineScavenges the HCl byproduct, driving the reaction to completion.
AtmosphereInert (N₂ or Ar)Prevents hydrolysis of the highly reactive acyl chloride by atmospheric moisture.

Table 3: Key parameters for the synthesis of fibrate analogs.

Application 2: Synthesis of Amide Derivatives

In a similar fashion to ester synthesis, 2-Methyl-2-(4-methylphenoxy)propanoyl chloride can be reacted with primary or secondary amines to form the corresponding amides. These amides can be explored for a variety of biological activities.

Experimental Protocol: Synthesis of an Amide Derivative

  • Reaction Setup: In a dry round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Addition of Acyl Chloride: Cool the mixture to 0 °C and slowly add a solution of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (1.1 eq) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC.

  • Work-up and Purification: Follow a similar aqueous work-up procedure as described for the ester synthesis. The resulting amide can be purified by recrystallization or column chromatography.

Safety and Handling

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is expected to be a corrosive and moisture-sensitive compound, typical of acyl chlorides.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.

  • Reactivity Hazards: Reacts violently with water, alcohols, and other protic solvents, releasing corrosive HCl gas. It is also corrosive to many metals.

Conclusion

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a valuable and highly reactive intermediate in organic synthesis. Its primary utility lies in the construction of novel fibrate analogs for drug discovery, leveraging the well-established therapeutic potential of the phenoxyisobutyric acid scaffold. The straightforward synthesis of this acyl chloride and its predictable reactivity with a range of nucleophiles make it an important tool for researchers in medicinal chemistry and drug development. The protocols outlined in this guide provide a solid foundation for the successful application of this versatile building block in the laboratory.

References

  • Ali, S., et al. (2007). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).
  • Beilstein Institute. (n.d.). New phenoxyisobutyric acids, their derivatives and processes for producing them. Google Patents.
  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. Retrieved from [Link]

  • CN102010326A. (n.d.). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. Google Patents.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Haq, W., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of novel phenoxy - Isobutyric acid derivatives, reaction of ketone under Bargellinic reaction conditions. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. ResearchGate. Retrieved from [Link]

  • Boros, E. E., et al. (2001). A CONVENIENT SYNTHESIS OF THIOFIBRATE ANALOGS FROM ARYL SULFONYL CHLORIDES.
  • PubMed. (n.d.). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]

  • PubChem. (n.d.). Mecoprop. PubChem. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Retrieved from [Link]

  • ResearchGate. (2008). (10) Patent No. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2021). Esterification using Acid Chloride and Alcohol. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.
  • Der Pharma Chemica. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278.
  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. Retrieved from [Link]

Sources

Application

Application Note: Protocols for Acylation Reactions Using 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride for the acylation of nucleophiles, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride for the acylation of nucleophiles, particularly alcohols and amines. This sterically hindered acyl chloride offers a unique building block for introducing a neopentyl-like phenoxy-substituted moiety in organic synthesis. Due to its significant steric bulk, reaction conditions must be carefully optimized. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and offers troubleshooting advice to ensure successful and reproducible outcomes.

Introduction and Reagent Overview

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a specialized acylating agent characterized by a sterically demanding quaternary carbon center adjacent to the carbonyl group. This feature governs its reactivity, making it substantially less reactive than simpler acyl chlorides like acetyl or benzoyl chloride. Consequently, acylation reactions with this reagent often require catalysts and longer reaction times to proceed to completion.

The primary application of this reagent is the covalent modification of substrates containing hydroxyl (-OH) or amino (-NH2) groups, leading to the formation of stable ester or amide linkages, respectively. The resulting moiety introduces a bulky, lipophilic group that can be valuable in medicinal chemistry for modulating the pharmacokinetic properties of a drug candidate.

Table 1: Reagent Properties

PropertyValue
Chemical Name 2-Methyl-2-(4-methylphenoxy)propanoyl chloride
Alternate Name 2-(4-Methylphenoxy)isobutyryl chloride
CAS Number 211184-90-6[1]
Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
Structure Chemical structure of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

Safety and Handling

Acyl chlorides as a class are hazardous materials requiring strict safety protocols. Always consult the material safety data sheet (MSDS) before use.

  • Corrosive: 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is corrosive and can cause severe skin burns and eye damage.

  • Moisture Sensitive: It reacts violently with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[2] All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Lachrymator: The vapors are irritating to the eyes and respiratory system.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), and chemical splash goggles.

  • Quenching: Never quench the reagent with water directly. Slowly add the reagent to a stirred, cold solution of sodium bicarbonate or another suitable weak base.

Mechanism of Acylation

The acylation of an alcohol or amine with an acyl chloride is a nucleophilic acyl substitution reaction. A base is required to neutralize the HCl byproduct, driving the reaction to completion. For sterically hindered acyl chlorides like the one discussed here, a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP), is essential for achieving reasonable reaction rates.

The mechanism involves two key stages:

  • Activation: DMAP, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This displaces the chloride leaving group to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acyl chloride.[3][4]

  • Nucleophilic Attack: The alcohol or amine substrate, acting as a nucleophile, attacks the N-acylpyridinium intermediate. This step is less sterically hindered than attacking the original acyl chloride directly. A stoichiometric base, such as triethylamine (TEA), then deprotonates the nucleophile, regenerating the DMAP catalyst and forming the final ester or amide product along with triethylammonium chloride salt.[5]

Acylation_Mechanism reagent R-COCl (Acyl Chloride) intermediate [R-CO-DMAP]+ Cl- (Acylpyridinium Ion) reagent->intermediate Activation dmap DMAP (Catalyst) dmap->intermediate nucleophile Nu-H (Alcohol/Amine) product R-CO-Nu (Ester/Amide) nucleophile->product base Et3N (Base) salt Et3N-H+ Cl- base->salt HCl Scavenging intermediate->product Nucleophilic Attack product->dmap Catalyst Regeneration

Caption: Catalytic cycle for DMAP-assisted acylation.

General Protocol for Acylation

This general protocol can be adapted for various alcohol and amine substrates. It is crucial to maintain anhydrous conditions throughout the procedure.

Materials and Equipment
  • Glassware: Oven-dried round-bottom flask, dropping funnel, and magnetic stir bar.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP).

  • Reagents: Substrate (alcohol or amine), 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

  • Inert Gas: Nitrogen or Argon supply.

Step-by-Step Procedure
  • Setup: To a dry round-bottom flask under an inert atmosphere, add the substrate (1.0 eq), anhydrous solvent (e.g., DCM, 0.1-0.2 M concentration), and triethylamine (1.5-2.0 eq).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.05-0.1 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This helps to control any initial exotherm, although it is less of a concern with this hindered reagent.

  • Acyl Chloride Addition: Dissolve 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (1.1-1.3 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance, reactions may require stirring for 12-24 hours. Gentle heating (e.g., 35-40 °C) may be necessary if the reaction is sluggish at room temperature.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3) solution.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base and DMAP), saturated NaHCO3, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

    • Filter the drying agent and concentrate the solvent in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: General experimental workflow for acylation.

Example Protocols

Protocol 1: Esterification of Benzyl Alcohol

This protocol details the acylation of a primary alcohol.

Table 2: Reagent Quantities for Esterification (1 mmol scale)

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Benzyl Alcohol108.141.0108 mg1.0
2-Methyl-2-(4-methylphenoxy)propanoyl chloride212.671.2255 mg1.2
Triethylamine101.191.5209 µL1.5
DMAP122.170.112 mg0.1
Anhydrous DCM--10 mL-

Follow the general procedure outlined in Section 4.2. The reaction is expected to be complete within 16 hours at room temperature.

Protocol 2: Amidation of Benzylamine

This protocol details the acylation of a primary amine. Amines are generally more nucleophilic than alcohols, and the reaction may proceed faster.

Table 3: Reagent Quantities for Amidation (1 mmol scale)

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Benzylamine107.151.0109 µL1.0
2-Methyl-2-(4-methylphenoxy)propanoyl chloride212.671.1234 mg1.1
Triethylamine101.192.0278 µL2.0
DMAP122.170.056 mg0.05
Anhydrous DCM--10 mL-

Follow the general procedure outlined in Section 4.2. The reaction is expected to be complete within 4-8 hours at room temperature.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient reaction time/temperature. 2. Inactive (wet) reagents/solvent. 3. Highly hindered substrate.1. Increase reaction time to 24-48h or gently heat to 35-40 °C. 2. Ensure all reagents and solvents are strictly anhydrous. 3. Increase equivalents of acyl chloride (to 1.5 eq) and DMAP (to 0.3 eq).
Formation of Byproducts 1. Hydrolysis of the acyl chloride. 2. Side reactions with the substrate.1. Double-check for moisture in the reaction setup. 2. Run the reaction at a lower temperature (0 °C to RT) for a longer period.
Difficult Purification 1. Product co-elutes with starting material. 2. Triethylammonium salt carried through work-up.1. Optimize TLC; try a different solvent system (e.g., Toluene/Acetone). 2. Ensure the aqueous HCl wash was performed effectively during work-up.

Synthesis of the Acyl Chloride

While commercially available from some vendors[1], 2-Methyl-2-(4-methylphenoxy)propanoyl chloride can also be synthesized from the corresponding carboxylic acid, 2-Methyl-2-(4-methylphenoxy)propanoic acid. The most common method involves treatment with thionyl chloride (SOCl2) or oxalyl chloride.

A general procedure involves refluxing the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), followed by distillation to remove the excess SOCl2 to yield the crude acid chloride.[6] This product is often used immediately without further purification.

References

  • Reddit, r/OrganicChemistry. (2024). Acid chloride reaction with amine. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. Available at: [Link]

  • Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study. Journal of Organic Chemistry, 70(16), 6294-6300. Available at: [Link]

  • LibreTexts Chemistry. (2024). Chemistry of Acid Halides. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Available at: [Link]

  • Spivey, A. C., et al. (2017). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway. Eastern Illinois University. Available at: [Link]

Sources

Method

Application Notes and Protocols: 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride as a Strategic Building Block in Drug Discovery

Introduction: The Pivotal Role of the Aryloxyisobutyryl Moiety in Modern Therapeutics In the landscape of contemporary drug discovery, the aryloxyisobutyryl scaffold has emerged as a cornerstone for the development of th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of the Aryloxyisobutyryl Moiety in Modern Therapeutics

In the landscape of contemporary drug discovery, the aryloxyisobutyryl scaffold has emerged as a cornerstone for the development of therapeutics targeting metabolic disorders. At the heart of this pharmacophore's synthesis lies 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, a highly reactive and versatile building block. Its intrinsic chemical properties make it an ideal starting material for the efficient construction of a class of drugs known as fibrates, which are paramount in the management of dyslipidemia.

Fibrates, including well-established drugs like fenofibrate and gemfibrozil, exert their therapeutic effects by modulating lipid metabolism, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] This nuclear receptor plays a critical role in the regulation of genes involved in fatty acid oxidation and lipoprotein metabolism.[1][2][3] The activation of PPARα by fibrates leads to a cascade of beneficial downstream effects, including a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[1][2][3]

This technical guide provides an in-depth exploration of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride as a key intermediate in drug discovery. We will delve into its chemical characteristics, safe handling protocols, and its application in the synthesis of fibrate analogues. The subsequent protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to confidently and safely utilize this important building block in their synthetic endeavors.

Chemical Properties and Safety Precautions

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a reactive acyl chloride. The presence of the chlorine atom bonded to the carbonyl carbon renders it highly susceptible to nucleophilic attack, which is the cornerstone of its utility in synthesis. However, this reactivity also necessitates stringent handling and storage procedures.

PropertyValueSource
Molecular FormulaC₁₁H₁₃ClO₂N/A
Molecular Weight212.67 g/mol N/A
AppearanceLikely a colorless to pale yellow liquidInferred from similar compounds
ReactivityReacts vigorously with water and other nucleophiles[4]

Safety and Handling:

  • Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases. The container should be tightly sealed to prevent exposure to moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching with a non-protic solvent and subsequent treatment with a suitable reagent may be necessary before disposal.

Synthetic Applications: The Gateway to Fibrate Synthesis

The primary application of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride in drug discovery is as a precursor to fibrate drugs. The acyl chloride functionality allows for the facile formation of ester or amide bonds, which are central to the structure of many bioactive molecules.

Mechanism of Fibrate Action: A Visual Guide

Fibrates, synthesized from building blocks like 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, exert their lipid-lowering effects by activating PPARα. The following diagram illustrates this key signaling pathway.

Fibrate_Mechanism cluster_nucleus Nucleus Fibrate Fibrate (e.g., Fenofibric Acid) PPARa PPARα Fibrate->PPARa Binds to & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Lipid_Metabolism Modulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Leads to

Caption: Mechanism of action of fibrates via PPARα activation.

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of a fibrate analogue, starting from the corresponding carboxylic acid.

Protocol 1: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

This protocol details the conversion of 2-Methyl-2-(4-methylphenoxy)propanoic acid to its corresponding acyl chloride using thionyl chloride. This is a crucial first step in the synthesis of many fibrate drugs.

Materials:

  • 2-Methyl-2-(4-methylphenoxy)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 2-Methyl-2-(4-methylphenoxy)propanoic acid (1 equivalent).

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred slurry at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.[6]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is obtained as an oil and can be used in the next step without further purification.

Protocol 2: Synthesis of a Fibrate Analogue (e.g., Isopropyl Ester)

This protocol describes the esterification of the synthesized 2-Methyl-2-(4-methylphenoxy)propanoyl chloride with isopropanol to form an isopropyl ester, a common structural feature of fibrate drugs.

Materials:

  • Crude 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (from Protocol 1)

  • Isopropanol

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the crude 2-Methyl-2-(4-methylphenoxy)propanoyl chloride in anhydrous DCM.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Alcohol and Base: Slowly add isopropanol (1.2 equivalents) followed by the dropwise addition of anhydrous pyridine or triethylamine (1.5 equivalents) to the cooled solution. The base is added to neutralize the HCl generated during the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure fibrate analogue.

Workflow for Fibrate Synthesis

The following diagram outlines the general workflow for the synthesis of a fibrate analogue using 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Fibrate_Synthesis_Workflow Start 2-Methyl-2-(4-methylphenoxy)propanoic Acid Acid_Chloride_Formation Protocol 1: Acid Chloride Formation (SOCl₂) Start->Acid_Chloride_Formation Acyl_Chloride 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride Acid_Chloride_Formation->Acyl_Chloride Esterification Protocol 2: Esterification (Alcohol, Base) Acyl_Chloride->Esterification Crude_Product Crude Fibrate Analogue Esterification->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure Fibrate Analogue Purification->Final_Product

Caption: General workflow for the synthesis of a fibrate analogue.

Conclusion

2-Methyl-2-(4-methylphenoxy)propanoyl chloride stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its inherent reactivity, when harnessed with the appropriate synthetic strategies and safety precautions, provides a direct and efficient route to the fibrate class of drugs. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical expertise to leverage this key intermediate in the development of novel therapeutics for metabolic diseases. As our understanding of the intricate network of metabolic regulation continues to evolve, the demand for versatile and efficient synthetic tools like 2-Methyl-2-(4-methylphenoxy)propanoyl chloride will undoubtedly continue to grow.

References

  • [Molecular mechanism of action of the fibrates]. PubMed. [Link]

  • Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation. [Link]

  • Mechanisms of action of fibrates and selective PPARα modulators... ResearchGate. [Link]

  • converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. National Institutes of Health. [Link]

  • Method of synthesizing fenofibrate. Justia Patents. [Link]

  • Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. [Link]

  • Method of synthesizing fenofibrate.

Sources

Application

Application Notes and Protocols for Reactions with 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

Introduction 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a versatile acylating agent, valuable in the synthesis of a variety of esters and amides. Its sterically hindered structure, arising from the gem-dimethyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a versatile acylating agent, valuable in the synthesis of a variety of esters and amides. Its sterically hindered structure, arising from the gem-dimethyl group adjacent to the carbonyl, presents unique considerations in reaction kinetics and mechanisms. This technical guide provides a comprehensive overview of the synthesis of this acyl chloride and detailed protocols for its subsequent reactions, including esterification, amidation, and Friedel-Crafts acylation. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

The synthesis of the title compound is typically a two-step process, beginning with the formation of the corresponding carboxylic acid, followed by its conversion to the acyl chloride.

Part 1: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic Acid

The Williamson ether synthesis is a reliable method for the preparation of the precursor carboxylic acid. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.[1]

Reaction Scheme:

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • To the resulting solution, add 2-chloro-2-methylpropanoic acid (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Methyl-2-(4-methylphenoxy)propanoic acid.

Part 2: Conversion to 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

The carboxylic acid is readily converted to the highly reactive acyl chloride using thionyl chloride (SOCl₂).[2] This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is transformed into a good leaving group.

Reaction Scheme:

Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2-Methyl-2-(4-methylphenoxy)propanoic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Once the addition is complete, heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

  • After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is obtained as a liquid and can be purified by vacuum distillation or used directly in subsequent reactions.

Reactions of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution reactions. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group.[3]

Esterification

The reaction of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride with an alcohol provides the corresponding ester. Due to the high reactivity of the acyl chloride, this reaction is typically rapid and can be performed at or below room temperature.

Protocol: Synthesis of Isopropyl 2-Methyl-2-(4-methylphenoxy)propanoate

  • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of isopropanol (1.2 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine in anhydrous DCM.

  • Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][4]

Data Presentation: Esterification Reaction Parameters

ParameterValueReference
Acyl Chloride2-Methyl-2-(4-methylphenoxy)propanoyl chloride-
AlcoholIsopropanol-
BaseTriethylamine[3]
SolventDichloromethane[3]
Temperature0 °C to Room Temperature[3]
Reaction Time1-2 hours-
PurificationColumn Chromatography[3][4]
Amidation

The reaction with a primary or secondary amine yields the corresponding N-substituted amide. The reaction is typically vigorous, and temperature control is crucial.[5]

Protocol: Synthesis of N-Phenyl-2-methyl-2-(4-methylphenoxy)propanamide

  • In a dry, round-bottom flask, dissolve aniline (2.2 eq) in anhydrous DCM and cool to 0 °C. The use of excess amine serves to neutralize the HCl byproduct.[6]

  • In a separate flask, dissolve 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred aniline solution at 0 °C. A white precipitate of anilinium hydrochloride will form.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Filter the reaction mixture to remove the anilinium hydrochloride precipitate.

  • Wash the filtrate with dilute hydrochloric acid (to remove excess aniline), followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure N-phenyl-2-methyl-2-(4-methylphenoxy)propanamide.

Data Presentation: Amidation Reaction Parameters

ParameterValueReference
Acyl Chloride2-Methyl-2-(4-methylphenoxy)propanoyl chloride-
AmineAniline-
SolventDichloromethane[6]
Temperature0 °C to Room Temperature[6]
Reaction Time1 hour-
PurificationFiltration and Recrystallization-
Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction allows for the introduction of the acyl group onto an aromatic ring, forming a ketone. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the highly reactive acylium ion.[7]

Protocol: Synthesis of (4-Methoxyphenyl)(2-methyl-2-(4-methylphenoxy)propanoyl)methanone

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (1.0 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension with vigorous stirring.

  • After the addition, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ketone by column chromatography on silica gel.

Data Presentation: Friedel-Crafts Acylation Parameters

ParameterValueReference
Acyl Chloride2-Methyl-2-(4-methylphenoxy)propanoyl chloride-
Aromatic SubstrateAnisole[7]
Lewis AcidAluminum Chloride (AlCl₃)[7]
SolventDichloromethane[7]
Temperature0 °C to Room Temperature[7]
Reaction Time2-4 hours-
PurificationColumn Chromatography[7]

Visualization of Key Methodologies

Experimental Workflow for Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acyl Chloride in Anhydrous DCM B Cool to 0°C A->B D Dropwise Addition of Alcohol/Base Solution B->D C Prepare Alcohol/Base Solution in DCM C->D E Warm to Room Temp & Stir (1-2h) D->E F Quench with Water E->F G Separatory Funnel Washings (HCl, NaHCO₃, Brine) F->G H Dry (Na₂SO₄), Filter, & Concentrate G->H I Column Chromatography H->I J Pure Ester I->J

Caption: Workflow for the esterification of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Mechanism of Nucleophilic Acyl Substitution

Caption: General mechanism for nucleophilic acyl substitution on an acyl chloride.

References

  • Google Patents. (n.d.). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved January 27, 2026, from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-2-(4-methylphenyl)propanoate. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2026). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Conversion of methyl-2-acetoxy propionate to methyl acrylate and acrylic acid.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2026, January 20). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved January 27, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved January 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 27, 2026, from [Link]

  • De Gruyter. (n.d.). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl). Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved January 27, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved January 27, 2026, from [Link]

  • University of Calgary. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved January 27, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 27, 2026, from [Link]

  • Chemguide. (n.d.). Preparation of esters. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved January 27, 2026, from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved January 27, 2026, from [Link]

  • YouTube. (2019, November 12). synthesis of amides from acid chlorides. Retrieved January 27, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2-/3-Substituted Phenyl). Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved January 27, 2026, from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved January 27, 2026, from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 27, 2026, from [Link]

  • Filo. (2025, April 8). 7 Show how propanoic acid may be converted to each of the following compounds. Retrieved January 27, 2026, from [Link]

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  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical. Retrieved January 27, 2026, from [Link]

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Sources

Method

Application Notes &amp; Protocols: Derivatization of Amines with 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride for Enhanced Chromatographic Analysis

Introduction The quantitative and qualitative analysis of primary and secondary amines is fundamental in pharmaceutical research, metabolomics, and environmental science. However, their inherent polarity and low volatili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quantitative and qualitative analysis of primary and secondary amines is fundamental in pharmaceutical research, metabolomics, and environmental science. However, their inherent polarity and low volatility present significant challenges for chromatographic separation, often leading to poor peak shapes, low sensitivity, and thermal degradation during Gas Chromatography (GC) analysis.[1][2] Chemical derivatization is a cornerstone technique to overcome these limitations by converting polar analytes into less polar, more volatile, and more readily detectable derivatives.[3][4]

This guide provides a comprehensive overview and detailed protocols for the derivatization of primary and secondary amines using 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. This acylating agent transforms amines into stable amide derivatives, significantly improving their chromatographic behavior for both GC and High-Performance Liquid Chromatography (HPLC) analysis. We will explore the underlying chemical principles, provide step-by-step experimental workflows, and offer insights into method optimization and troubleshooting, empowering researchers to achieve robust and reliable analytical results.

Principles of the Derivatization Reaction

The Reagent: 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a reactive acyl chloride. Its efficacy as a derivatizing agent stems from the highly electrophilic carbonyl carbon, which readily reacts with nucleophilic primary and secondary amines.

Key Structural Features and Their Impact:

  • Acyl Chloride Group (-COCl): This functional group is the site of the reaction. The chlorine atom is an excellent leaving group, facilitating a rapid and often irreversible reaction with the amine.

  • Phenoxy Moiety: The presence of the aromatic ring introduces a strong chromophore into the derivative. This is a critical advantage for HPLC analysis, as it allows for sensitive detection using UV-Vis spectrophotometers.

  • Tertiary Alkyl Structure: The bulky 2-methylpropanoyl backbone increases the hydrophobicity and steric hindrance of the resulting derivative. This modification reduces the polarity of the original amine, leading to improved peak symmetry and better retention on reversed-phase HPLC columns or more efficient elution in GC.[3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The derivatization proceeds via a well-established nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrogen chloride (HCl) byproduct.

Mechanism Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate is unstable and collapses. The carbonyl double bond reforms, and the chloride ion is expelled as the leaving group.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by a base present in the reaction mixture. This base can be a tertiary amine added for this purpose or a second equivalent of the analyte amine. This step is crucial, as the HCl byproduct would otherwise react with the starting amine to form an unreactive ammonium salt.[5][6]

G A 1. Sample Preparation Dissolve ~1 mg of amine sample in 200 µL of aprotic solvent in a vial. B 2. Add Base Add 20 µL of pyridine or triethylamine. Vortex briefly. A->B C 3. Add Reagent Prepare a 10 mg/mL solution of the acyl chloride. Add 100 µL to the sample vial. B->C D 4. Reaction Cap the vial tightly and heat at 60°C for 30 minutes. Vortex occasionally. C->D E 5. Quench & Extract Cool to RT. Add 500 µL of 5% NaHCO3 (aq) followed by 500 µL of hexane. Vortex for 1 min. D->E F 6. Isolate Product Centrifuge briefly. Transfer the top organic layer (hexane) to a clean vial. E->F G 7. Dry & Concentrate Add anhydrous Na2SO4. Transfer the dried solution and evaporate under N2 to ~100 µL. F->G H 8. Analysis Inject 1 µL into the GC or HPLC system. G->H

Caption: General workflow for the derivatization of amines.

Detailed Instructions:

  • Sample Preparation: Accurately weigh approximately 1 mg of the amine-containing sample or standard into a 2 mL glass vial. Add 200 µL of anhydrous acetonitrile or dichloromethane.

  • Addition of Base: Add 20 µL of anhydrous pyridine or triethylamine to the vial. The base is critical for neutralizing the HCl generated during the reaction. [5]Vortex the mixture for 10 seconds.

  • Addition of Derivatizing Reagent: In a separate vial, prepare a fresh solution of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride in the same aprotic solvent at a concentration of approximately 10 mg/mL. Add 100 µL of this solution to the sample vial. Causality Note: A molar excess of the derivatizing reagent is used to drive the reaction to completion.

  • Reaction Incubation: Tightly cap the vial and place it in a heating block or water bath set to 60-70°C for 30 minutes. Heating increases the reaction rate. For thermally sensitive amines, the reaction can be performed at room temperature for 1-2 hours.

  • Work-up and Extraction: After cooling the vial to room temperature, add 500 µL of 5% sodium bicarbonate solution to quench any unreacted acyl chloride. Add 500 µL of an extraction solvent like hexane or ethyl acetate. Vortex vigorously for 1 minute to extract the non-polar amide derivative into the organic phase.

  • Phase Separation: Allow the layers to separate (brief centrifugation can accelerate this). Carefully transfer the upper organic layer to a new, clean vial using a pipette.

  • Drying and Concentration: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any dissolved water. Let it sit for 5 minutes, then transfer the dried solvent to a new vial. Concentrate the sample under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Analysis: The sample is now ready for injection into the GC or HPLC system.

Optimization of Reaction Conditions

For novel amines or complex matrices, optimizing the protocol is essential for achieving quantitative derivatization.

Parameter Starting Point Optimization Range Rationale & Expert Insights
Reagent Molar Ratio 5-10 fold excess2 to 50-fold excessA sufficient excess ensures the reaction goes to completion. Too much can create interfering peaks; too little results in incomplete derivatization.
Base PyridinePyridine, TriethylaminePyridine can sometimes act as a catalyst. Triethylamine is a stronger, non-nucleophilic base. The choice can depend on the reactivity of the amine.
Reaction Temperature 60°CRoom Temp. to 80°CHigher temperatures accelerate the reaction but may degrade sensitive analytes. Start at 60°C and adjust based on stability and reaction completeness.
Reaction Time 30 minutes15 minutes to 2 hoursMonitor the reaction progress over time to find the point of maximum yield without forming degradation byproducts.
Solvent AcetonitrileACN, DCM, THF, TolueneThe solvent must fully dissolve all reactants and be inert. Solvent polarity can influence reaction rates. Anhydrous conditions are critical as water will hydrolyze the acyl chloride.

Analytical Methods & Troubleshooting

Chromatographic Analysis
  • Gas Chromatography (GC): The resulting amide derivative will be significantly more volatile and thermally stable than the parent amine.

    • Column: A low-to-mid polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) is an excellent starting point.

    • Detector: Flame Ionization Detection (FID) provides robust quantification, while Mass Spectrometry (MS) allows for positive identification based on the derivative's mass and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): The derivatization makes the amine suitable for reversed-phase chromatography.

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.

    • Mobile Phase: A gradient of acetonitrile and water (or methanol and water), often with a small amount of acid like formic acid (0.1%) to ensure good peak shape.

    • Detector: A UV-Vis detector set to a wavelength where the phenoxy group absorbs strongly (typically around 220 nm or 270 nm) will provide excellent sensitivity.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Peak 1. Inactive reagent (hydrolyzed).2. Insufficient heating (time/temp).3. Water present in reagents/solvents.1. Use a fresh bottle of acyl chloride or a freshly prepared solution.2. Increase reaction time or temperature (see optimization table).3. Use anhydrous solvents and reagents. Dry glassware thoroughly.
Multiple Product Peaks 1. Presence of secondary amines or other reactive groups.2. Side reactions due to excessive heat.3. Incomplete reaction showing both starting material and product.1. Confirm sample purity. MS can help identify different derivatives.2. Lower the reaction temperature and extend the time.3. Increase the molar excess of the derivatizing reagent.
Poor Peak Shape (Tailing) 1. Incomplete derivatization.2. Active sites in the GC inlet liner or column.3. Inappropriate HPLC mobile phase pH.1. Re-optimize the derivatization protocol.2. Use a deactivated GC inlet liner; condition the column.3. Add 0.1% formic acid or trifluoroacetic acid to the HPLC mobile phase.
Large Solvent/Reagent Front Excess derivatizing reagent or byproducts being injected.Ensure the quench and wash steps are performed effectively. If the problem persists, a simple solid-phase extraction (SPE) clean-up may be necessary.

Conclusion

The derivatization of primary and secondary amines with 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a powerful and versatile strategy for enhancing their analyzability by both GC and HPLC. By converting polar, volatile amines into stable, less polar amides with a built-in UV chromophore, this method directly addresses the common challenges associated with amine analysis. The protocols and insights provided herein serve as a robust foundation for researchers, enabling the development of sensitive and reliable analytical methods for a wide array of applications in drug development and scientific research.

References

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • ResearchGate. (2025). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. [Link]

  • Clark, J. (n.d.). Acyl chlorides with ammonia or primary amines. Chemguide. [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Isobutyryl chloride. [Link]

  • Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Orata, F. (2012). Derivatization reactions and reagents for gas chromatography analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. [Link]

  • Lazaro, C. A., & Conte-Junior, C. A. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition/elimination. Chemguide. [Link]

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Application

Application Note: Laboratory-Scale Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

Abstract This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, a crucial acyl chloride intermediate. The synthesis involves the co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, a crucial acyl chloride intermediate. The synthesis involves the conversion of its parent carboxylic acid, 2-Methyl-2-(4-methylphenoxy)propanoic acid, using thionyl chloride as the chlorinating agent. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of procedural choices, rigorous safety protocols, and detailed methods for product purification and characterization.

Introduction and Significance

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a highly reactive acyl chloride that serves as a key building block in organic synthesis. Its primary significance lies in its role as a direct precursor to Gemfibrozil, an established antihyperlipidemic agent used to lower lipid levels in the blood. The reliable synthesis of this intermediate is therefore of considerable interest to the pharmaceutical industry.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl₂) is often the reagent of choice for this conversion due to its high reactivity and the convenient nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the product isolation and purification process. This protocol leverages these advantages to provide a robust and efficient synthetic route.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic acyl substitution of 2-Methyl-2-(4-methylphenoxy)propanoic acid with thionyl chloride.

Overall Reaction:

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate. The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate, results in the formation of the desired acyl chloride and the release of gaseous SO₂ and HCl. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction through the in-situ formation of a Vilsmeier reagent, which is a more potent acylating agent.[1][2]

Materials and Equipment

ReagentCAS No.Molar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Notes
2-Methyl-2-(4-methylphenoxy)propanoic acid13797-92-5194.23--Starting material
Thionyl chloride (SOCl₂)7719-09-7118.97761.636Corrosive, lachrymator
N,N-Dimethylformamide (DMF)68-12-273.091530.944Catalyst, anhydrous
Toluene108-88-392.141110.867Anhydrous, reaction solvent
Deuterated Chloroform (CDCl₃)865-49-6120.38611.49For NMR analysis
  • Round-bottom flasks (250 mL and 100 mL)

  • Reflux condenser with a gas outlet adapter

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Short-path distillation apparatus

  • Vacuum pump and vacuum gauge

  • Gas trap/scrubber system (containing NaOH solution)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Syringes and needles

  • Rotary evaporator

Workflow and Logic Diagram

The synthesis follows a logical progression from setup and reaction to purification and analysis. Each stage is designed to ensure safety, maximize yield, and guarantee the purity of the final product.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Quality Control Setup Apparatus Setup (Dry Glassware, Inert Atmosphere) Reagents Reagent Preparation (Weigh Acid, Measure SOCl₂) Setup->Reagents Ensure dryness Charge Charge Reactor (Acid, Toluene, DMF) Reagents->Charge Addition Slow Addition of SOCl₂ (0-5 °C) Charge->Addition Exothermic control Reflux Heat to Reflux (Monitor Gas Evolution) Addition->Reflux Drive to completion Distill_SOCl2 Atmospheric Distillation (Remove excess SOCl₂ & Toluene) Reflux->Distill_SOCl2 Vac_Distill Vacuum Distillation (Purify Product) Distill_SOCl2->Vac_Distill Crude product Characterization Spectroscopic Analysis (NMR, FTIR) Vac_Distill->Characterization Storage Store Product (Under Inert Gas) Characterization->Storage

Caption: Workflow for the synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[3] This entire procedure must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat, is mandatory.[3][4] An emergency shower and eyewash station must be readily accessible.

Step 1: Apparatus Setup

  • Thoroughly oven-dry all glassware (250 mL round-bottom flask, reflux condenser, 100 mL dropping funnel) and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Assemble the apparatus in the fume hood. Equip the 250 mL flask with a magnetic stir bar. Attach the dropping funnel to one neck and the reflux condenser to the central neck.

  • Connect the top of the condenser to a gas trap or scrubber containing a dilute sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.

Step 2: Reaction Execution

  • To the 250 mL flask, add 2-Methyl-2-(4-methylphenoxy)propanoic acid (19.42 g, 100 mmol).

  • Add 80 mL of anhydrous toluene to the flask to act as a solvent, followed by 3-4 drops of anhydrous DMF to catalyze the reaction.[1]

  • Charge the dropping funnel with thionyl chloride (16.7 g, 10.2 mL, 140 mmol, 1.4 equivalents).

  • Begin stirring the solution in the flask and cool the flask in an ice-water bath to 0-5 °C.

  • Add the thionyl chloride dropwise from the dropping funnel to the stirred solution over a period of 30-45 minutes. Maintain the internal temperature below 10 °C. Causality Note: The reaction is exothermic; slow, controlled addition prevents a dangerous temperature spike and minimizes side reactions.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 80-90°C) using a heating mantle. Continue refluxing for 2-3 hours. The reaction is typically complete when the evolution of gas from the scrubber ceases.

Step 3: Product Isolation and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Reconfigure the apparatus for simple distillation. Distill off the excess thionyl chloride (BP: 76 °C) and the toluene solvent (BP: 111 °C) at atmospheric pressure. Expertise Note: This step removes the bulk of volatile impurities before final purification.

  • Once the solvent and excess reagent are removed, reconfigure the apparatus for vacuum distillation using a short-path distillation head.

  • Carefully apply vacuum and distill the crude product. The product, 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, is expected to distill at approximately 110-115 °C at 10 mmHg.

  • Collect the clear, colorless liquid fraction. A typical yield is 85-95%.

Step 4: Waste Disposal and Quenching

  • Excess thionyl chloride and any residues should be quenched cautiously. Slowly add the residue dropwise to a large, stirred beaker of ice-water or a cold aqueous sodium bicarbonate solution within the fume hood.[5][6] The process is highly exothermic and will release acidic gases.

  • Neutralize the resulting acidic solution with sodium bicarbonate or sodium hydroxide before disposing of it according to institutional guidelines.

Product Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • Appearance: Clear, colorless to pale yellow liquid.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The most telling analysis is the appearance of a strong carbonyl (C=O) stretching band characteristic of an acyl chloride around 1800 cm⁻¹ .[7][8] Concurrently, the broad hydroxyl (-OH) stretch of the starting carboxylic acid (from ~2500-3500 cm⁻¹) should be completely absent.

  • ¹H NMR Spectroscopy (500 MHz, CDCl₃): The spectrum is expected to show the following signals. The disappearance of the acidic proton from the starting material (typically >10 ppm) is a key indicator of reaction completion.

    • δ 7.09 (d, J=8.5 Hz, 2H, Ar-H)

    • δ 6.85 (d, J=8.5 Hz, 2H, Ar-H)

    • δ 2.29 (s, 3H, Ar-CH₃)

    • δ 1.65 (s, 6H, -C(CH₃)₂)

  • ¹³C NMR Spectroscopy (125 MHz, CDCl₃):

    • δ 175.8 (C=O)

    • δ 152.1 (Ar-C)

    • δ 131.0 (Ar-C)

    • δ 129.8 (Ar-CH)

    • δ 120.5 (Ar-CH)

    • δ 85.1 (-O-C(CH₃)₂)

    • δ 25.9 (-C(CH₃)₂)

    • δ 20.5 (Ar-CH₃)

References

  • Ahamad, T., et al. (2018). FT-IR of fatty acyl chlorides. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
  • KGROUP. (2006). Quenching Reactive Substances. Columbia University. Available at: [Link]

  • Master Organic Chemistry. (2011). Carboxylic Acids To Acid Chlorides With SOCl₂ – The Mechanism. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazard Summary: Thionyl Chloride. Available at: [Link]

  • Starkey, L. (2013). SOP 0079 - Thionyl Chloride. California State Polytechnic University, Pomona. Available at: [Link]

  • Su, W., et al. (2019). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. Available at: [Link]

  • SpectraBase. (2025). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Wiley-VCH GmbH. Available at: [Link]

  • Stojanovic, M. (2004). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Organic Process Research & Development, ACS Publications. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Quantification of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

Introduction 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a reactive acyl chloride intermediate of significant interest in the synthesis of specialized chemical entities, including potential pharmaceutical agents an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a reactive acyl chloride intermediate of significant interest in the synthesis of specialized chemical entities, including potential pharmaceutical agents and agricultural compounds. As with many reactive intermediates, its purity and concentration must be precisely controlled to ensure the desired reaction stoichiometry, yield, and final product quality. The inherent reactivity of the acyl chloride functional group, particularly its susceptibility to hydrolysis, presents unique analytical challenges.[1][2] This document provides a comprehensive guide to various analytical methodologies for the quantification of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry for reactive molecules and offer robust frameworks for method development and validation.

Challenges in the Analysis of Acyl Chlorides

The primary analytical challenge for acyl chlorides is their high reactivity. They readily react with nucleophiles, most notably water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.[1] This necessitates meticulous sample handling, the use of anhydrous solvents, and often, a derivatization strategy to convert the analyte into a more stable form for analysis.[2][3][4]

Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Direct analysis of acyl chlorides by HPLC is often impractical due to their rapid degradation in common reversed-phase mobile phases. A widely accepted strategy is pre-column derivatization to form a stable, readily detectable compound.[2][3]

Principle

This protocol details the derivatization of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride with anhydrous methanol to form the corresponding methyl ester, 2-Methyl-2-(4-methylphenoxy)propanoic acid methyl ester. This ester is significantly more stable and can be quantified using standard reversed-phase HPLC with UV detection.

Experimental Workflow: HPLC with Methanol Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis s1 Accurately weigh sample containing the acyl chloride s2 Dissolve in anhydrous acetonitrile s1->s2 d1 Add a precise volume of anhydrous methanol s2->d1 d2 Allow to react at room temperature (e.g., 15-30 minutes) d1->d2 a1 Inject an aliquot into the HPLC system d2->a1 a2 Separate on a C18 column a1->a2 a3 Detect the methyl ester by UV absorption a2->a3 a4 Quantify using an external calibration curve a3->a4

Caption: Workflow for HPLC analysis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride via methanol derivatization.

Detailed Protocol

1. Reagents and Materials:

  • 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (analyte)

  • Anhydrous methanol (derivatizing agent)

  • Anhydrous acetonitrile (solvent)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Reference standard: 2-Methyl-2-(4-methylphenoxy)propanoic acid methyl ester (for calibration)

2. Standard Preparation:

  • Prepare a stock solution of the methyl ester reference standard in anhydrous acetonitrile (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution in anhydrous acetonitrile to cover the expected concentration range of the derivatized analyte.

3. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing approximately 10-20 mg of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride into a volumetric flask.

  • Immediately dissolve in and dilute to volume with anhydrous acetonitrile.

  • Transfer a known aliquot (e.g., 1.0 mL) of the sample solution to a clean, dry autosampler vial.

  • Add a precise volume of anhydrous methanol (e.g., 100 µL). The amount of methanol should be in stoichiometric excess to ensure complete conversion of the acyl chloride.

  • Cap the vial and vortex briefly. Allow the reaction to proceed at room temperature for at least 15 minutes.

4. HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

5. Analysis and Calculation:

  • Inject the derivatized sample and calibration standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the methyl ester against its concentration for the standard solutions.

  • Determine the concentration of the methyl ester in the derivatized sample from the calibration curve.

  • Calculate the concentration of the original 2-Methyl-2-(4-methylphenoxy)propanoyl chloride in the sample, accounting for the dilution and the molecular weight difference between the acyl chloride and its methyl ester.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent selectivity and sensitivity. Due to the reactivity of acyl chlorides, derivatization is also a preferred approach for robust GC-MS analysis.[5]

Principle

Similar to the HPLC method, the acyl chloride is converted to a more stable and less reactive derivative. For GC-MS, derivatization with an alcohol like 1-propanol can be effective.[4] The resulting propyl ester is then analyzed by GC-MS.

Experimental Workflow: GC-MS with Propanol Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis s1 Prepare a dilute solution of the sample in an anhydrous solvent (e.g., dichloromethane) d1 Add a solution of 1-propanol in pyridine s1->d1 d2 Incubate to form the propyl ester d1->d2 a1 Inject into the GC-MS system d2->a1 a2 Separate on a capillary column a1->a2 a3 Detect by mass spectrometry (Scan or SIM mode) a2->a3 a4 Quantify using a calibrated internal or external standard a3->a4

Caption: Workflow for GC-MS analysis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride via propanol derivatization.

Detailed Protocol

1. Reagents and Materials:

  • 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (analyte)

  • Anhydrous 1-propanol

  • Anhydrous pyridine

  • Anhydrous dichloromethane (solvent)

  • Internal Standard (e.g., a stable ester of similar structure and retention time)

2. Derivatization Reagent:

  • Prepare a solution of 1-propanol in pyridine (e.g., 10% v/v).

3. Standard and Sample Preparation:

  • Prepare a stock solution of the analyte and the internal standard in anhydrous dichloromethane.

  • Create calibration standards by spiking known amounts of the analyte stock solution into vials and adding a constant amount of the internal standard stock solution.

  • For the sample, prepare a dilute solution in anhydrous dichloromethane and add the same amount of internal standard.

  • To each standard and sample vial, add an excess of the 1-propanol/pyridine derivatizing reagent.

  • Cap the vials and heat gently (e.g., 60 °C for 30 minutes) to ensure complete derivatization.

  • Cool to room temperature before analysis.

4. GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identificationSelected Ion Monitoring (SIM) for quantification (choose characteristic ions)

Method 3: Spectroscopic Analysis (NMR and FTIR)

Spectroscopic methods are invaluable for identity confirmation and can be adapted for quantitative purposes, particularly Nuclear Magnetic Resonance (NMR).

¹H and ¹³C NMR Spectroscopy

Principle: Quantitative NMR (qNMR) relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte peak to that of a certified internal standard with a known concentration, the concentration of the analyte can be determined with high accuracy.

Predicted Spectral Features:

  • ¹H NMR: Expected signals would include singlets for the two methyl groups on the propane chain, a singlet for the methyl group on the phenyl ring, and aromatic protons. The chemical shifts will be influenced by the electron-withdrawing acyl chloride group.

  • ¹³C NMR: Key signals would be the carbonyl carbon of the acyl chloride (expected at a high chemical shift), the quaternary carbon attached to the oxygen, carbons of the aromatic ring, and the methyl carbons.

Protocol Outline for qNMR:

  • Use a high-purity, non-protonated solvent (e.g., CDCl₃).

  • Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Integrate a well-resolved peak of the analyte and a peak of the internal standard.

  • Calculate the concentration of the analyte using the known concentration and integral of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR is primarily a qualitative technique for functional group identification. The strong carbonyl (C=O) stretch of the acyl chloride is a key diagnostic peak. While less common for precise quantification than NMR or chromatography, it can be used to monitor reaction progress or estimate purity.

Predicted Key Vibrational Bands:

  • C=O stretch (acyl chloride): A strong, sharp absorption band is expected in the region of 1785-1815 cm⁻¹. This is at a higher wavenumber than the carbonyl stretch of the corresponding carboxylic acid or ester due to the inductive effect of the chlorine atom.

  • C-O stretch (ether): A characteristic band for the aryl-alkyl ether linkage.

  • Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

  • C-H stretches: Aromatic and aliphatic C-H stretching vibrations above 2850 cm⁻¹.

Method 4: Titrimetric Analysis

Titration offers a classic, cost-effective method for determining the concentration of acyl chlorides. Two distinct titrimetric approaches can be employed.

Total Acidity by Titration with Base

Principle: The acyl chloride is first hydrolyzed in a suitable solvent to produce the corresponding carboxylic acid and hydrochloric acid (HCl). The total acid content (two equivalents of acid per mole of acyl chloride) is then titrated with a standardized solution of a strong base.

Protocol:

  • Accurately weigh a sample of the acyl chloride into a flask containing a known volume of a suitable solvent (e.g., a mixture of water and a miscible organic solvent like acetone or THF to aid solubility).

  • Allow sufficient time for complete hydrolysis.

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M) to the endpoint.

  • The moles of acyl chloride are half the moles of NaOH consumed.

Argentometric Titration for Chloride Content

Principle: This method determines the amount of hydrolyzable chloride. The sample is hydrolyzed, and the resulting chloride ions are titrated with a standardized solution of silver nitrate. The Volhard method, a back-titration, is suitable for this purpose.[6]

Protocol (Volhard Method):

  • Hydrolyze a known weight of the sample as described above.

  • Acidify the solution with nitric acid.

  • Add a known excess of standardized silver nitrate solution to precipitate all the chloride ions as silver chloride (AgCl).

  • Add a ferric ammonium sulfate indicator.

  • Titrate the excess, unreacted silver ions with a standardized potassium thiocyanate solution. The endpoint is the formation of the red ferric thiocyanate complex.

  • The amount of chloride is determined by subtracting the moles of thiocyanate used from the initial moles of silver nitrate added.

Summary of Methodologies

MethodPrincipleProsCons
HPLC (with Derivatization) Chromatographic separation of a stable derivativeHigh selectivity and sensitivity, suitable for complex matricesIndirect method, requires complete derivatization
GC-MS (with Derivatization) Mass-based detection of a stable, volatile derivativeExcellent selectivity and sensitivity, structural confirmationIndirect, requires thermal stability of the derivative
qNMR Proportionality of signal integral to molar concentrationAbsolute quantification without a specific reference standard of the analyteLower sensitivity than chromatographic methods, requires high-purity standards
Titration (Total Acidity) Neutralization of generated acidsCost-effective, simple instrumentationNon-specific, titrates any acidic impurities
Titration (Argentometric) Precipitation of chloride ionsSpecific for hydrolyzable chlorideCan be time-consuming, potential for interferences

References

  • Venkatramani, C. J., & Al-Sayah, M. A. (2014). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. Available at: [Link]

  • Save My Exams. (2026, January 13). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from: [Link]

  • Royal Society of Chemistry. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. DOI: 10.1039/D0AY00263A. Available at: [Link]

  • PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from: [Link]

  • OSTI.gov. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Retrieved from: [Link]

  • ResearchGate. (n.d.). FTIR spectra used in the identification of the products in the Cl reaction of 2MB. Retrieved from: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectrum of 4CH2Cl. Retrieved from: [Link]

  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. Retrieved from: [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from: [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from: [Link]

  • ScienceDirect. (n.d.). High resolution FTIR spectrum of CH2D37Cl. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. Retrieved from: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropene. Retrieved from: [Link]

  • Scribd. (n.d.). Argentometric Titrations. Retrieved from: [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)propanoyl chloride. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Products in Reactions with 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate common side products in your reactions. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to ensure your experiments are successful.

Introduction to the Reactivity of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a highly reactive acylating agent. Its reactivity is centered around the electrophilic carbonyl carbon of the acyl chloride functional group. While this reactivity is desirable for forming amides, esters, and other carbonyl derivatives, it also makes the compound susceptible to undesired side reactions. Understanding the potential for these side reactions is crucial for optimizing your synthetic protocols and ensuring the purity of your target molecule.

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing a significant amount of a carboxylic acid impurity in my product mixture. What is it and how can I prevent its formation?

Answer:

The carboxylic acid impurity you are observing is likely 2-methyl-2-(4-methylphenoxy)propanoic acid , the hydrolysis product of your starting material. Acyl chlorides are highly susceptible to reaction with water.

Causality: The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the carboxylic acid. This reaction is often rapid and can be a significant competing pathway if moisture is present in your reaction setup.

Troubleshooting and Prevention:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled in a desiccator before use. Assemble your reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Purity: Ensure that all other reagents, especially amines or alcohols, are anhydrous.

Experimental Protocol: General Procedure for Amide Formation under Anhydrous Conditions

  • Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen.

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add your amine starting material and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride in anhydrous dichloromethane dropwise to the cooled amine solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up the reaction by washing with a dilute acid (to remove excess amine), followed by a saturated sodium bicarbonate solution (to neutralize any HCl formed), and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Hydrolysis_Mechanism

FAQ 2: My reaction is with an aromatic substrate and a Lewis acid, but I'm getting a complex mixture of products. What could be happening?

Answer:

When using 2-Methyl-2-(4-methylphenoxy)propanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) for a Friedel-Crafts acylation, you may be observing side products from unwanted electrophilic aromatic substitution reactions.[2][3][4]

Causality:

  • Intramolecular Cyclization: Depending on the structure of the aromatic substrate, there might be a possibility of an intramolecular Friedel-Crafts reaction, leading to a cyclized product.

  • Reaction with the Phenoxy Moiety: The phenoxy group in your acyl chloride is part of an electron-rich aromatic ring (due to the activating methyl group). This ring can compete with your intended substrate for acylation, leading to self-acylation or polymerization.

  • Rearrangement: While less common with acylations compared to alkylations, under strong Lewis acid conditions, complex formation and rearrangements can occur.[2]

Troubleshooting and Prevention:

  • Choice of Lewis Acid: Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃) to reduce the reactivity and minimize side reactions.

  • Temperature Control: Perform the reaction at a lower temperature to increase selectivity.

  • Stoichiometry: Carefully control the stoichiometry of the Lewis acid. A stoichiometric amount is often required as the product ketone can also form a complex with the Lewis acid.[5]

  • Order of Addition: Consider adding the acyl chloride slowly to a mixture of the substrate and the Lewis acid to maintain a low concentration of the reactive acylium ion.

Friedel_Crafts_Side_Reactions

FAQ 3: After my reaction, I've isolated a neutral, non-carbonyl containing compound. What could this be?

Answer:

While less common for this specific substrate, under certain thermal or basic conditions, the corresponding carboxylic acid (formed via hydrolysis) could undergo decarboxylation. However, this is generally not a facile process for this type of carboxylic acid. A more likely scenario, though still requiring specific conditions, could involve fragmentation or rearrangement.

Causality of Decarboxylation (if observed):

Decarboxylation is the removal of a carboxyl group as CO₂.[6][7] This is most common for β-keto acids or acids with other stabilizing features for the resulting carbanion. For 2-methyl-2-(4-methylphenoxy)propanoic acid, this would require significant energy input (high temperatures) or specific catalytic conditions.[8][9] The resulting product would be 1-methyl-1-(4-methylphenoxy)ethane.

Troubleshooting and Prevention:

  • Avoid High Temperatures: If you suspect thermal decomposition, try to run your reaction and purification at lower temperatures.

  • Control of Basicity: Avoid using strong, non-nucleophilic bases for extended periods at high temperatures, as this can sometimes promote elimination or fragmentation pathways.

Decarboxylation_Pathway

Summary of Potential Side Products and Mitigation Strategies

Side Product Likely Cause Key Mitigation Strategies
2-Methyl-2-(4-methylphenoxy)propanoic acidReaction with water (hydrolysis)Use anhydrous solvents and reagents; conduct the reaction under an inert atmosphere.
Self-acylation or polymeric materialsFriedel-Crafts reaction with the phenoxy ringUse milder Lewis acids; control reaction temperature; slow addition of the acyl chloride.
1-Methyl-1-(4-methylphenoxy)ethaneDecarboxylation of the corresponding carboxylic acidAvoid excessive heating during reaction and purification.

References

  • Chemguide. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Quora. (2018, March 4). How 2-methyl propanoic acid convert into propane? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Decarboxylation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

Welcome to the technical support guide for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. As Senior Application Scientists, we have compiled this resource to provide you with in-depth, field-proven insights to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. As Senior Application Scientists, we have compiled this resource to provide you with in-depth, field-proven insights to navigate the complexities of your experiments. This guide is structured to address specific challenges in a direct question-and-answer format, moving from fundamental principles to advanced troubleshooting.

Section 1: Core Concepts & Reagent Handling (FAQs)

This section covers the essential knowledge base for handling and understanding the core reactivity of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Q1: What is 2-Methyl-2-(4-methylphenoxy)propanoyl chloride and what are its primary applications?

A: 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a reactive acylating agent. Its structure features a sterically hindered acyl chloride group attached to a quaternary carbon, which is also linked to a 4-methylphenoxy (p-cresoxy) moiety. Its primary application is in organic synthesis for introducing the 2-methyl-2-(4-methylphenoxy)propanoyl group onto various nucleophiles. This is particularly common in the synthesis of pharmaceuticals and specialty chemicals. The core reaction is a nucleophilic acyl substitution, where a nucleophile (like an alcohol, amine, or arene) attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion.

Q2: How should I properly store and handle this reagent to ensure its reactivity?

A: Proper storage and handling are critical due to the high reactivity of the acyl chloride group.

  • Moisture Sensitivity: Acyl chlorides react readily with water in a process called hydrolysis, which converts the acyl chloride back to its corresponding carboxylic acid (2-Methyl-2-(4-methylphenoxy)propanoic acid).[1] This is often an irreversible degradation that consumes your starting material. Therefore, the reagent must be stored under strictly anhydrous (dry) conditions.

  • Storage Recommendations:

    • Store the reagent in a tightly sealed container, preferably with a PTFE-lined cap.

    • Use a desiccator containing a drying agent (e.g., silica gel, Drierite).

    • For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace moisture-laden air.

  • Handling:

    • Always handle the reagent in a fume hood.

    • Use dry glassware (oven-dried or flame-dried) and syringes/needles for transfers.

    • Work under an inert atmosphere (argon or nitrogen blanket) whenever possible, especially when setting up reactions.

Q3: What are the primary hazards associated with this compound?

A: Like most acyl chlorides, this compound and its close analogs are hazardous. The primary risks are associated with its corrosivity and reactivity.

  • Corrosivity: It can cause severe skin irritation and eye damage.[2]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[2]

  • Reactivity: It reacts exothermically with water and other protic substances, releasing corrosive hydrogen chloride (HCl) gas.

  • Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Section 2: General Reaction Optimization

Optimizing any reaction requires understanding the function of each component and condition. This section explains the causality behind key experimental choices.

Q4: What is the general mechanism for its reaction with nucleophiles like amines or alcohols?

A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the highly electrophilic carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: If the nucleophile was neutral (like an amine or alcohol), the resulting product will be protonated and positively charged. A base is required to remove this proton and yield the final, neutral amide or ester product. The HCl byproduct from this step will react with the base.

Q5: How do I choose the right solvent for my reaction?

A: Solvent selection is critical for success. The ideal solvent must be anhydrous and inert to all reactants and reagents under the reaction conditions. Using wet solvents is a primary cause of low yield due to reagent hydrolysis.

SolventSuitability & RationaleIncompatibilities
Dichloromethane (DCM) Excellent general-purpose solvent. Dissolves a wide range of organic compounds and is relatively inert. The preferred choice for Friedel-Crafts acylations as it does not complex strongly with Lewis acids.[3]Ensure it is freshly distilled or from a sealed, anhydrous-grade bottle.
Tetrahydrofuran (THF) Good for reactions with amines and alcohols. Its polarity can help solubilize starting materials.Must be rigorously dried (e.g., distilled from sodium/benzophenone). Can be cleaved by strong Lewis acids at elevated temperatures. Not ideal for Friedel-Crafts.
Diethyl Ether A less polar option, useful when product polarity is low.Highly flammable and volatile. Must be anhydrous.
Acetonitrile (MeCN) A polar aprotic solvent. Can be useful but is sometimes reactive.Must be rigorously dried. Can sometimes participate in side reactions.
Toluene / Hexanes Non-polar solvents. Useful for specific applications, often in Friedel-Crafts reactions where substrate solubility allows.May not be suitable for polar reactants.
Q6: Why is temperature control so critical in these reactions?

A: Temperature control is paramount for two reasons: managing the reaction's exothermicity and controlling selectivity.

  • Exothermicity: Acylation reactions are often highly exothermic. Adding the acyl chloride too quickly or at too high a temperature can cause the reaction to overheat. This can lead to the decomposition of starting materials or products and the formation of tarry byproducts.[4]

  • Selectivity: Many side reactions have higher activation energies than the desired reaction. By keeping the temperature low (e.g., 0 °C or even -40 °C), you provide enough energy for the desired reaction to proceed while minimizing the rate of unwanted side reactions.[5] A common strategy is to add the acyl chloride solution dropwise to the cooled solution of the substrate.[5][6]

Q7: What is the role of a base in reactions with amines or alcohols, and which one should I choose?

A: In reactions with neutral nucleophiles like amines (R-NH₂) or alcohols (R-OH), a molecule of hydrogen chloride (HCl) is generated as a byproduct. This HCl is a strong acid that can protonate the starting nucleophile, rendering it non-nucleophilic and halting the reaction. A base is added to "scavenge" or neutralize this HCl as it is formed.

Key Considerations for Base Selection:

  • Non-Nucleophilic: The base itself should not be a strong nucleophile that can compete with your substrate and react with the acyl chloride. This is why sterically hindered amines are preferred.

  • Basicity: It must be strong enough to neutralize HCl but not so strong that it causes unwanted side reactions like elimination or deprotonation of other acidic protons.

BasepKa (Conjugate Acid)Properties & Use Case
Triethylamine (Et₃N) ~10.7Common, inexpensive, and effective. The resulting triethylammonium chloride salt is often insoluble in solvents like DCM or ether, which can sometimes complicate stirring but also serves as a visual indicator of reaction progress.
Pyridine ~5.2A weaker base, often used when substrates are sensitive to stronger bases. Also acts as a nucleophilic catalyst. Can be harder to remove during work-up due to its high boiling point and water solubility.
N,N-Diisopropylethylamine (DIPEA or Hünig's base) ~11Highly sterically hindered, making it very non-nucleophilic. An excellent choice when dealing with sensitive substrates where competitive reaction with the base is a concern.
Proton Sponge ~12.1A very strong, non-nucleophilic base. Used in special cases where a stronger base is required without nucleophilicity.

Section 3: Troubleshooting Guide

Even with careful planning, experiments can encounter issues. This section provides a logical framework for diagnosing and solving common problems.

Problem 1: Low or No Product Yield

Q: My reaction is not proceeding according to TLC, or my final isolated yield is very low. What are the likely causes?

A: This is a common issue with several potential root causes. Systematically check the following points:

  • Reagent Quality (Hydrolysis): The most frequent culprit is a hydrolyzed acyl chloride. If the reagent was exposed to moisture, it has likely converted to the unreactive carboxylic acid.

    • Solution: Use a fresh bottle of the acyl chloride or a freshly opened ampule. If you suspect your current bottle is compromised, you can attempt to convert the corresponding carboxylic acid back to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3][7]

  • Inadequate Anhydrous Conditions: Moisture in your solvent or glassware will rapidly quench the acyl chloride.

    • Solution: Ensure all glassware is rigorously oven-dried. Use freshly distilled anhydrous solvents or purchase high-quality anhydrous grade solvents and use them immediately after opening.[5]

  • Incorrect Stoichiometry: Ensure the molar ratios are correct. For reactions with amines/alcohols, you need at least 1 equivalent of the nucleophile and 1 equivalent of a base. It is common practice to use a slight excess (1.1-1.2 equivalents) of the acyl chloride to ensure full conversion of a valuable substrate.

  • Insufficient Base: If the HCl byproduct is not effectively neutralized, it will protonate your nucleophile, shutting down the reaction.

    • Solution: Ensure you have added at least one equivalent of your chosen base (e.g., triethylamine).

  • Low Temperature: While low temperatures are good for control, a reaction may be too slow if the temperature is excessively low for the given substrate.

    • Solution: Start the addition at a low temperature (0 °C), then allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[6] Monitor progress by TLC.

G start Low / No Yield Observed q1 Was the acyl chloride fresh / stored properly? start->q1 sol1 Root Cause: Hydrolyzed Reagent. Solution: Use fresh or newly prepared acyl chloride. q1->sol1 No q2 Were all solvents & glassware rigorously dried? q1->q2 Yes a1_yes Yes a1_no No sol2 Root Cause: Moisture Contamination. Solution: Re-dry all apparatus and use fresh anhydrous solvent. q2->sol2 No q3 Is stoichiometry correct? (≥1 eq. base) q2->q3 Yes a2_yes Yes a2_no No sol3 Root Cause: Reagent Limitation. Solution: Recalculate and adjust molar ratios. q3->sol3 No q4 Is the reaction temperature too low? q3->q4 Yes a3_yes Yes a3_no No sol4 Root Cause: Insufficient Activation Energy. Solution: Allow reaction to warm to RT after initial addition. q4->sol4 Yes end_node Problem Resolved q4->end_node No, other issue a4_yes No a4_no Yes

Caption: Troubleshooting decision tree for low reaction yield.

Problem 2: Formation of Multiple Products or Impurities

Q: My TLC plate shows multiple spots, and my NMR spectrum is messy. What are the common side reactions?

A: The formation of multiple products typically points to issues with reaction control or substrate reactivity.

  • Hydrolysis Product: The most common impurity is the 2-Methyl-2-(4-methylphenoxy)propanoic acid from reaction with trace water. It will appear as a baseline spot on a silica TLC plate.

    • Solution: This can be removed with a mild aqueous base wash (e.g., 5% NaHCO₃ solution) during the work-up, as the carboxylic acid will be deprotonated to its water-soluble carboxylate salt.

  • Reaction with Base: If a nucleophilic base like pyridine is used in excess or at high temperatures, it can react with the acyl chloride to form an acylpyridinium salt.

    • Solution: Use a non-nucleophilic base like DIPEA, or use the minimum required amount of pyridine.

  • Double Acylation: If your substrate has multiple nucleophilic sites (e.g., a diamine or a diol), you may get a mixture of mono- and di-acylated products.

    • Solution: Carefully control the stoichiometry. To favor mono-acylation, use a large excess of the substrate and add the acyl chloride slowly. To favor di-acylation, use at least two equivalents of the acyl chloride.

  • Friedel-Crafts Side Reactions: In the presence of a Lewis acid, if your substrate contains an aromatic ring, you could see unintended intramolecular or intermolecular Friedel-Crafts acylation.[3]

    • Solution: This is a complex problem that may require redesigning the synthetic route, for example, by using a protecting group on the aromatic ring.

Section 4: Standard Experimental Protocols

The following are generalized, robust starting points for common transformations. Always perform a risk assessment before starting any new procedure.

Protocol 1: General Procedure for Amide Formation with a Primary Amine

This protocol details the reaction between 2-Methyl-2-(4-methylphenoxy)propanoyl chloride and a generic primary amine (R-NH₂).

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification P1 Dissolve amine (1.0 eq) & Et3N (1.2 eq) in anhydrous DCM under N2. P2 Cool solution to 0 °C in an ice bath. P1->P2 P3 Dissolve acyl chloride (1.1 eq) in anhydrous DCM. P4 Add acyl chloride solution dropwise to the cooled amine solution over 20-30 min. P3->P4 P5 Allow to warm to RT and stir for 2-4h. P4->P5 P6 Monitor reaction by TLC. P5->P6 P7 Quench with water. Separate layers. P8 Wash organic layer sequentially with 5% HCl, 5% NaHCO3, and brine. P7->P8 P9 Dry organic layer over Na2SO4, filter, and concentrate. P8->P9 P10 Purify by column chromatography or recrystallization. P9->P10

Caption: Standard workflow for amide synthesis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution to the cooled amine mixture dropwise via a syringe or dropping funnel over 20-30 minutes. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the complete consumption of the starting amine.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 5% aqueous HCl (to remove excess triethylamine), 5% aqueous NaHCO₃ (to remove any carboxylic acid impurity), and finally with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization.

Section 5: References

  • CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents. (URL: )

  • Organic Syntheses Procedure. (URL: [Link])

  • CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents. (URL: )

  • EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents. (URL: )

  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents. (URL: )

  • PubChem Compound Summary for CID 547285, 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. National Center for Biotechnology Information. (URL: [Link])

  • PubChem Compound Summary for CID 7204, (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. (URL: [Link])

  • CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride - Google Patents. (URL: )

  • Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Journal of the Tokyo University of Science. (URL: [Link])

  • Mechanism of the acylation reaction of 2-MN. ResearchGate. (URL: [Link])

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. (URL: [Link])

  • 4-CHLORO-2-METHYL-PHENOXYACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. (URL: [Link])

  • Reaction Pathways of Propenoyl Chloride (CH 2 CH–C( O)Cl) on Cu(100) and O/Cu(100). ResearchGate. (URL: [Link])

  • Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. ShareOK. (URL: [Link])

  • What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? ResearchGate. (URL: [Link])

Sources

Troubleshooting

stability and storage issues of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

Technical Support Center: 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride Welcome to the technical support guide for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (CAS No. 54605-45-7).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

Welcome to the technical support guide for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (CAS No. 54605-45-7). This document is intended for researchers, chemists, and drug development professionals. As an acyl chloride, this reagent is highly valuable for introducing the 2-methyl-2-(4-methylphenoxy)propanoyl moiety in organic synthesis. However, its high reactivity also presents specific challenges related to stability and storage. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity of your experiments and the quality of your results.

Part 1: Understanding the Core Issue: Inherent Reactivity

The primary challenge in handling 2-Methyl-2-(4-methylphenoxy)propanoyl chloride stems from the chemical nature of the acyl chloride functional group. The carbon atom of the carbonyl group (-C=O) is highly electrophilic, making it an immediate target for nucleophiles.[1][2][3] The most ubiquitous and problematic nucleophile in a laboratory environment is water (H₂O).

Exposure to even trace amounts of moisture in the air or in solvents will lead to a rapid and irreversible hydrolysis reaction. This reaction degrades the starting material into 2-Methyl-2-(4-methylphenoxy)propanoic acid and corrosive hydrochloric acid (HCl) gas.[4][5] This decomposition not only depletes your active reagent but also introduces impurities that can interfere with your intended reaction, leading to low yields and complex purification steps.

Decomposition Pathway Visualization

The following diagram illustrates the nucleophilic addition-elimination mechanism of hydrolysis.

Caption: Hydrolysis of the acyl chloride to its corresponding carboxylic acid and HCl.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store 2-Methyl-2-(4-methylphenoxy)propanoyl chloride upon receipt?

A: Immediately upon receipt, the container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The ideal storage environment is a desiccator cabinet or a glove box with an inert atmosphere (e.g., nitrogen or argon). Refrigeration is recommended to reduce the vapor pressure and slow down any potential decomposition pathways. Ensure the container cap is tightly sealed.

Q2: What are the visible signs of decomposition?

A: There are several key indicators:

  • Fuming: The reagent will release white, steamy fumes upon opening the container. This is HCl gas forming as the acyl chloride reacts with atmospheric moisture.[5]

  • Acidic Odor: A sharp, pungent, acidic smell is indicative of HCl presence.

  • Cloudiness/Precipitation: The liquid may appear cloudy, or a solid precipitate (the carboxylic acid) may form over time.

  • Pressure Buildup: HCl gas generated from hydrolysis can cause pressure to build up inside the container. Open the container slowly and carefully in a fume hood.

Q3: Can I use a solvent from a previously opened bottle to dissolve this reagent?

A: This is strongly discouraged. Solvents, especially polar aprotic solvents like THF, acetone, or acetonitrile, readily absorb atmospheric moisture. Using a solvent from a multi-use bottle that has been opened multiple times introduces a significant amount of water, which will rapidly degrade the acyl chloride. Always use a fresh bottle of a high-purity, anhydrous grade solvent or a solvent freshly dried and distilled using appropriate methods (e.g., over sodium/benzophenone or molecular sieves).

Q4: My reaction with an alcohol to form an ester is giving a low yield. Could the acyl chloride be the problem?

A: Yes, this is a classic symptom of degraded acyl chloride. If the reagent has partially hydrolyzed, you have less active acyl chloride available to react with your alcohol. Furthermore, the carboxylic acid byproduct can complicate the reaction and subsequent purification. Before starting a critical reaction, it is prudent to check the integrity of the acyl chloride, for instance, by performing a small-scale test reaction or analyzing a small aliquot by IR spectroscopy (looking for a broad O-H stretch from the carboxylic acid impurity).

Parameter Recommendation Rationale
Storage Temperature 2-8 °C (Refrigerated)Reduces vapor pressure and slows kinetic degradation.
Atmosphere Inert Gas (Nitrogen/Argon) or DesiccatedPrevents contact with atmospheric moisture, the primary cause of hydrolysis.[1]
Container Tightly sealed, original containerPrevents moisture ingress and contamination.
Incompatible Materials Water, Alcohols, Amines, Bases, Strong Oxidizing AgentsThese substances react vigorously and exothermically with acyl chlorides.[6]
Signs of Decomposition Fuming, sharp acidic odor, cloudiness, pressure buildupIndicates hydrolysis has occurred, forming HCl and the carboxylic acid.[5]

Part 3: Troubleshooting Guide

This section addresses common problems, their probable causes rooted in the reagent's instability, and actionable solutions.

Problem Encountered Probable Cause(s) Corrective & Preventive Actions
Reagent fumes vigorously upon opening; strong acidic smell. Exposure to Atmospheric Moisture: The container was opened in a humid environment, or the cap was not sealed properly during storage.Action: Immediately handle the reagent under an inert atmosphere (glove box or nitrogen blanket). Prevention: Always work with acyl chlorides in a fume hood and minimize the time the container is open. Use syringes and septa for transferring the liquid whenever possible. Store the container inside a desiccator.
Low yield in acylation reaction; purification shows a carboxylic acid byproduct. Degraded Starting Material: The acyl chloride had already partially or fully hydrolyzed to its carboxylic acid form prior to the reaction.Action: The remaining reagent is likely compromised. A fresh vial should be used. If that is not possible, the material could potentially be purified by distillation under reduced pressure, but this is often impractical for small quantities. Prevention: Implement a strict "first-in, first-out" inventory system. Purchase smaller quantities that will be consumed quickly. Always use fresh, anhydrous solvents for reactions.
The liquid reagent appears cloudy or has formed a solid precipitate. Advanced Decomposition: Significant hydrolysis has occurred, causing the less soluble carboxylic acid to precipitate out of the solution.Action: The reagent is no longer suitable for most applications and should be disposed of according to your institution's hazardous waste protocols. Prevention: Adhere strictly to recommended storage conditions (refrigerated, under inert gas, tightly sealed). Do not use a container that shows visible signs of compromise.
Inconsistent results between different batches or experiments. Variable Reagent Quality: Inconsistent handling and storage practices are leading to different levels of degradation at the time of use.Action: Standardize the handling protocol for this reagent across all lab members. Prevention: Follow the workflow outlined in the diagram below for every use. Document the date the container is first opened.
Recommended Handling Workflow

Adherence to a validated workflow is critical for maintaining the integrity of moisture-sensitive reagents like 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Caption: Standard Operating Procedure for handling moisture-sensitive acyl chlorides.

By understanding the inherent reactivity of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride and implementing these rigorous handling and storage protocols, researchers can ensure reagent integrity, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • PubChem. . National Center for Biotechnology Information. Accessed January 27, 2026.

  • ChemicalBook. . Accessed January 27, 2026.

  • Wikipedia. . Accessed January 27, 2026.

  • Safety Data Sheet. . Accessed January 27, 2026.

  • Physics & Maths Tutor. . Accessed January 27, 2026.

  • Carl ROTH. . Accessed January 27, 2026.

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  • Michigan State University Department of Chemistry. . Accessed January 27, 2026.

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  • Sigma-Aldrich. . Accessed January 27, 2026.

  • Save My Exams. . Accessed January 27, 2026.

  • PubChem. . National Center for Biotechnology Information. Accessed January 27, 2026.

  • Doc Brown's Chemistry. . Accessed January 27, 2026.

  • Fisher Scientific. . Accessed January 27, 2026.

  • Chemrevise. . Accessed January 27, 2026.

  • Google Patents. . Accessed January 27, 2026.

  • PubChem. . National Center for Biotechnology Information. Accessed January 27, 2026.

  • Scribd. . Accessed January 27, 2026.

Sources

Optimization

Technical Support Center: Purification of Products from 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride Reactions

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in reactions with 2-methyl-2-(4-methylphenoxy)propanoyl chloride. It offers troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in reactions with 2-methyl-2-(4-methylphenoxy)propanoyl chloride. It offers troubleshooting advice and detailed protocols to address common purification challenges, ensuring the isolation of high-purity products.

Introduction to the Chemistry of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a reactive acyl chloride. Its core function is to acylate nucleophiles, primarily alcohols (to form esters) and amines (to form amides). The high reactivity of the acyl chloride functional group, while beneficial for synthesis, also predisposes it to side reactions, chiefly hydrolysis, which is a primary source of impurities. Understanding the potential for these side reactions is critical for developing an effective purification strategy.

Visualizing the Reaction and Impurity Landscape

The following diagram illustrates a typical acylation reaction and the formation of common impurities.

G AC 2-Methyl-2-(4-methylphenoxy) propanoyl chloride Desired Desired Product (Ester or Amide) AC->Desired Reaction w/ Nucleophile HCl HCl byproduct AC->HCl Acid Hydrolysis Product: 2-Methyl-2-(4-methylphenoxy) propanoic acid AC->Acid Reaction w/ trace H2O Nuc Nucleophile (R-OH / R-NH2) Nuc->Desired ExcessNuc Excess Nucleophile AC_unreacted Unreacted Acyl Chloride

Caption: General reaction and impurity formation pathway.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't solidify. What is the best purification method?

A1: Oily products are common, especially for esters derived from this acyl chloride. Flash column chromatography is typically the most effective method for purifying non-crystalline compounds. If the product is thermally stable and has a distinct boiling point from impurities, distillation (particularly short-path or Kugelrohr for small scales) can be an excellent alternative.

Q2: My TLC plate shows a spot at the baseline that doesn't move. What is it?

A2: A highly polar spot that remains at the baseline in typical normal-phase solvent systems (e.g., hexane/ethyl acetate) is very likely the carboxylic acid byproduct, 2-methyl-2-(4-methylphenoxy)propanoic acid, formed from the hydrolysis of the starting acyl chloride. This can be confirmed by its absence after a basic aqueous wash (see SOP-01).

Q3: I see a faint spot on my TLC that has the same Rf as my starting acyl chloride. How do I remove it?

A3: Unreacted acyl chloride can often be removed during an aqueous workup, as it will hydrolyze to the more polar carboxylic acid. If it persists, it is typically less polar than the corresponding ester or amide product and can be separated by flash column chromatography.

Q4: My final product has a yellowish or brownish tint. What causes this and how can I remove it?

A4: Discoloration can arise from impurities in the starting materials or minor degradation products formed during the reaction, especially if heating was involved. This can often be removed by passing a solution of your product through a small plug of silica gel or activated carbon, or by recrystallization.

Troubleshooting Guide

Problem 1: Low Yield After Purification
Possible Cause Diagnostic Check Recommended Solution
Product Loss During Aqueous Workup Check the aqueous layer by TLC after acidification.If your product has some water solubility, perform a back-extraction of the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Product is Volatile Check the solvent collected in the rotovap trap for your product by TLC or NMR.Use caution during solvent removal. Use lower temperatures and pressures, and do not leave the flask on the rotary evaporator for an extended period after the solvent appears to be gone.
Irreversible Adsorption on Silica Gel Streaking on the TLC plate, or mass balance indicates significant loss after column chromatography.For basic products (e.g., amides from primary/secondary amines), silica gel can be acidic and cause issues. Deactivate the silica by pre-treating the column with a solvent system containing a small amount of triethylamine (0.5-1%).
Incomplete Reaction Crude NMR or TLC shows a significant amount of starting nucleophile.Drive the reaction to completion by using a slight excess of the acyl chloride or extending the reaction time.
Problem 2: Product Fails to Crystallize
Possible Cause Diagnostic Check Recommended Solution
Residual Solvent Product remains an oil or gum even after extensive drying under high vacuum.Dissolve the oil in a minimal amount of a low-boiling solvent (like dichloromethane or diethyl ether) and re-evaporate to dryness. This can help azeotropically remove higher-boiling solvent impurities.
Presence of Impurities Oily appearance persists despite being solvent-free. Impurities often inhibit crystal lattice formation.Purify the material using flash column chromatography to achieve high purity (>95%). The purified product is more likely to crystallize.
Incorrect Solvent Choice The product is either too soluble or insoluble in the chosen recrystallization solvent.Perform a solvent screen with small amounts of the product in various solvents (e.g., hexanes, ethanol, isopropanol, acetonitrile, toluene) to find a system where the product is soluble when hot but sparingly soluble when cold.
Supersaturation A clear, purified solution fails to produce crystals upon cooling.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" from a previous batch. If no seed crystal is available, dipping a glass rod in the solution and allowing the solvent to evaporate on the tip can create microcrystals to act as seeds.

Purification Workflow Decision Tree

This diagram provides a logical pathway for selecting the appropriate purification strategy.

G start Crude Reaction Mixture workup Perform Aqueous Workup (SOP-01) start->workup check_solid Is the product a solid? workup->check_solid recrystallize Attempt Recrystallization (SOP-03) check_solid->recrystallize Yes column Perform Flash Column Chromatography (SOP-02) check_solid->column No (Oil/Gum) check_purity Is product pure by TLC/NMR? recrystallize->check_purity check_purity->column No final_product Pure Product check_purity->final_product Yes column->final_product distill Consider Distillation (if applicable) column->distill Alternative for thermostable oils distill->final_product

Caption: Purification workflow decision tree.

Detailed Purification Protocols

SOP-01: Standard Aqueous Workup for Neutral/Acidic Products

This protocol is designed to remove the HCl byproduct, the hydrolyzed carboxylic acid impurity, and any water-soluble starting materials.

  • Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This neutralizes the acidic HCl byproduct and deprotonates the carboxylic acid impurity, converting it into its water-soluble sodium salt.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to the next step. If it is miscible (e.g., THF), add an immiscible organic solvent to extract the product.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the organic layer.

  • Wash: Wash the organic layer sequentially with:

    • 1 M HCl (if excess amine nucleophile was used). Causality: This protonates excess basic amine, rendering it water-soluble.

    • Saturated aqueous NaHCO₃ (to ensure complete removal of acidic impurities).

    • Brine (saturated NaCl solution). Causality: This helps to remove residual water from the organic layer and aids in preventing emulsions.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

SOP-02: Flash Column Chromatography

This is the primary method for purifying non-volatile oils or separating products from impurities with similar solubility.

  • Solvent System Selection: Using TLC, find a solvent system (typically a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate) that gives your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or dichloromethane. For less soluble materials, "dry loading" is recommended: adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to a free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, applying gentle pressure with air or nitrogen. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation.

SOP-03: Recrystallization

For solid products, recrystallization is a powerful technique for achieving high purity.

  • Solvent Selection: Find a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid until it is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate.
  • Google Patents. (n.d.). CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.
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  • Tokyo University of Science. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Retrieved from Tokyo University of Science. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]

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  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from YouTube. [Link]

  • UCLA Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from UCLA Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from University of Rochester. [Link]

  • BenchChem. (2025).
Troubleshooting

Technical Support Center: Optimizing Reactions with 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

An in-depth technical guide for researchers, scientists, and drug development professionals. Welcome to the technical support center for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols designed to address the common challenges encountered when working with this reactive acyl chloride.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

Question 1: I am experiencing significantly low yields in my acylation reaction. What are the most common causes?

Low yields with a reactive electrophile like 2-Methyl-2-(4-methylphenoxy)propanoyl chloride typically stem from one of four areas: purity of the starting material, reaction conditions, presence of competing reactants (especially water), or product loss during workup.

  • Purity of the Acyl Chloride: The starting acyl chloride is highly susceptible to hydrolysis. If it has been stored improperly or for an extended period, a significant portion may have already hydrolyzed back to the parent carboxylic acid, 2-Methyl-2-(4-methylphenoxy)propanoic acid. The carboxylic acid will not participate in the desired acylation reaction and will complicate purification.

    • Validation: Before use, consider running a quick proton NMR or IR spectrum. In the IR, a broad peak around 2500-3300 cm⁻¹ indicates O-H stretch from the carboxylic acid impurity. The acyl chloride carbonyl (C=O) stretch should appear at a higher wavenumber (typically ~1780-1815 cm⁻¹) than the carboxylic acid carbonyl (~1700-1725 cm⁻¹).

  • Hydrolysis During Reaction: This is the most frequent side reaction. Acyl chlorides react readily with water.[1] Any moisture in your solvent, glassware, or nucleophile will consume the starting material, generating the inert carboxylic acid and HCl.

    • Causality: The carbon atom of the acyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this carbon and leading to the elimination of HCl. This process is often faster than the reaction with your intended nucleophile, especially if the nucleophile is sterically hindered or a weak nucleophile.

  • Suboptimal Reaction Temperature: While many acylations are robust, temperature control can be critical.

    • Too Low: The reaction rate may be too slow, leading to incomplete conversion within your allotted time.

    • Too High: This can promote side reactions, such as elimination if your substrate is sensitive, or decomposition of the starting material or product.

  • Inefficient HCl Scavenging: Acylation reactions generate one equivalent of hydrochloric acid (HCl). If your nucleophile is an amine, this HCl will protonate it, rendering it non-nucleophilic. Even for alcohol nucleophiles, the acidic environment can sometimes promote unwanted side reactions. It is standard practice to include a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to act as an HCl scavenger.

Question 2: My final product is difficult to purify. What impurities should I expect and how can I avoid them?

The primary impurity is almost always the parent carboxylic acid, 2-Methyl-2-(4-methylphenoxy)propanoic acid, resulting from hydrolysis.

  • Formation: As discussed, this arises from the reaction of the acyl chloride with water.

  • Avoidance: The most effective strategy is prevention. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure your nucleophile is dry. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Removal: If the carboxylic acid does form, it can often be removed with a mild aqueous base wash during the workup. A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be cautious and perform this wash slowly, as the neutralization reaction produces CO₂ gas, which can cause pressure buildup in your separatory funnel.

Question 3: How should I store and handle 2-Methyl-2-(4-methylphenoxy)propanoyl chloride?

Due to its moisture sensitivity, proper storage is critical.

  • Storage: Store in a tightly sealed container, preferably in a desiccator, under an inert atmosphere if possible. For long-term storage, refrigeration is recommended to slow down any potential decomposition pathways.

  • Handling: Handle the compound quickly in a dry environment. If possible, use a glovebox or glove bag. At a minimum, work under a positive pressure of inert gas. Use dry syringes and needles for transfers.

Part 2: Troubleshooting Workflows and Diagrams

A systematic approach is key to diagnosing yield issues. The following workflow can guide your troubleshooting process.

Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield Observed check_sm 1. Verify Starting Material (SM) Purity (NMR, IR) start->check_sm sm_ok SM is Pure check_sm->sm_ok Pass sm_bad SM is Degraded (Hydrolyzed) check_sm->sm_bad Fail check_conditions 2. Review Reaction Conditions sm_ok->check_conditions conditions_ok Conditions Appear Correct purify_sm Purify SM or Synthesize Fresh Batch sm_bad->purify_sm purify_sm->check_sm check_water Suspect Moisture Contamination check_conditions->check_water If SM is fine optimize_params 3. Optimize Reaction Parameters conditions_ok->optimize_params dry_system Oven-dry glassware Use anhydrous solvent Run under N2/Ar check_water->dry_system dry_system->optimize_params param_temp Vary Temperature (e.g., 0°C to RT to 40°C) optimize_params->param_temp param_base Check Base/Stoichiometry (Ensure >1 eq. of base) param_temp->param_base param_time Monitor by TLC/LCMS (Check for completion) param_base->param_time check_workup 4. Evaluate Workup & Purification param_time->check_workup workup_issue Product Loss During Workup? check_workup->workup_issue workup_ok Yield Still Low workup_issue->workup_ok No adjust_workup Minimize aqueous washes Check extraction solvent Optimize chromatography workup_issue->adjust_workup Yes end_point Yield Improved workup_ok->end_point adjust_workup->end_point

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Core Reaction vs. Primary Side Reaction

ReactionMechanisms cluster_desired Desired Acylation Pathway cluster_side Undesired Hydrolysis Pathway AcylChloride 2-Methyl-2-(4-methylphenoxy) propanoyl chloride Product Desired Product (Ester or Amide) AcylChloride->Product + Nucleophile - HCl Nucleophile Nucleophile (R-OH or R-NH2) AcylChloride_side 2-Methyl-2-(4-methylphenoxy) propanoyl chloride SideProduct Carboxylic Acid (Inactive Byproduct) AcylChloride_side->SideProduct + H₂O - HCl Water Water (H₂O) (Contaminant)

Caption: The competition between the desired reaction and hydrolysis.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

This protocol details the conversion of the parent carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂), a common and effective method.[2][3]

Materials:

  • 2-Methyl-2-(4-methylphenoxy)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 2-Methyl-2-(4-methylphenoxy)propanoic acid (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous DCM (or toluene) to create a stirrable suspension or solution (approx. 0.5 M concentration).

  • Catalyst: Add a single drop of anhydrous DMF. This catalyzes the reaction.

  • Reagent Addition: While stirring, slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via a syringe. The reaction is exothermic and will evolve SO₂ and HCl gas. Ensure the apparatus is in a well-ventilated fume hood.

  • Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 40°C for DCM) and stir for 2-4 hours. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LCMS to observe the disappearance of the starting acid and the formation of the methyl ester.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator). Safety Note: The off-gas is acidic. Use a base trap if necessary.

  • Purification: The crude product can often be used directly. For higher purity, perform vacuum distillation. The resulting clear, pungent oil is your acyl chloride. Confirm its identity via IR or NMR spectroscopy before use.

Protocol 2: General Procedure for Acylation of an Alcohol

This protocol provides a robust starting point for reacting the acyl chloride with an alcohol nucleophile.

Parameter Table:

ParameterRecommended ValueRationale
Stoichiometry Acyl Chloride (1.0 eq), Alcohol (1.0-1.2 eq), Base (1.5 eq)A slight excess of the alcohol can drive the reaction to completion. Excess base ensures all generated HCl is scavenged.
Solvent Anhydrous DCM, THF, or TolueneAprotic solvents that will not react with the acyl chloride.
Base Triethylamine (Et₃N) or PyridineNon-nucleophilic bases that act as effective HCl scavengers.
Temperature 0 °C to Room TemperatureStarting at 0°C controls the initial exotherm, then warming allows the reaction to proceed to completion.[4]

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq), anhydrous solvent (e.g., DCM), and the base (1.5 eq).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.[4]

  • Acyl Chloride Addition: Dissolve the 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (1.0 eq) in a small amount of anhydrous solvent. Add this solution dropwise to the stirring alcohol/base mixture over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LCMS.

  • Workup: a. Quench the reaction by slowly adding water or a saturated aqueous NH₄Cl solution.[4] b. Transfer the mixture to a separatory funnel and dilute with more solvent (e.g., DCM). c. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any hydrolyzed acid), and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization as needed.[5][6]

References

  • CN112479863A: Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
  • CN1618785A: Production technology of 2-methyl-4-chloro-sodium phenoxy acetate.
  • Organic Syntheses Procedure: General procedures for reactions involving acyl chlorides and temperature control. Organic Syntheses. [Link]

  • Organic Syntheses Procedure: Workup procedures for organic reactions. Organic Syntheses. [Link]

  • US6727384B1: Method for purifying acid chlorides.
  • EP0539462A1: A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204: Compound information on a related structure. PubChem. [Link]

  • WO2015035541A1: Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2 | CID 110996: Compound information on a related structure. PubChem. [Link]

  • CN1740132A: A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.
  • Hydrolysis of 2-Chloro-2-methylpropane: Information on the hydrolysis of a related tertiary chloride. Tokyo University of Science. [Link]

  • Reaction Pathways of Propenoyl Chloride: General discussion on reaction control. ResearchGate. [Link]

  • Safety Data Sheet: 2-Methyl-2-propanol: Safety information for related chemicals. Carl ROTH. [Link]

  • Synthesis - General tips for improving yield?: A discussion on practical lab techniques for yield improvement. Reddit. [Link]

  • Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate: Example of a related synthesis and workup. National Institutes of Health. [Link]

  • Percentage yield of 2-chloro-2-methylpropane: Discussion of yield calculation for a related compound. [Link]

Sources

Optimization

Technical Support Center: Managing the Moisture Sensitivity of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

Welcome to the technical support center for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive acyl chl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive acyl chloride in their synthetic workflows. As a potent acylating agent, its efficacy is directly tied to its purity, which is critically challenged by its extreme sensitivity to moisture. This document provides in-depth, field-proven insights and protocols to ensure the successful handling, storage, and application of this reagent, thereby safeguarding the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Q1: What is 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, and why is it so moisture-sensitive?

A: 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is an acid derivative of a carboxylic acid. The carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), rendering it very electron-deficient and thus highly electrophilic. This makes it an excellent acylating agent but also extremely susceptible to nucleophilic attack by water.[1] This rapid, often violent, reaction with water or even atmospheric humidity is known as hydrolysis.[2][3]

Q2: What are the primary degradation products if the compound is exposed to moisture?

A: Upon exposure to water, the compound undergoes hydrolysis to form 2-Methyl-2-(4-methylphenoxy)propanoic acid and hydrogen chloride (HCl) gas.[4] The release of HCl is responsible for the characteristic "fuming" of the liquid when exposed to air.[2]

Q3: How can I visually or physically assess if a bottle of the reagent has been compromised by moisture?

A: There are several key indicators of degradation:

  • Fuming: A fresh bottle should have minimal fuming when opened under a dry, inert atmosphere. Excessive white, steamy fumes (HCl gas) upon opening the cap indicate significant hydrolysis has occurred due to moisture ingress.[2]

  • Pungent Odor: The smell will change from the sharp, acrid scent of the acyl chloride to a mixture that includes the vinegary smell of the parent carboxylic acid and the irritating odor of HCl.[2]

  • Pressure Buildup: The generation of HCl gas can cause a noticeable pressure increase inside the bottle. Handle with extreme caution.

  • Appearance: The liquid may appear cloudy or contain solid precipitates of the resulting carboxylic acid.

Q4: What are the absolute ideal storage conditions for this reagent?

A: To maximize shelf-life, the reagent must be stored under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed container.[5][6] Storage in a cool, dry, and well-ventilated area away from heat and sources of ignition is critical. For long-term storage, placing the sealed container inside a desiccator or a controlled-atmosphere glove box provides an additional layer of protection.[7]

Section 2: Troubleshooting Guide for Experimental Failures

This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Issue Potential Root Cause(s) Recommended Corrective Actions & Scientific Rationale
Low or No Product Yield 1. Reagent Degradation: The acyl chloride was hydrolyzed before or during the reaction.1. Verify Reagent Quality: Perform a quality check on the starting material (see Protocol 3). If degraded, procure a fresh batch. The hydrolyzed carboxylic acid is unreactive under typical acylation conditions and will not yield the desired product.
2. Contaminated Solvents/Reagents: Use of "anhydrous" solvents from a bottle that has been opened multiple times, or other reagents containing trace water.2. Ensure Rigorous Anhydrous Conditions: Freshly distill solvents from an appropriate drying agent. Ensure all other reagents are scrupulously dried. Even commercial "anhydrous" solvents can absorb moisture over time.[8]
3. Improperly Dried Glassware: Residual moisture adsorbed on the glass surface.3. Properly Prepare Glassware: Oven-dry all glassware at >140°C for at least 4 hours or flame-dry under vacuum immediately before use. A thin film of adsorbed water is sufficient to quench a significant portion of the acyl chloride in small-scale reactions.[9][10]
Reagent Bottle Fumes Excessively 1. Improper Sealing: The cap or septum liner is compromised, allowing slow ingress of atmospheric moisture.1. Inspect and Reseal: Check the cap and liner for damage. For septum-sealed bottles (e.g., Sure/Seal™), ensure punctures are minimal. Wrap the cap/neck junction with Parafilm® or electrical tape for extra security.[7] Store in a desiccator.
2. Frequent Opening in Open Air: Repeatedly opening the bottle outside of a glovebox or inert atmosphere.2. Use Inert Atmosphere Transfer: Never open the main container in the open lab. Aliquot the required amount under an inert atmosphere into a separate reaction vessel for immediate use. See Protocol 2.
Unexpected Acidic Byproduct Detected 1. In-situ Hydrolysis: A slow leak in the reaction setup is introducing moisture over the course of the experiment.1. Leak-Check Your System: Ensure all joints and septa are perfectly sealed. Use high-vacuum grease for ground glass joints and ensure a positive pressure of inert gas is maintained throughout the reaction, evidenced by a steady flow through a bubbler.[11]
2. "Wet" Quench/Workup: Premature or uncontrolled addition of aqueous solutions during reaction workup.2. Controlled Quenching: Cool the reaction mixture to 0°C or below before slowly adding the quenching solution. This manages the exotherm from the destruction of any unreacted acyl chloride.
Inconsistent Reaction Results 1. Variable Reagent Purity: The purity of the acyl chloride varies from experiment to experiment due to intermittent moisture exposure.1. Standardize Handling Protocol: Implement a strict, standardized protocol for handling, aliquoting, and using the reagent for all users. See Protocol 1 and 2. Consistency in handling is key to reproducible results.
2. Atmospheric Humidity Changes: Ambient lab humidity can affect the degree of incidental exposure.2. Utilize a Glove Box: For the most sensitive applications, performing all manipulations within a nitrogen or argon-filled glovebox provides the most reliable protection against atmospheric variables.

Section 3: Visual Guides & Chemical Pathways

Hydrolysis Degradation Pathway

The diagram below illustrates the nucleophilic addition-elimination mechanism by which 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is hydrolyzed by water.

Hydrolysis acyl_chloride 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride intermediate Tetrahedral Intermediate acyl_chloride->intermediate Nucleophilic attack by H₂O water H₂O water->intermediate carboxylic_acid 2-Methyl-2-(4-methylphenoxy)propanoic Acid intermediate->carboxylic_acid Elimination of Cl⁻ hcl HCl intermediate->hcl Proton transfer

Caption: Hydrolysis of the acyl chloride via a tetrahedral intermediate.

Recommended Experimental Workflow

This workflow diagram outlines the critical steps for successfully using moisture-sensitive acyl chlorides in a synthesis.

Workflow cluster_prep Preparation Phase (Crucial for Success) cluster_execution Execution Phase (Inert Atmosphere) storage 1. Store Reagent in Desiccator dry_glass 2. Oven/Flame-Dry All Glassware storage->dry_glass dry_solvent 3. Freshly Distill Solvents dry_glass->dry_solvent setup 4. Assemble & Purge Apparatus (Schlenk Line) dry_solvent->setup Proceed to Reaction transfer 5. Transfer Reagent via Syringe/Cannula setup->transfer reaction 6. Run Reaction under Positive N₂/Ar Pressure transfer->reaction quench 7. Cool & Quench Reaction Carefully reaction->quench

Caption: Critical workflow for experiments with moisture-sensitive reagents.

Section 4: Key Experimental Protocols

Protocol 1: Proper Storage and Handling of the Reagent Bottle

Objective: To maintain the integrity of the bulk reagent during storage and use.

  • Initial Inspection: Upon receipt, inspect the bottle for any signs of damage to the cap or seal.

  • Primary Storage: Store the unopened bottle in a cool, dry, well-ventilated location designated for reactive chemicals.

  • Secondary Containment: After first use, place the bottle inside a laboratory desiccator containing an active desiccant (e.g., Drierite®).

  • Dispensing: All dispensing must be performed under an inert atmosphere. The preferred method is to use a syringe or cannula through a septum-sealed cap (e.g., Sigma-Aldrich Sure/Seal™).

  • Inert Gas Blanket: When drawing reagent with a syringe, always introduce a positive pressure of dry nitrogen or argon into the bottle via a second needle connected to a gas line. This prevents the creation of a partial vacuum that would pull in moist lab air.[9]

  • Resealing: After dispensing, remove the syringe and inert gas needles. Immediately wrap the cap-bottle interface with Parafilm® to reinforce the seal against moisture ingress.

Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)

Objective: To create and maintain a moisture-free environment for the reaction.

  • Glassware Preparation: Ensure all glassware (reaction flask, addition funnel, condenser, etc.) is thoroughly dried in an oven (>140°C, >4 hours) and assembled while still hot.

  • System Assembly: Assemble the apparatus and connect it to a Schlenk line.[11]

  • Evacuate-Refill Cycles: Close the system to the atmosphere and carefully evacuate under vacuum. Once a good vacuum is achieved, switch to the inert gas manifold to refill the flask with dry nitrogen or argon. Repeat this "evacuate-refill" cycle at least three times to remove all residual air and adsorbed moisture.[11]

  • Solvent/Reagent Addition: Add anhydrous solvents and other non-acyl chloride reagents via syringe or cannula through rubber septa.

  • Acyl Chloride Addition: Transfer the 2-Methyl-2-(4-methylphenoxy)propanoyl chloride from its storage bottle to the reaction flask using a clean, dry syringe, ensuring a positive flow of inert gas is maintained throughout the system.[9]

  • Reaction Monitoring: Maintain a slight positive pressure of inert gas during the entire reaction period. This is typically monitored with an oil or mercury bubbler, which should show 2-3 bubbles per second.[11]

Protocol 3: Qualitative Test for Acyl Chloride Degradation (Silver Nitrate Test)

Objective: To quickly determine if a sample of acyl chloride has undergone significant hydrolysis. This test is based on the principle that hydrolysis produces HCl, which in turn provides chloride ions (Cl⁻) in solution.[1]

  • Sample Preparation: In a fume hood, carefully add 2-3 drops of the acyl chloride to 1 mL of anhydrous ethanol in a dry test tube.

  • Reagent Addition: To this solution, add a few drops of a 0.1 M solution of silver nitrate (AgNO₃) in ethanol.

  • Observation:

    • Positive Result (Degraded): The immediate formation of a thick, white precipitate (AgCl) indicates the presence of a significant amount of HCl, confirming that the acyl chloride has been hydrolyzed.[1]

    • Negative Result (Good Quality): Little to no precipitate forms immediately. The solution remains clear or becomes only slightly turbid.

References

  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Link

  • PubChem - 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. Link

  • PubChem - (4-chloro-2-Methylphenoxy)acetic acid. Link

  • A Level H2 Chem - Acyl chlorides | Hydrolysis and distinguishing tests. Link

  • PubMed Central - Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Link

  • Tokyo University of Science - Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Link

  • Wikipedia - MCPA. Link

  • BASF - Acid Chlorides and Chloroformates - Safety and Handling. Link

  • Google Patents - CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride. Link

  • University of Pittsburgh - Techniques for Handling Air- and Moisture-Sensitive Compounds. Link

  • ECHEMI - Analyzing acid chlorides?. Link

  • Chemos GmbH & Co.KG - Safety Data Sheet: Acetyl chloride. Link

  • ChemistryViews - Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Link

  • WIPO Patentscope - WO/2015/035541 PREPARATION METHOD OF 2-(4-ETHOXY PHENYL)-2-METHYL PROPANOL. Link

  • Sciencemadness Wiki - Acetyl chloride. Link

  • Pearson - Draw a mechanism for the reaction of propanoyl chloride with 2 moles of phenylmagnesium bromide. Link

  • Molecular Inorganic Chemistry - Working with air and moisture sensitive compounds. Link

  • Save My Exams - Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. Link

  • PubMed - Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Link

  • New Jersey Department of Health - Hazardous Substance Fact Sheet: Acetyl Chloride. Link

  • YouTube - SN1 reaction between 2-methyl-2-propanol and HCl. Link

  • Organic Syntheses Procedure - A. - Preparation of tmpMgCl·LiCl. Link

  • Sigma-Aldrich - Preservation of Moisture-Sensitive Chemical Reagents. Link

  • Chemguide - an introduction to acyl chlorides (acid chlorides). Link

  • Google Patents - CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate. Link

  • Organic Syntheses Procedure - A. Preparation of tmpMgCl·LiCl. Link

  • Navigating the Landscape of API Drug Development - The Evolutionary Role of API Manufacturers. Link

  • Chemistry LibreTexts - Reactions of Acyl Chlorides with Water. Link

  • Reddit - Acetyl Chloride Storage : r/chemistry. Link

  • University of Rochester - Reagents & Solvents: Reagent Tips. Link

  • ResearchGate - Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Link

  • Chemical Communications (RSC Publishing) - Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Link

  • News-Medical.Net - How to navigate chemistry, manufacturing, and controls (CMC) challenges in breakthrough drug development. Link

  • Homework.Study.com - 2-methyl-2-propanol (tert-butanol) reacts to give 2-chloro-2-methylpropane (tertbutyl chloride)... Link

Sources

Troubleshooting

preventing decomposition of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride during reaction

Welcome to the dedicated technical support guide for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. This resource is designed for researchers, chemists, and process development professionals to address the primary chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. This resource is designed for researchers, chemists, and process development professionals to address the primary challenge encountered when using this reagent: its susceptibility to decomposition during experimental workflows. Here, we provide in-depth, evidence-based solutions, troubleshooting guides, and validated protocols to ensure the integrity of your reactions and the reliability of your results.

Introduction: Understanding the Instability of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a highly reactive acylating agent, valued for its role in synthesizing a variety of esters and amides. However, the very reactivity that makes it useful also renders it prone to degradation. The central electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, not just by the intended reactant, but also by common laboratory contaminants like water.

The primary decomposition pathway is hydrolysis, which converts the acyl chloride back to its parent carboxylic acid, 2-Methyl-2-(4-methylphenoxy)propanoic acid. This process consumes the starting material, complicates purification, and reduces reaction yields. This guide will provide the foundational knowledge and practical steps to mitigate this and other potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is giving very low yields. What is the most likely cause?

The most common culprit for low yields is the premature decomposition of the acyl chloride, primarily through hydrolysis from residual moisture in the reaction setup. Even trace amounts of water in your solvent, on your glassware, or in your starting materials can lead to significant degradation of the reagent before it has a chance to react with your intended substrate.

Q2: I've noticed an unexpected solid crashing out of my reaction mixture. What could it be?

If you are using a tertiary amine base like triethylamine (TEA) or pyridine, the solid is likely the hydrochloride salt of the base (e.g., triethylammonium chloride). This is a normal byproduct of the reaction, as the base scavenges the HCl generated. However, if your starting material was wet, the precipitate could also be the parent carboxylic acid, which is often less soluble in non-polar organic solvents.

Q3: Can I store a solution of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride in a solvent for later use?

This is strongly discouraged. Acyl chlorides are highly reactive and will degrade over time, even in anhydrous, aprotic solvents. The stability is significantly reduced once in solution. It is best practice to use the acyl chloride immediately after weighing or to prepare the solution immediately before it is needed for the reaction.

Q4: What is the best way to monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is an effective and rapid method. Spot the reaction mixture alongside your starting materials (the substrate and the acyl chloride). The consumption of the substrate and the appearance of a new, higher-running spot (for less polar products) or lower-running spot (for more polar products) indicates reaction progress. The acyl chloride itself may show up on the TLC plate, or it may hydrolyze to the carboxylic acid at the baseline.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section provides a structured approach to identifying and resolving problems encountered during reactions with 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Observed Problem Potential Cause Recommended Solution
Low or No Product Formation Hydrolysis of Acyl Chloride: The reagent decomposed before reacting.Ensure all glassware is oven-dried or flame-dried. Use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent. Purge the reaction vessel with an inert gas (Nitrogen or Argon).
Ineffective Base: The chosen base is not strong enough or is sterically hindered.For alcohol or amine acylations, a tertiary amine like triethylamine or DIPEA is standard. Pyridine can also be used but may be less effective and can catalyze side reactions.
Formation of a White Precipitate (Carboxylic Acid) Significant Water Contamination: Widespread hydrolysis has occurred.Review all sources of moisture. Dry your substrate thoroughly if it is a solid. Consider adding a drying agent like molecular sieves to the solvent prior to the reaction (remove before adding the acyl chloride).
Multiple Unidentified Spots on TLC Thermal Decomposition: The reaction temperature is too high, causing fragmentation or side reactions.Most acylation reactions with acyl chlorides are exothermic and should be run at low temperatures (e.g., 0 °C) with controlled addition of the reagent.
Reaction with Solvent: If using a protic solvent (e.g., an alcohol you are not intending to acylate), it will react.Use inert, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

Core Protocols for Preventing Decomposition

Success when using 2-Methyl-2-(4-methylphenoxy)propanoyl chloride hinges on the rigorous exclusion of water. The following protocols are designed to establish and maintain an inert, anhydrous reaction environment.

Protocol 1: Rigorous Drying of Glassware and Solvents
  • Glassware Preparation:

    • Disassemble and clean all glassware (reaction flask, addition funnel, condenser) with a suitable solvent.

    • Dry the glassware in an oven at >120 °C for at least 4 hours, or overnight.

    • Assemble the glassware while still hot and immediately place it under a stream of inert gas (Nitrogen or Argon) to cool. This prevents atmospheric moisture from adsorbing onto the surfaces.

  • Solvent Preparation:

    • Use commercially available anhydrous solvents packaged under an inert atmosphere whenever possible.

    • If you must dry your own solvent, use an appropriate drying agent. For example, Dichloromethane can be distilled from calcium hydride.

    • Store dried solvents over molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere.

Protocol 2: Setting Up an Inert Atmosphere Reaction

This protocol outlines the standard procedure for running a moisture-sensitive reaction.

Caption: Workflow for setting up and running a reaction under inert atmosphere.

  • Assembly: Assemble the dried glassware as shown in the diagram above, including a stir bar in the reaction flask.

  • Purging: Connect the assembly to a Schlenk line or manifold. Evacuate the flask under vacuum until bubbles cease, then backfill with inert gas. Repeat this cycle three times to remove residual air and moisture.

  • Reagent Addition:

    • Dissolve the substrate (e.g., an alcohol or amine) and the base (e.g., triethylamine) in the anhydrous solvent and add it to the reaction flask via a syringe.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Draw the required amount of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride into a separate dry syringe and add it dropwise to the cooled, stirring reaction mixture over 5-10 minutes. A slow addition helps to control the exothermic nature of the reaction.

Mechanistic Insight: The Role of Base and Water

Understanding the competing reactions at a molecular level is key to preventing them.

Caption: Competing reaction pathways for the acyl chloride.

  • Desired Path (Green): Your substrate (the nucleophile) attacks the carbonyl carbon of the acyl chloride. The base then neutralizes the HCl byproduct, driving the reaction to completion.

  • Undesired Path (Red): If water is present, it acts as a competing nucleophile, attacking the acyl chloride to form the corresponding carboxylic acid. This reaction is often rapid and irreversible under standard conditions.

By rigorously excluding water and ensuring all components are anhydrous, you heavily favor the desired reaction pathway, leading to higher yields and purer products.

References

  • General Principles of Acyl Chloride Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
  • Techniques for Air- and Moisture-Sensitive Reactions: Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
  • Solvent Drying: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride Reactions

Welcome to the technical support center for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to offer practical solutions to common challenges encountered during its use. The structure of this guide is based on the primary reaction classes for this versatile acyl chloride, providing targeted advice for your specific synthetic goals.

Part 1: Core Concepts & General Handling (FAQs)

Acyl chlorides are among the most reactive carboxylic acid derivatives, a property that makes them highly useful but also susceptible to undesirable side reactions if not handled correctly.[1] Understanding these core principles is the first step to successful experimentation.

Question: My reaction yield is consistently low, and I often recover the corresponding carboxylic acid, 2-methyl-2-(4-methylphenoxy)propanoic acid. What is happening?

Answer: This is a classic sign of premature hydrolysis. 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is highly sensitive to moisture.[2] The acyl chloride functional group reacts readily with water to form the less reactive carboxylic acid, which will not participate in the desired reaction under most conditions.[1][3]

Causality: The carbonyl carbon of the acyl chloride is highly electrophilic, making it an easy target for nucleophilic attack by water.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use septa and a nitrogen or argon atmosphere to protect the reaction from atmospheric moisture.

  • Solvent Purity: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

  • Reagent Purity: Ensure all other reagents, particularly the nucleophile (amine, alcohol) and any non-aqueous bases, are free of water.

Question: Are there any structural features of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride I should be aware of?

Answer: Yes. The molecule contains a tertiary carbon atom adjacent to the carbonyl group. This steric bulk can influence reaction rates, particularly with sterically hindered nucleophiles. While the phenoxy ether linkage is generally stable, aggressive Lewis acids or very high temperatures could potentially lead to cleavage, although this is not a common issue under standard acylation conditions.

Part 2: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful C-C bond-forming reaction used to synthesize aryl ketones. With 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, this reaction attaches the 2-methyl-2-(4-methylphenoxy)propanoyl group to an aromatic ring.

Frequently Asked Questions (FAQs)

Question: Which catalyst should I choose for a Friedel-Crafts acylation, and how much should I use?

Answer: The standard and most effective catalyst for Friedel-Crafts acylation is Aluminum chloride (AlCl₃) .[4][5] Unlike other catalytic reactions, you must use a stoichiometric amount (at least 1.0 equivalent) of AlCl₃.

Causality: The AlCl₃ catalyst first activates the acyl chloride to form the reactive acylium ion.[6] After the reaction, the aluminum chloride forms a strong complex with the carbonyl oxygen of the resulting ketone product. This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, a full equivalent is required to drive the reaction to completion.[4]

Question: My aromatic substrate has a nitro group on it. Why is the reaction not working?

Answer: Friedel-Crafts acylation fails with aromatic rings that possess strongly deactivating groups, such as -NO₂, -CF₃, or -SO₃H.[4][7] These groups withdraw electron density from the aromatic ring, making it insufficiently nucleophilic to attack the acylium ion electrophile.[7] Halogenated aromatics, however, are generally suitable substrates.[4]

Troubleshooting Guide: Friedel-Crafts Acylation
Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst (hydrolyzed AlCl₃).2. Deactivated aromatic substrate.3. Insufficient catalyst loading.1. Use fresh, high-purity AlCl₃ from an unopened container. Handle it quickly in a dry environment.2. Verify that your substrate does not contain strongly deactivating groups.[4]3. Ensure you are using at least 1.0-1.1 equivalents of AlCl₃.
Recovery of Starting Material Reaction temperature is too low.While the initial addition is often done at 0 °C to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor by TLC.
Complex Mixture of Products The substrate or product is not stable to the reaction conditions.Consider alternative, milder catalysts like zinc oxide (ZnO) or iron(III) chloride (FeCl₃), although these may require higher temperatures and longer reaction times.[5]
Diagram: Friedel-Crafts Acylation Mechanism

The diagram below illustrates the key steps in the AlCl₃-catalyzed Friedel-Crafts acylation.

G cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Aromaticity Restoration AcylCl R-COCl Complex R-CO-Cl-AlCl₃ Complex AcylCl->Complex Coordination AlCl3 AlCl₃ AlCl3->Complex Acylium [R-C≡O]⁺ (Acylium Ion) Complex->Acylium Ionization AlCl4 [AlCl₄]⁻ Complex->AlCl4 Benzene Ar-H Sigma Sigma Complex (Arenium Ion) Acylium->Sigma AlCl4->Sigma HCl HCl AlCl4->HCl AlCl3_regen AlCl₃ AlCl4->AlCl3_regen Benzene->Sigma Attack Product Ar-COR (Ketone Product) Sigma->Product Deprotonation G start_node Low Amide Yield check_node1 Carboxylic Acid Present in Crude? start_node->check_node1 Start Diagnosis check_node check_node action_node action_node result_node result_node action_node1 Acyl Chloride Hydrolysis Occurred. - Dry all glassware & solvents. - Run under inert atmosphere. check_node1->action_node1 Yes check_node2 Unreacted Amine Present in Crude? check_node1->check_node2 No result_node1 High Yield Achieved action_node1->result_node1 Problem Solved action_node2 Amine Protonation Likely. - Ensure >1.0 eq. of base (TEA/Pyridine) was used. check_node2->action_node2 Yes action_node3 Low Reactivity Issue. - Add catalytic DMAP (1-5 mol%). - Increase reaction temperature (40-60 °C). - Allow for longer reaction time. check_node2->action_node3 No (Only Starting Materials) action_node2->result_node1 action_node3->result_node1

Sources

Troubleshooting

Technical Support Center: 2-Methyl-2-(4-methylphenoxy)propanoyl chloride Reactions

Welcome to the technical support center for workup procedures involving 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for workup procedures involving 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of handling this reactive acyl chloride. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and concerns that arise during the use of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride in various synthetic applications.

Q1: What are the primary reactivity concerns with 2-Methyl-2-(4-methylphenoxy)propanoyl chloride?

A1: The primary reactivity concern is its high susceptibility to hydrolysis.[1][2] The acyl chloride functional group is extremely reactive towards nucleophiles, with water being a common and potent one. Exposure to atmospheric moisture or residual water in solvents or reagents will lead to the formation of the corresponding carboxylic acid, 2-Methyl-2-(4-methylphenoxy)propanoic acid. This hydrolysis not only consumes your starting material but can also complicate purification.

Q2: How can I confirm the successful formation of the acyl chloride from the corresponding carboxylic acid?

A2: Direct analysis of the crude acyl chloride can be challenging due to its instability. A common and effective method is to perform a rapid derivatization.[3] Take a small aliquot of the crude reaction mixture and quench it with an anhydrous alcohol, such as methanol or ethanol. This will quickly form the corresponding ester, which is much more stable and easily distinguishable from the starting carboxylic acid by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What are the ideal storage conditions for 2-Methyl-2-(4-methylphenoxy)propanoyl chloride?

A3: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][4] Refrigeration is recommended to minimize decomposition over time. It is crucial to avoid any contact with moisture.

Q4: My reaction with 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is sluggish. What could be the issue?

A4: Several factors could contribute to a sluggish reaction. First, ensure all your reagents and solvents are scrupulously dry. The presence of water will consume the acyl chloride. Second, consider the nucleophilicity of your substrate. Less reactive nucleophiles may require longer reaction times, elevated temperatures, or the addition of a catalyst. Finally, ensure proper stoichiometry; an excess of the nucleophile is often used to drive the reaction to completion.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the workup of reactions involving 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete conversion of the starting carboxylic acid to the acyl chloride. Before proceeding with the reaction, confirm acyl chloride formation via a derivatization test (e.g., quenching a small sample with methanol and analyzing by TLC or GC).This ensures that the reactive intermediate is present in sufficient quantity before the addition of the primary nucleophile.
Hydrolysis of the acyl chloride. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere.Acyl chlorides react rapidly with water to form the unreactive carboxylic acid, reducing the amount of acyl chloride available to react with the desired nucleophile.[2]
Side reactions. Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts. This can provide clues about competing reaction pathways.Understanding the nature of the side products (e.g., elimination, rearrangement) can help in optimizing reaction conditions to favor the desired pathway.
Loss of product during workup. If your product is water-soluble, minimize aqueous washes or use a continuous liquid-liquid extractor. If it is volatile, use caution during solvent removal under reduced pressure.The physical properties of the product dictate the optimal purification strategy to minimize losses.
Problem 2: Presence of Starting Carboxylic Acid in the Final Product
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete initial reaction. Increase reaction time or temperature. Consider using a more efficient chlorinating agent (e.g., oxalyl chloride with catalytic DMF over thionyl chloride).[5]Driving the initial acyl chloride formation to completion is the most effective way to eliminate the starting carboxylic acid.
Hydrolysis during workup. Minimize contact with aqueous solutions. If an aqueous wash is necessary, use a saturated brine solution to reduce the solubility of organic compounds in the aqueous layer.The high salt concentration in brine reduces the activity of water and can help prevent hydrolysis of any remaining acyl chloride or product.
Insufficient purification. Employ column chromatography with a suitable solvent system to separate the more polar carboxylic acid from the desired product. An alternative is to perform a basic wash (e.g., with dilute NaHCO3) to extract the acidic starting material, but be cautious of product stability under basic conditions.Chromatographic separation or acid-base extraction are standard techniques for removing acidic impurities from a neutral organic product.
Problem 3: Difficulty in Removing Excess Reagents or Byproducts
Potential Cause Troubleshooting Step Scientific Rationale
Excess thionyl chloride or oxalyl chloride. After the reaction, distill off the excess chlorinating agent under reduced pressure (ensure the setup is protected from moisture). A co-evaporation with a high-boiling inert solvent like toluene can also be effective.These reagents are volatile and can be removed by evaporation, preventing them from interfering with subsequent steps.
Byproducts from the chlorination reaction (e.g., HCl, SO2). These are typically removed during solvent evaporation or can be quenched by careful addition to a cold, stirred basic solution during workup.Gaseous byproducts will be removed under vacuum, while acidic byproducts can be neutralized.
Formation of an anhydride. If the reaction is with a carboxylate, an anhydride may form.[6][7] Purification can be achieved by chromatography or by carefully hydrolyzing the anhydride back to the carboxylic acid if the desired product is stable to the hydrolysis conditions.Anhydrides are another common byproduct in acyl chloride chemistry and require specific purification strategies.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Amide using 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

This protocol outlines a standard procedure for the reaction of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride with a primary or secondary amine.

1. Reagent Preparation:

  • Ensure the amine, a non-nucleophilic base (e.g., triethylamine or pyridine), and the reaction solvent (e.g., dichloromethane or tetrahydrofuran) are anhydrous.
  • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator over a drying agent.

2. Reaction Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 eq) and the anhydrous solvent.
  • Add the non-nucleophilic base (1.1 - 1.5 eq).
  • Cool the solution to 0 °C in an ice bath.

3. Addition of Acyl Chloride:

  • Slowly add a solution of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (1.05 eq) in the anhydrous solvent to the stirred amine solution.
  • Maintain the temperature at 0 °C during the addition.

4. Reaction Monitoring:

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.
  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

5. Workup Procedure:

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
  • Transfer the mixture to a separatory funnel and dilute with the reaction solvent if necessary.
  • Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), water, and saturated brine.[8]
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide.

6. Purification:

  • Purify the crude product by recrystallization or column chromatography on silica gel.
Workflow Diagram: Synthesis and Workup

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve Amine & Base in Anhydrous Solvent B Cool to 0 °C A->B C Add Acyl Chloride Solution Dropwise B->C D Warm to RT & Stir C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F Reaction Complete G Aqueous Washes (HCl, H2O, Brine) F->G H Dry Organic Layer G->H I Concentrate H->I J Recrystallization or Column Chromatography I->J

Caption: A typical workflow for amide synthesis using an acyl chloride, from reaction setup to final purification.

Section 4: Safety Considerations

Acyl chlorides are hazardous materials and must be handled with appropriate safety precautions.[9]

  • Corrosive: They are corrosive to skin, eyes, and the respiratory tract.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Reacts Violently with Water: Acyl chlorides react exothermically and violently with water, releasing corrosive hydrogen chloride gas.[1] Ensure all equipment is dry and avoid contact with moisture.

  • Flammable: Many acyl chlorides are flammable.[10] Keep away from ignition sources.

  • Disposal: Unused acyl chloride should be quenched carefully by slowly adding it to a stirred, cold solution of a weak base (e.g., sodium bicarbonate) before disposal.

Troubleshooting Logic Diagram

G Start Problem with Reaction Workup LowYield Low Product Yield? Start->LowYield Impurity Impurity Present? LowYield->Impurity No Hydrolysis Check for Hydrolysis: - Use anhydrous reagents/solvents - Inert atmosphere LowYield->Hydrolysis Yes AcidImpurity Starting Carboxylic Acid? Impurity->AcidImpurity Yes IncompleteRxn Check for Incomplete Reaction: - Monitor starting material - Increase reaction time/temp Hydrolysis->IncompleteRxn Still Low WorkupLoss Check for Workup Loss: - Minimize aqueous washes - Check product solubility IncompleteRxn->WorkupLoss Still Low End Problem Resolved WorkupLoss->End PurifyAcid Purification Strategy: - Basic wash (e.g., NaHCO3) - Column chromatography AcidImpurity->PurifyAcid Yes OtherImpurity Other Impurity? AcidImpurity->OtherImpurity No PurifyAcid->End IdentifyImpurity Identify Impurity (LC-MS/GC-MS) & Adjust Reaction/Purification OtherImpurity->IdentifyImpurity Yes OtherImpurity->End No IdentifyImpurity->End

Caption: A decision tree for troubleshooting common issues in acyl chloride reaction workups.

References

  • Propanil Risk Characterization Document. (2015, January 12). California Department of Pesticide Regulation - CA.gov. [Link]

  • 2-(2-Methylphenoxy)propanoyl chloride | C10H11ClO2. PubChem. (n.d.). [Link]

  • Process for the preparation of an alkyl 2-chloropropionate by chlorinating an alkyl lactate. (1982, June 8).
  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. (n.d.). [Link]

  • Process for the preparation of gemfibrozil. (1997, August 5).
  • Nunna, R., Jayanna, N. D., & Ramachandran, D. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 27(3), 925–928. [Link]

  • Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health. [Link]

  • Preparations and Reactions of Acyl Chlorides. (2023, February 10). YouTube. [Link]

  • Adamantyl derivatives as inhibitors of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme. (2006, July 13).
  • (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. (2023, April 20). MDPI. [Link]

  • Mitochondrial biotransformation of ω-(phenoxy)alkanoic acids, 3-(phenoxy)acrylic acids, and ω-(1-methyl-1H-imidazol-2-ylthio)alkanoic acids: A prodrug strategy for targeting cytoprotective antioxidants to mitochondria. (n.d.). National Institutes of Health. [Link]

  • What should I reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. [Link]

  • Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH&Co.KG. [Link]

  • Nunna, R., Jayanna, N. D., & Ramachandran, D. (2015). An Improved New Path to Synthesize Gemfibrozil. ResearchGate. [Link]

  • 4-CHLORO-2-METHYL- PHENOXYACETIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). INCHEM. [Link]

  • PREPARATION METHOD OF 2-(4-ETHOXY PHENYL)-2-METHYL PROPANOL. (2015, March 19). WIPO Patentscope. [Link]

  • Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. (n.d.). PrepChem.com. [Link]

  • (4-Chloro-2-methylphenoxy)acetic acid. (n.d.). Wikipedia. [Link]

  • Preparation method of gemfibrozil. (2016, June 22). Patsnap Eureka. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. [Link]

  • FEMA GRAS 29 December 2019 SUPPLEMENTARY INFORMATION 1: Identity for Natural Flavor Complexes as Evaluated by the Expert Panel F. (2019, December 29). FEMA. [Link]

  • A process for the preparation of gemfibrozil. (1996, March 6).
  • Chemistry of Acid Halides. (2024, September 30). LibreTexts Chemistry. [Link]

  • Chemistry of Acid Halides. (2024, March 17). LibreTexts Chemistry. [Link]

  • Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. (2021, March 12).
  • UNACCEPTABLE LIST. (n.d.). EWG. [Link]

  • Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1. (n.d.). PubMed Central. [Link]

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Reference Data & Comparative Studies

Validation

A Strategic Guide to Acylating Agents: A Comparative Analysis Featuring 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals Abstract Acylation is a cornerstone of modern organic synthesis, yet the selection of an appropriate acylating agent from a vast chemical toolkit remains a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acylation is a cornerstone of modern organic synthesis, yet the selection of an appropriate acylating agent from a vast chemical toolkit remains a critical decision point that dictates reaction efficiency, selectivity, and scalability. This guide provides a comparative analysis of common acylating agents, with a special focus on the unique utility of sterically hindered reagents like 2-Methyl-2-(4-methylphenoxy)propanoyl chloride. We will move beyond simple reactivity charts to explore the mechanistic nuances and strategic considerations—primarily steric and electronic effects—that empower chemists to select the optimal reagent for complex synthetic challenges, particularly in the realms of pharmaceutical and fine chemical synthesis.

The Strategic Challenge of Acylation in Complex Molecule Synthesis

The introduction of an acyl group (R-C=O) is a fundamental transformation for constructing a myriad of essential molecules, from active pharmaceutical ingredients (APIs) to advanced materials. The choice of an acylating agent is far from trivial; it is a decision governed by the delicate balance between the reactivity of the agent and the nucleophilicity of the substrate. An overly reactive agent may lead to a lack of selectivity and unwanted side reactions, while a less reactive one may fail to proceed to completion.

The primary challenges that researchers face include:

  • Chemoselectivity: How to acylate a specific functional group (e.g., a primary amine) in the presence of other nucleophilic sites (e.g., secondary amines or hydroxyl groups).

  • Steric Hindrance: How to efficiently acylate a sterically congested nucleophile or, conversely, use a bulky acylating agent to selectively target an accessible site.[1][2]

  • Reaction Conditions: The need for mild conditions to preserve sensitive functional groups elsewhere in the molecule.

  • Byproduct Management: The generation of corrosive or difficult-to-remove byproducts, such as HCl from acyl chlorides, can complicate purification and scale-up.[3]

Understanding these challenges is key to appreciating the value of a diverse array of acylating agents, where each tool has a specific purpose.

The Acylating Agent Spectrum: From Brute Force to Finesse

Acylating agents are best understood as existing on a spectrum of reactivity. This reactivity is primarily dictated by the quality of the leaving group attached to the carbonyl carbon; a better leaving group (i.e., the conjugate base of a strong acid) results in a more reactive acylating agent.[4][5]

The Workhorses: Acyl Chlorides and Anhydrides
  • Acyl Chlorides (R-COCl): Often considered the most reactive common acylating agents, acyl chlorides react readily with a wide range of nucleophiles, including alcohols, amines, and even water.[6] The high electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the chlorine atom, and the excellent leaving group ability of the chloride ion (Cl⁻) drive these reactions.[7] However, this high reactivity comes at the cost of releasing stoichiometric amounts of corrosive hydrogen chloride (HCl), which often requires a base scavenger (like pyridine or triethylamine) to be present.[8]

  • Acid Anhydrides ((RCO)₂O): Slightly less reactive than their acyl chloride counterparts, acid anhydrides offer a good balance of reactivity and handling.[3][5] Their reactions produce a carboxylate leaving group, which is less basic and a weaker leaving group than chloride. The byproduct is a carboxylic acid, which is less corrosive than HCl.[3] Ethanoic anhydride is a classic example used in the synthesis of aspirin.[6]

The Specialist: 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

At first glance, this molecule is an acyl chloride, placing it in the high-reactivity class. However, its structure reveals its specialized function. The core reactivity of the propanoyl chloride is sterically shielded by two methyl groups and a bulky 4-methylphenoxy group at the α-carbon.

Structure:

Caption: General Mechanism of Nucleophilic Acyl Substitution.

The stability of the tetrahedral intermediate and the propensity of the leaving group (LG) to depart determine the overall reaction rate.

Reactivity Hierarchy

The general order of reactivity for common acylating functional groups is as follows:

Acyl Chlorides > Acid Anhydrides > Thioesters > Esters ≈ Carboxylic Acids > Amides [4][9] This trend directly correlates with the basicity of the leaving group: the weaker the base, the better the leaving group, and the more reactive the acylating agent. [4]

Functional Group Leaving Group (LG⁻) pKa of Conjugate Acid (H-LG) Leaving Group Ability
Acyl Chloride Cl⁻ ~ -7 Excellent
Acid Anhydride RCOO⁻ ~ 4.8 Good
Ester RO⁻ ~ 16 Poor

| Amide | R₂N⁻ | ~ 38 | Very Poor |

Comparative Analysis: Selecting the Right Tool for the Job

The choice of an acylating agent is a strategic decision based on the specific requirements of the transformation.

Acylating AgentStructure ExampleReactivityKey AdvantagesKey Limitations
Simple Acyl Chlorides Propanoyl ChlorideVery HighHigh reactivity, drives reactions to completion. [10]Produces corrosive HCl, low selectivity, moisture sensitive.
Acid Anhydrides Acetic AnhydrideHighLess reactive and safer than acyl chlorides; byproduct is a less corrosive carboxylic acid. [3]May require catalysts or heat; can use an extra equivalent of substrate if it's an amine.
2-Methyl-2-(4-methylphenoxy)propanoyl chloride (As shown above)Moderate to High (Sterically Controlled)High selectivity for sterically accessible nucleophiles. Allows for differentiation between primary/secondary amines or alcohols.Limited commercial availability, high cost, may be unreactive towards hindered nucleophiles.
Carboxylic Acids + Coupling Agents R-COOH + EDC/DCCVariableMild conditions, avoids pre-forming reactive species, broad substrate scope.Requires stoichiometric coupling agents, purification can be complicated by byproducts (e.g., DCU).
Causality Behind Experimental Choices
  • When to use a simple Acyl Chloride: Choose an agent like propanoyl chloride when you have a robust, simple nucleophile (like a primary alcohol) and need to ensure the reaction goes to completion quickly. The use of a non-nucleophilic base like pyridine is standard to neutralize the HCl byproduct. [10]* When to use an Acid Anhydride: Opt for an anhydride when you desire high reactivity but want to avoid the harshness of HCl, especially if your molecule has acid-sensitive groups. It's a workhorse for protecting amines and alcohols.

  • When to use 2-Methyl-2-(4-methylphenoxy)propanoyl chloride: This is a specialist tool. Deploy it when you face a chemoselectivity challenge. For example, in a molecule with both a primary and a sterically hindered secondary alcohol, this reagent can selectively acylate the primary alcohol, leaving the secondary one untouched. Its bulk is its primary asset. [2]* When to use a Coupling Agent: This is the method of choice in peptide synthesis and for complex, sensitive substrates. It allows for the acylation (amide bond formation) to occur under very mild, often room-temperature conditions, preserving complex stereochemistry and functionality.

Experimental Validation: Protocols and Methodologies

To illustrate the practical differences, we present two protocols. The first is a standard acylation, and the second is a hypothetical, yet mechanistically sound, experiment designed to showcase the selective power of a sterically hindered agent.

Protocol 5.1: General Acylation of Benzyl Alcohol with Propanoyl Chloride
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution with stirring.

  • Acylation: Add propanoyl chloride (1.1 eq) dropwise via syringe over 5 minutes. A white precipitate of pyridinium hydrochloride will form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Monitor reaction completion by TLC.

  • Workup: Quench the reaction by adding 1M HCl (aq). Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl propionate.

Protocol 5.2: Selective Acylation of a Diol using 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

This protocol demonstrates the selective acylation of the primary hydroxyl group in 1-phenyl-1,2-ethanediol.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification A 1. Dissolve Diol & Pyridine in anhydrous DCM at 0 °C B 2. Add 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (1.0 eq) dropwise A->B C 3. Stir at 0 °C to RT Monitor by TLC for mono-acylation B->C D 4. Quench with 1M HCl (aq) C->D Reaction Complete E 5. Extract with DCM, wash with NaHCO₃ & brine D->E F 6. Dry, concentrate, and purify via column chromatography E->F G Selective Mono-ester Product F->G Isolate Product

Caption: Workflow for Selective Mono-acylation.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-phenyl-1,2-ethanediol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Acylation: Slowly add a solution of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (1.0 eq) in DCM dropwise over 20 minutes. The steric bulk of the reagent and the substrate's secondary alcohol will significantly slow the rate of di-acylation.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor carefully by TLC, observing the consumption of starting material and the appearance of a major, higher Rf spot (the mono-ester).

  • Workup and Purification: Upon optimal conversion to the mono-acylated product, quench and work up as described in Protocol 5.1. The crude product is then purified by flash column chromatography to isolate the desired product: 2-hydroxy-2-phenylethyl 2-methyl-2-(p-tolyloxy)propanoate.

The success of this reaction hinges on the significant difference in steric accessibility between the primary and secondary hydroxyl groups, a difference that is expertly exploited by the bulky acylating agent.

Conclusion: Strategic Reagent Selection in Modern Synthesis

The field of organic synthesis has evolved beyond a one-size-fits-all approach. While highly reactive agents like simple acyl chlorides and anhydrides remain indispensable, the synthesis of complex, polyfunctional molecules demands a more nuanced strategy. Sterically-demanding reagents, such as 2-Methyl-2-(4-methylphenoxy)propanoyl chloride , are not merely curiosities but are precision tools. They empower chemists to leverage kinetic selectivity, targeting specific sites within a molecule based on their steric environment. The ultimate mastery in drug development and chemical synthesis lies not in knowing the most reactive reagent, but in understanding the subtle interplay of electronic and steric factors to choose the most effective reagent for the task at hand.

References

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Comparative

A Comparative Guide to the Synthesis and Properties of Ester and Amide Derivatives of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

For researchers and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The choice of functional group can profoundly impact a molecule's s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The choice of functional group can profoundly impact a molecule's stability, solubility, and biological activity. This guide provides an in-depth comparative analysis of two primary classes of derivatives synthesized from 2-Methyl-2-(4-methylphenoxy)propanoyl chloride: esters and amides. This parent molecule, a reactive acyl chloride, serves as a versatile precursor for generating libraries of compounds, particularly those analogous to the fibrate class of lipid-lowering drugs.

Here, we explore the synthetic nuances, physicochemical properties, and analytical signatures of a representative ester and amide derivative. This analysis will elucidate the causal relationships between structural choices and performance outcomes, empowering researchers to make informed decisions in their synthetic campaigns.

Rationale and Strategic Selection of Derivatives

The acyl chloride moiety of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a highly reactive electrophile, ideal for facile derivatization with various nucleophiles. The two most common and functionally distinct nucleophiles used in drug discovery are alcohols and amines, yielding esters and amides, respectively.

  • Ester Derivatives (e.g., Ethyl Ester): Often synthesized to function as prodrugs. The ester linkage can be designed to be stable enough for oral absorption but susceptible to in-vivo hydrolysis by esterase enzymes, releasing the active carboxylic acid form. This strategy can improve the bioavailability of polar drug molecules.[1]

  • Amide Derivatives (e.g., N-Benzyl Amide): Typically chosen for their enhanced chemical and metabolic stability. The amide bond is significantly more resistant to hydrolysis than an ester bond due to superior resonance stabilization.[2][3] This makes amides suitable for applications requiring longer biological half-lives or resistance to harsh chemical environments.

This guide will focus on the synthesis and characterization of two model compounds: Ethyl 2-methyl-2-(4-methylphenoxy)propanoate and N-Benzyl-2-methyl-2-(4-methylphenoxy)propanamide .

Comparative Synthesis and Mechanistic Insights

The synthesis of both derivatives proceeds via a nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride ensures that these reactions are generally rapid and high-yielding.[][5] A key consideration is the management of the hydrogen chloride (HCl) gas byproduct, which is acidic and can cause unwanted side reactions. The standard approach involves the use of a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, to act as an HCl scavenger. This is a variation of the well-established Schotten-Baumann reaction conditions.[6][7]

Experimental Workflow Overview

The general workflow for synthesizing and purifying these derivatives is outlined below.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A Dissolve Nucleophile (Alcohol or Amine) & Triethylamine in DCM B Cool solution to 0°C (Ice Bath) A->B C Add Acyl Chloride (dropwise) B->C D Warm to RT & Stir (1-2h) C->D E Wash with 1M HCl(aq) D->E Reaction Complete F Wash with sat. NaHCO3(aq) E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Filter & Concentrate H->I J Purify via Flash Chromatography I->J K Characterization (NMR, IR, MS) J->K Pure Product

Sources

Validation

A Comparative Guide to the Synthesis and Mechanistic Validation of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a valuable acyl chloride intermediate in the synthesis of various organic molecules, includin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a valuable acyl chloride intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The efficiency and purity of the final products are highly dependent on the successful and well-understood synthesis of this key building block. While the conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry, the specific steric and electronic properties of the starting material, 2-Methyl-2-(4-methylphenoxy)propanoic acid, necessitate a careful selection of reagents and reaction conditions. A thorough validation of the reaction mechanism is crucial for process optimization, impurity profiling, and ensuring reproducible outcomes at scale.

This guide will explore the predominant reaction mechanism for the synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, provide detailed protocols for its validation, and compare the most common synthetic methods.

Part 1: The Plausible Reaction Mechanism with Thionyl Chloride

The most common and industrially relevant method for converting carboxylic acids to acyl chlorides is the use of thionyl chloride (SOCl₂).[1][2] The reaction with 2-Methyl-2-(4-methylphenoxy)propanoic acid is proposed to proceed through a nucleophilic acyl substitution pathway.

The overall reaction is as follows:

(CH₃)₂C(O-C₆H₄-CH₃)COOH + SOCl₂ → (CH₃)₂C(O-C₆H₄-CH₃)COCl + SO₂ + HCl

The reaction mechanism can be broken down into the following key steps:

  • Nucleophilic Attack by the Carboxylic Acid: The carboxylic acid oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[2]

  • Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a highly reactive acyl chlorosulfite intermediate and the expulsion of a chloride ion.

  • Nucleophilic Attack by Chloride: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite intermediate.

  • Tetrahedral Intermediate Formation and Collapse: This attack forms a tetrahedral intermediate which subsequently collapses, leading to the formation of the desired acyl chloride. The driving force for this step is the elimination of the stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3]

Caption: A generalized workflow for the synthesis, validation, and analysis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

Conclusion

The synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a critical step in the production of numerous valuable compounds. A thorough understanding and validation of the reaction mechanism, particularly when using thionyl chloride, are paramount for process optimization and control. While thionyl chloride remains a widely used and effective reagent, alternatives such as oxalyl chloride offer advantages in terms of byproduct removal. The choice of synthetic route should be guided by a comprehensive evaluation of reaction kinetics, product purity, cost, and safety considerations. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

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  • PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

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  • ResearchGate. (2017, February 24). Is there any alternative for thionyl chloride, SOCl2?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • American Chemical Society. (2009, May 5). Can Reaction Mechanisms Be Proven?. Journal of Chemical Education, 86(5), 573. [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides. Retrieved from [Link]

  • Reddit. (2025, July 11). Alternatives to Thionyl Chloride. Retrieved from [Link]

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  • ResearchGate. (2025, August 16). Organic Reaction Mechanisms: Fundamental Concepts, Computational Approaches, and Applications. Retrieved from [Link]

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  • YouTube. (2020, April 5). Carboxylic Acid To Acid Chloride With SOCl2 Mechanism | Organic Chemistry. Retrieved from [Link]

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  • Journal of Heterocyclic Chemistry. (2025, August 9). Synthesis of 14C‐labelled 2‐(3‐benzoylphenoxy)‐2‐methyl propionic acid (LF.599). Retrieved from [Link]

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  • Google Patents. (n.d.). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
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Comparative

comparing the reactivity of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride with similar compounds

An In-Depth Guide to the Comparative Reactivity of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride Introduction Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as versatile intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

Introduction

Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as versatile intermediates in organic synthesis.[1][2] Their high reactivity stems from the significant electrophilicity of the carbonyl carbon, which is influenced by the inductive effects of both the carbonyl oxygen and the chlorine atom.[3][4] This makes them highly susceptible to nucleophilic attack.[5] The general reaction proceeds via a nucleophilic addition-elimination mechanism, where a nucleophile adds to the carbonyl group, followed by the elimination of the chloride ion.[3][6]

This guide provides a detailed comparative analysis of the reactivity of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride . Understanding its reactivity profile is crucial for researchers and drug development professionals in optimizing reaction conditions and predicting product formation. We will compare its performance against structurally similar compounds—Propanoyl chloride , 2-Methylpropanoyl chloride , and Benzoyl chloride —by examining the interplay of steric and electronic factors that govern their reaction rates.

Structural Analysis and Predicted Reactivity

The reactivity of an acyl chloride is primarily dictated by two key factors:

  • Steric Hindrance: The accessibility of the electrophilic carbonyl carbon to an incoming nucleophile. Bulky substituents near the reaction center impede the nucleophile's approach, slowing the reaction rate.

  • Electronic Effects: The electron density at the carbonyl carbon. Electron-withdrawing groups enhance the carbon's positive charge (electrophilicity) and increase reactivity, while electron-donating groups decrease it.[7]

Let's analyze our target compound and its alternatives through this lens.

CompoundStructureSteric Hindrance at α-carbonElectronic Effect of R-GroupPredicted Relative Reactivity
Propanoyl chloride CH₃CH₂COClLowWeakly electron-donating (ethyl group)High (Baseline)
2-Methylpropanoyl chloride (CH₃)₂CHCOClModerateModerately electron-donating (isopropyl group)Moderate
Benzoyl chloride C₆H₅COClModerateElectron-withdrawing (phenyl group via resonance and induction)High
2-Methyl-2-(4-methylphenoxy)propanoyl chloride (CH₃)₂(C₆H₄(CH₃)O)CCOClVery HighNet electron-donating (phenoxy group via resonance from oxygen lone pair, overpowering inductive withdrawal). The p-methyl group further enhances this donation.Low
Analysis Breakdown
  • Propanoyl Chloride: This simple, linear acyl chloride serves as our baseline. It has minimal steric hindrance around the carbonyl carbon, allowing for easy nucleophilic attack. The ethyl group has a weak electron-donating inductive effect.

  • 2-Methylpropanoyl Chloride (Isobutyryl Chloride): The presence of two methyl groups on the alpha-carbon introduces moderate steric hindrance compared to propanoyl chloride. This bulkiness shields the carbonyl carbon, making it less accessible to nucleophiles and thus reducing its reactivity.

  • Benzoyl Chloride: The phenyl ring is planar, but its proximity to the carbonyl group creates some steric hindrance. Electronically, the aromatic ring acts as an electron-withdrawing group, pulling electron density from the carbonyl carbon and increasing its electrophilicity. This electronic activation often outweighs the moderate steric hindrance, making benzoyl chloride highly reactive, in some cases even more so than simple alkyl chlorides.[8]

  • 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride (Target Compound): This molecule presents a unique combination of significant steric and electronic effects.

    • Steric Effect: The two α-methyl groups create substantial steric bulk, severely restricting access to the carbonyl carbon. This is the most sterically hindered compound in our comparison.

    • Electronic Effect: The phenoxy group's influence is twofold. While the aromatic ring is inductively withdrawing, the oxygen atom directly attached to the α-carbon has lone pairs that can participate in resonance. This electron-donating resonance effect pushes electron density towards the carbonyl group, reducing the carbon's electrophilicity and thus its reactivity.[9] The presence of a methyl group in the para position of the phenyl ring is weakly electron-donating, further enhancing the resonance donation from the oxygen. The net result is a significant deactivation of the acyl chloride.

Based on this analysis, the predicted order of reactivity towards a given nucleophile is: Benzoyl chloride ≈ Propanoyl chloride > 2-Methylpropanoyl chloride > 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

General Reaction Mechanism

Acyl chlorides react with nucleophiles (Nu-H), such as water, alcohols, or amines, through a well-established nucleophilic addition-elimination pathway.[2][3]

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Experimental Protocol: Comparative Alcoholysis via NMR Spectroscopy

To empirically validate our predictions, a comparative kinetic study can be performed. Alcoholysis is an excellent choice for this analysis due to its typically rapid rate and the ease of monitoring via spectroscopic methods.[6][10]

Objective

To determine the relative rates of reaction for the four acyl chlorides with ethanol at a constant temperature by monitoring the disappearance of the starting material or the appearance of the product ester over time using ¹H NMR spectroscopy.

Materials
  • Propanoyl chloride (≥99%)

  • 2-Methylpropanoyl chloride (≥99%)

  • Benzoyl chloride (≥99%)

  • 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (≥98%)

  • Ethanol (anhydrous, ≥99.5%)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes

  • Dry ice/acetone bath

  • Constant temperature water bath or NMR probe with temperature control

Experimental Workflow

G prep 1. Prepare Stock Solutions - Acyl Chloride in CDCl₃ - Ethanol in CDCl₃ setup 2. Setup NMR - Equilibrate NMR tube with  acyl chloride solution to 25°C prep->setup initiate 3. Initiate Reaction - Inject ethanol solution into  NMR tube and mix quickly setup->initiate acquire 4. Acquire Data - Immediately begin acquiring  ¹H NMR spectra at timed intervals initiate->acquire process 5. Process & Analyze - Integrate reactant and product peaks - Plot concentration vs. time acquire->process repeat 6. Repeat - Repeat steps 2-5 for  each of the four acyl chlorides process->repeat

Caption: Workflow for Comparative Kinetic Analysis.

Step-by-Step Procedure
  • Preparation (In a fume hood):

    • Prepare a 0.2 M stock solution of each acyl chloride in CDCl₃ with TMS.

    • Prepare a 0.2 M stock solution of anhydrous ethanol in CDCl₃ with TMS.

    • Causality: Using a deuterated solvent is necessary for the NMR lock. Anhydrous conditions are critical as acyl chlorides react readily with water, which would introduce a competing hydrolysis reaction and confound the results.[1]

  • Reaction Setup:

    • Place 500 µL of one of the acyl chloride stock solutions into a clean, dry NMR tube.

    • Place the tube in the NMR spectrometer and allow it to thermally equilibrate at a constant temperature (e.g., 25.0 °C). Acquire a pre-reaction spectrum (t=0).

    • Causality: Temperature control is paramount as reaction rates are highly temperature-dependent. A pre-reaction spectrum confirms the purity of the starting material.

  • Reaction Initiation and Monitoring:

    • Rapidly inject 500 µL of the ethanol stock solution into the NMR tube. Invert the tube 2-3 times to mix and immediately re-insert it into the spectrometer.

    • Begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 30 seconds for fast reactions, every 5 minutes for slower ones). Continue until the reaction is complete or has proceeded for a set duration.

    • Causality: Using equimolar concentrations simplifies the kinetic analysis. Rapid initiation and immediate data acquisition are crucial for capturing the initial phase of the reaction, especially for the more reactive compounds.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • For each spectrum, integrate the area of a characteristic peak of the acyl chloride reactant and a characteristic peak of the ethyl ester product. For example, for propanoyl chloride reacting with ethanol, one could monitor the disappearance of the quartet at ~2.9 ppm (CH₂ next to COCl) and the appearance of the quartet at ~4.1 ppm (CH₂ of the ethyl ester).

    • Calculate the concentration of the reactant at each time point using the relative integrals.

    • Plot the concentration of the acyl chloride versus time for each of the four compounds on the same graph to visually compare the reaction rates.

Conclusion

The reactivity of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is predicted to be significantly lower than that of less substituted aliphatic acyl chlorides like propanoyl chloride and 2-methylpropanoyl chloride. This attenuated reactivity is a direct consequence of the pronounced steric hindrance imposed by the two α-methyl groups and the electron-donating resonance effect of the phenoxy substituent. While benzoyl chloride is also sterically hindered, its reactivity is enhanced by the electron-withdrawing nature of the phenyl ring.

For researchers in synthetic chemistry and drug development, this understanding is vital. When using 2-Methyl-2-(4-methylphenoxy)propanoyl chloride as a reagent, one may need to employ more forcing conditions—such as higher temperatures, longer reaction times, or the use of a catalyst—to achieve satisfactory conversion compared to reactions with more reactive acyl chlorides. The provided experimental protocol offers a robust framework for empirically quantifying these reactivity differences, enabling the rational design of synthetic routes and the optimization of reaction parameters.

References

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Validation

A Senior Application Scientist's Comparative Guide to the Synthetic Efficacy of 2-Methyl-2-(4-methylphenoxy)propanoyl Chloride

For drug development professionals and medicinal chemists, the efficient synthesis of novel molecular entities is paramount. The 2-methyl-2-(4-methylphenoxy)propanoic acid scaffold is a key pharmacophore found in fibrate...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, the efficient synthesis of novel molecular entities is paramount. The 2-methyl-2-(4-methylphenoxy)propanoic acid scaffold is a key pharmacophore found in fibrate drugs, a class of medications used to manage dyslipidemia. Creating derivatives of this carboxylic acid—primarily esters and amides—is a critical step in lead optimization and the development of new chemical entities with improved therapeutic profiles.

This guide provides an in-depth comparison of synthetic methodologies for acylating nucleophiles with the 2-methyl-2-(4-methylphenoxy)propanoyl moiety. We will focus on the use of its highly reactive acid chloride derivative, 2-Methyl-2-(4-methylphenoxy)propanoyl chloride , and objectively compare its performance against two common alternative strategies: direct activation of the parent carboxylic acid with coupling agents and classical acid-catalyzed condensation.

Method 1: The Acyl Chloride Pathway: A High-Reactivity Approach

The conversion of a carboxylic acid to an acyl chloride is a classic strategy to dramatically increase its electrophilicity, thereby facilitating rapid reaction with a wide range of nucleophiles. This pathway involves a two-step process: activation of the carboxylic acid to the acyl chloride, followed by the acylation reaction itself.

Step 1: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

The most common and effective method for this conversion is the reaction of the parent carboxylic acid with thionyl chloride (SOCl₂). The causality behind this choice lies in the reaction's thermodynamics and ease of purification: the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.

  • Preparation : In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The glassware must be oven-dried to ensure a moisture-free environment, as thionyl chloride reacts violently with water.

  • Reactant Addition : Charge the flask with 2-Methyl-2-(4-methylphenoxy)propanoic acid (1.0 eq). Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), which also serves as the solvent.

  • Reaction : Heat the mixture to reflux (approx. 76°C) and stir for 2-3 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution (SO₂ and HCl).

  • Workup : After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with a trap). The crude 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is obtained as an oil and is typically used in the next step without further purification.

cluster_0 Step 1: Activation A 2-Methyl-2-(4-methylphenoxy) propanoic Acid C Reflux (2-3h) A->C B Thionyl Chloride (SOCl₂) B->C D 2-Methyl-2-(4-methylphenoxy) propanoyl chloride C->D Product E Gaseous Byproducts (SO₂, HCl) C->E Byproducts (Removed)

Synthesis of the acyl chloride intermediate.
Step 2: Acylation of a Nucleophile

With the highly reactive acyl chloride in hand, the subsequent acylation of a nucleophile (e.g., an alcohol to form an ester, or an amine to form an amide) is typically rapid and high-yielding. A non-nucleophilic base, such as pyridine or triethylamine, is included to scavenge the HCl generated during the reaction.

  • Preparation : To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), a suitable anhydrous solvent (e.g., dichloromethane or THF), and a non-nucleophilic base like pyridine (1.1 eq).

  • Reactant Addition : Cool the solution to 0°C in an ice bath. Dissolve the crude 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (1.0 eq) in the anhydrous solvent and add it dropwise to the alcohol solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, quench the reaction with water. Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate), washing with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Method 2: Direct Activation with Coupling Agents

This modern approach avoids the need to isolate a highly reactive intermediate like an acyl chloride. Instead, a "coupling agent" is used to activate the carboxylic acid in situ, allowing it to react directly with a nucleophile under mild conditions. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are among the most common and effective coupling agents.[1]

The primary advantage of EDC is that its urea byproduct is water-soluble, making it easily removable during aqueous workup, a significant advantage over reagents like Dicyclohexylcarbodiimide (DCC) whose byproduct is poorly soluble in most solvents.[2][3]

  • Preparation : In a round-bottom flask, dissolve 2-Methyl-2-(4-methylphenoxy)propanoic acid (1.0 eq), the amine (1.1 eq), and a catalyst such as 4-Dimethylaminopyridine (DMAP, ~0.1 eq) in an anhydrous aprotic solvent like dichloromethane.

  • Reactant Addition : Add solid EDC hydrochloride (EDC·HCl, 1.2 eq) to the solution in one portion at room temperature.

  • Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Dilute the reaction mixture with the solvent. Wash the organic solution sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography.

cluster_1 In Situ Activation & Coupling A Carboxylic Acid + Amine/Alcohol C Stir at RT (12-24h) A->C B EDC Coupling Agent + DMAP (cat.) B->C D Target Amide/Ester C->D Product E Water-Soluble Urea Byproduct C->E Byproduct (Removed in Workup)

One-pot synthesis using an EDC coupling agent.

Method 3: Fischer Esterification: The Classic Condensation

The Fischer esterification is a classic, atom-economical method that involves reacting a carboxylic acid directly with an alcohol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid).[4] It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water byproduct as it forms.[4][5]

  • Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 2-Methyl-2-(4-methylphenoxy)propanoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 10-50 equivalents).

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction : Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup : After cooling, neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Remove the excess alcohol under reduced pressure. Extract the ester into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.

Performance Comparison Guide

The choice of synthetic route is a multi-parameter decision. The following table provides a comparative analysis of the three methodologies based on key performance indicators relevant to drug discovery and development.

FeatureMethod 1: Acyl ChlorideMethod 2: Coupling Agent (EDC)Method 3: Fischer Esterification
Reactivity Very High : Reaction is fast and often exothermic.High : Controlled activation allows for broad substrate scope.Moderate : Reversible, equilibrium-driven reaction.
Reaction Conditions Step 1: Reflux. Step 2: 0°C to RT.Mild: Typically room temperature.Harsh: Requires strong acid and high temperatures (reflux).
Typical Yield >90%>85%65% to >95% (highly dependent on conditions).[5]
Substrate Scope Broad. Reacts with most nucleophiles. May lack selectivity.Very Broad. Excellent for sensitive or complex molecules.[6]Limited to esters; not suitable for acid-sensitive substrates.
Key Byproducts SO₂, HCl, Pyridine·HClWater-soluble urea, DMAPWater
Purification Aqueous workup followed by chromatography.Simple aqueous workup to remove byproduct, then chromatography.[7]Neutralization, removal of excess alcohol, then chromatography.
Safety & Handling Requires handling of corrosive SOCl₂ and HCl. Moisture-sensitive.Reagents are typically stable solids, but can be allergens.[2]Requires handling of concentrated strong acids.
Cost-Effectiveness Low reagent cost (SOCl₂ is inexpensive).Higher reagent cost (EDC is more expensive).Very low reagent cost (H₂SO₄ is cheap).

Decision Framework for Method Selection

Choosing the optimal acylation strategy depends on the specific goals of the synthesis, such as scale, substrate complexity, and cost constraints.

G start Start: Need to Synthesize Ester/Amide Derivative is_acid_sensitive Is the substrate acid-sensitive or complex? start->is_acid_sensitive is_large_scale Is this a large-scale synthesis (>10g)? is_acid_sensitive->is_large_scale No use_coupling Use Coupling Agent (EDC) - Mild Conditions - High Selectivity is_acid_sensitive->use_coupling Yes use_fischer Use Fischer Esterification - High Atom Economy - Low Cost is_large_scale->use_fischer Yes use_acyl_chloride Use Acyl Chloride - High Reactivity - Rapid Reaction is_large_scale->use_acyl_chloride No

A decision-making workflow for selecting an acylation method.

Conclusion

The "efficacy" of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is best understood in the context of synthetic efficiency. It represents a powerful, high-reactivity option that ensures rapid and high-yielding conversions, making it ideal for small-scale library synthesis where speed is critical.

However, for substrates with sensitive functional groups or for processes where milder conditions are paramount, direct activation with coupling agents like EDC offers superior control and a simpler purification profile , albeit at a higher reagent cost. For large-scale, cost-driven synthesis of simple esters where the substrate can tolerate harsh conditions, the Fischer Esterification remains an economically viable, albeit less versatile, alternative .

Ultimately, the selection of the appropriate method is a strategic decision that requires a careful balance of reaction kinetics, substrate compatibility, scalability, and overall cost. This guide provides the foundational data and protocols for researchers to make an informed and effective choice.

References

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Comparative

A Senior Application Scientist's Guide to Acylating Agents: A Cost-Benefit Analysis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

For researchers and professionals in drug development, the selection of a synthetic route is a critical decision point, balancing efficiency, cost, safety, and scalability. Acylation is a fundamental transformation in or...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of a synthetic route is a critical decision point, balancing efficiency, cost, safety, and scalability. Acylation is a fundamental transformation in organic synthesis, and the choice of the acylating agent can significantly impact the overall success of a multi-step synthesis. This guide provides an in-depth cost-benefit analysis of using 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, a key intermediate in the synthesis of the lipid-lowering drug Gemfibrozil. We will compare its utility against alternative synthetic strategies, providing the experimental context and data necessary for informed decision-making.

Introduction to 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a reactive acyl chloride derived from its corresponding carboxylic acid. Its structure is particularly relevant to the synthesis of a class of drugs known as fibrates, which are used to treat hyperlipidemia. The most prominent example is Gemfibrozil, chemically named 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid.[1][2] While not a direct precursor to Gemfibrozil itself, its structural motifs are highly representative of the intermediates used in fibrate synthesis, making it an excellent case study for comparing acylation strategies. Acyl chlorides are highly effective acylating agents due to the excellent leaving group ability of the chloride ion, which facilitates nucleophilic attack on the carbonyl carbon.

This guide will explore two primary synthetic pathways:

  • The Acyl Chloride Route: Synthesis of a target molecule via the formation and subsequent reaction of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.

  • The Direct Williamson Ether Synthesis Route: An alternative pathway that avoids the acyl chloride intermediate, building the core structure through a different bond disconnection.

We will analyze these routes based on chemical efficiency, operational complexity, safety considerations, and overall cost-effectiveness, providing a holistic view for process optimization.

Part 1: The Acyl Chloride-Mediated Pathway

This approach is a classic two-step process: first, the conversion of a stable carboxylic acid to the highly reactive acyl chloride, and second, the reaction of the acyl chloride with a suitable nucleophile (in this context, often an aromatic ring via Friedel-Crafts acylation).

Step 1.1: Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

The most common and straightforward method for preparing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂).[3] The primary advantage of this reagent is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation and purification.

  • Reaction Setup: In a fume hood, a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂) is charged with 2-Methyl-2-(4-methylphenoxy)propanoic acid (1.0 equivalent).

  • Reagent Addition: Anhydrous dichloromethane is added as a solvent, followed by the slow, dropwise addition of thionyl chloride (1.5 to 2.0 equivalents) at room temperature.

  • Reaction: The mixture is heated to reflux (approx. 40°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup and Isolation: After cooling to room temperature, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator. The resulting crude 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is typically used in the next step without further purification.

cluster_synthesis Synthesis of Acyl Chloride Carboxylic_Acid 2-Methyl-2-(4-methylphenoxy) propanoic acid Reaction Reflux in CH₂Cl₂ (2-3 hours) Carboxylic_Acid->Reaction Thionyl_Chloride SOCl₂ Thionyl_Chloride->Reaction Acyl_Chloride 2-Methyl-2-(4-methylphenoxy) propanoyl chloride Reaction->Acyl_Chloride Byproducts SO₂(g) + HCl(g) (Gaseous Byproducts) Reaction->Byproducts

Caption: Workflow for Acyl Chloride Synthesis.

Step 1.2: Friedel-Crafts Acylation using the Acyl Chloride

The generated acyl chloride is a potent electrophile, especially when activated by a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[4] This allows for the acylation of aromatic substrates.

  • Catalyst Suspension: A flame-dried flask under an inert atmosphere (N₂ or Ar) is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane). The suspension is cooled to 0°C in an ice bath.

  • Acyl Chloride Addition: The crude 2-Methyl-2-(4-methylphenoxy)propanoyl chloride (1.0 equivalent), dissolved in anhydrous dichloromethane, is added dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.[5] This forms the highly reactive acylium ion complex.

  • Substrate Addition: The aromatic substrate (e.g., toluene, 1.0 equivalent) is then added dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • Quenching and Workup: The reaction is carefully quenched by pouring it over crushed ice and acidifying with dilute HCl. The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the crude aryl ketone product, which is then purified by chromatography or recrystallization.

cluster_FC Friedel-Crafts Acylation Mechanism Acyl_Chloride R-CO-Cl Acylium_Ion [R-C≡O]⁺ AlCl₄⁻ (Acylium Ion) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex + Ar-H Aromatic_Ring Ar-H Product Ar-CO-R Sigma_Complex->Product - H⁺, -AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Part 2: The Direct Williamson Ether Synthesis Route

An alternative strategy for synthesizing molecules with similar phenoxy-acid motifs, such as Gemfibrozil, involves forming the ether linkage directly, thereby avoiding the use of highly reactive and moisture-sensitive acyl chlorides. This is often achieved via a variation of the Williamson ether synthesis.

For the synthesis of Gemfibrozil, a common route involves the reaction of 2,5-dimethylphenol with a suitable pentanoate derivative.[6][7]

Experimental Protocol: Direct Synthesis of Gemfibrozil Intermediate
  • Deprotonation: In a suitable reactor, 2,5-dimethylphenol (1.0 equivalent) is dissolved in a solvent like methanol or a polar aprotic solvent. A strong base, such as sodium hydroxide or potassium carbonate, is added to form the corresponding phenoxide salt.[7]

  • Alkylation: Methyl 2,2-dimethyl-5-bromopentanoate (1.1 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are added to the mixture.

  • Reaction: The reaction mixture is heated to reflux (typically 105-115°C) for several hours until the starting phenol is consumed (monitored by TLC or GC).[7]

  • Hydrolysis: After cooling, an aqueous solution of sodium hydroxide is added directly to the reaction mixture, and it is heated again to hydrolyze the methyl ester to the corresponding carboxylic acid (Gemfibrozil).[2][7]

  • Workup and Isolation: The solvent is removed, water is added, and the aqueous solution is washed with a non-polar solvent to remove impurities. The aqueous layer is then acidified with a strong acid (e.g., HCl), causing the final product, Gemfibrozil, to precipitate. The solid is collected by filtration and recrystallized.

cluster_williamson Direct Synthesis via Etherification Phenol 2,5-Dimethylphenol Phenoxide Potassium 2,5-dimethylphenoxide Phenol->Phenoxide Base Base (e.g., K₂CO₃) Base->Phenoxide Coupling Alkylation (Sₙ2) Reflux, 105-115°C Phenoxide->Coupling Alkyl_Halide Methyl 2,2-dimethyl- 5-bromopentanoate Alkyl_Halide->Coupling Ester_Intermediate Gemfibrozil Methyl Ester Coupling->Ester_Intermediate Hydrolysis Saponification (NaOH, H₂O, Reflux) Ester_Intermediate->Hydrolysis Final_Product Gemfibrozil (Acid Form) Hydrolysis->Final_Product

Caption: Williamson Ether Synthesis Workflow.

Part 3: Cost-Benefit Comparative Analysis

The choice between these two distinct synthetic strategies depends on a multitude of factors. A comprehensive analysis requires looking beyond simple reaction yields to consider the entire process.

ParameterAcyl Chloride / Friedel-Crafts RouteDirect Williamson Ether Synthesis Route
Reagent Cost & Availability Thionyl chloride and AlCl₃ are inexpensive, common bulk chemicals. The precursor carboxylic acid may require separate synthesis.The alkyl halide precursor can be more complex and costly to synthesize. Phenols and bases are generally inexpensive.[7]
Reaction Conditions Requires strictly anhydrous conditions.[5] Often involves cryogenic temperatures (0°C) for controlled addition, followed by warming.High temperatures (reflux at >100°C) are often required, increasing energy costs. Does not require strictly anhydrous conditions.[7]
Yield & Purity Friedel-Crafts reactions can suffer from side reactions (polyacylation, isomer formation), potentially lowering yield and complicating purification.Can provide high yields. Purification is often achieved via a straightforward acid-base workup and recrystallization, avoiding chromatography.[2]
Operational Complexity Two distinct steps (acyl chloride formation, then acylation). Handling of highly reactive, corrosive, and moisture-sensitive reagents (SOCl₂, AlCl₃) requires specialized equipment and care.[8][9]Can often be performed as a one-pot or two-step (alkylation then hydrolysis) sequence, reducing handling and transfers.
Safety & Handling Thionyl chloride is highly toxic and corrosive.[3] AlCl₃ reacts violently with water. The reaction quench with water/acid is highly exothermic and must be carefully controlled.[5]High temperatures pose an operational hazard. The reagents (phenols, alkyl halides) have their own toxicity profiles but are generally less acutely hazardous than thionyl chloride.
Waste Generation Generates acidic waste streams from the catalyst quench and gaseous byproducts (SO₂, HCl) that may require scrubbing.Generates salt byproducts from the coupling and neutralization steps. Solvent usage can be significant.
Scalability Managing exotherms during the quench of large-scale Friedel-Crafts reactions can be challenging. The need for anhydrous conditions adds complexity at scale.Generally considered a robust and scalable industrial process. High-temperature reactions are common and well-understood in manufacturing.
Synthesis of Key Insights
  • When to Choose the Acyl Chloride Route: This pathway is advantageous when the target molecule is an aryl ketone and the required aromatic substrate is readily available and reactive. It offers a powerful method for C-C bond formation. For small-scale research and development where versatility is key and the necessary handling precautions are in place, this route is a staple of synthetic chemistry. The high reactivity of the acyl chloride allows for reactions that might otherwise be sluggish.[10]

  • When to Choose the Direct Synthesis Route: For large-scale manufacturing of a specific target like Gemfibrozil, the direct ether synthesis route is demonstrably superior.[2][7] It avoids hazardous reagents like thionyl chloride, simplifies the workup procedure to an acid-base extraction/precipitation, and is generally more robust and less sensitive to trace amounts of water. While energy costs may be higher due to reaction temperatures, these are often offset by lower capital costs for specialized handling equipment and reduced purification expenses.

  • The Drug Development Context: In the pharmaceutical industry, the cost of raw materials is only one component of the overall cost of drug development, which can exceed a billion dollars per new drug.[11][12] Process safety, reliability, and the environmental impact of the synthesis are paramount.[13] Therefore, a synthetic route that avoids highly toxic reagents and complex purifications, like the Williamson ether synthesis, is often favored for commercial production, even if the starting materials are marginally more expensive.

Conclusion and Recommendations

The cost-benefit analysis of using 2-Methyl-2-(4-methylphenoxy)propanoyl chloride versus alternative synthetic pathways highlights a fundamental principle in chemical process development: the optimal route is context-dependent.

  • For exploratory research and medicinal chemistry , where flexibility and access to diverse analogs are critical, the acyl chloride/Friedel-Crafts methodology remains an invaluable tool. Its high reactivity allows for the rapid synthesis of novel aryl ketones from a wide range of precursors.

  • For process development and commercial manufacturing , where safety, scalability, and cost of goods are the primary drivers, a direct synthesis route that builds the molecular scaffold through more stable intermediates and simpler operations is overwhelmingly preferred.

Ultimately, the decision rests on a careful evaluation of the project's goals. Researchers must weigh the potent reactivity and versatility of acyl chlorides against the operational complexities and safety hazards they entail. For drug development professionals, this analysis underscores the importance of identifying and optimizing robust, safe, and scalable synthetic routes early in the development pipeline.

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